7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile
Description
Structure
2D Structure
Properties
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-3-6-5-1-2-9-7(5)11-4-10-6/h1-2,4H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVJGNPIKVWRGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=NC(=C21)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717529 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005206-16-5 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile: A Cornerstone Intermediate in Kinase Inhibitor Development
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to target the ATP-binding site of a vast array of protein kinases. This guide provides a detailed examination of 7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile, a pivotal intermediate in the synthesis of numerous clinically significant kinase inhibitors. We will explore its fundamental physicochemical properties, established synthetic methodologies, and its profound biological significance as a precursor to drugs targeting Janus kinases (JAKs), p21-activated kinases (PAKs), and others. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of next-generation targeted therapies.
Introduction: The Significance of the 7-Deazapurine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core is an isostere of adenine, a fundamental component of adenosine triphosphate (ATP). This structural mimicry allows molecules built upon this scaffold to function as ATP-competitive inhibitors, effectively blocking the activity of protein kinases which play critical roles in cellular signaling.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, autoimmune disorders, and inflammatory conditions.[3][4] Consequently, the 7H-pyrrolo[2,3-d]pyrimidine framework is central to the development of targeted therapeutics.[1][5]
This compound emerges as a particularly valuable derivative. The carbonitrile moiety at the 4-position serves as a versatile chemical handle for introducing diverse functionalities, while the core structure provides the essential interactions with the kinase hinge region. It is a key building block for a multitude of investigational and approved drugs, most notably in the class of Janus Kinase (JAK) inhibitors.[3][6][7]
Physicochemical Properties
The introduction of the electron-withdrawing nitrile group at the C4 position significantly influences the electronic properties and reactivity of the bicyclic system. A summary of its core properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₄ | [8] |
| Molecular Weight | 158.16 g/mol | [8] |
| Appearance | Solid / Crystalline Powder | [8] |
| Purity | Typically >97% | [8] |
| Solubility | Soluble in organic solvents like DMSO and ethanol; poorly soluble in water. | [9] |
Note: Specific values for melting point and pKa can vary depending on the supplier and purity but are generally consistent with a stable, crystalline solid.
Synthesis and Reactivity
The most prevalent and efficient synthesis of this compound involves the cyanation of a halogenated precursor, typically 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This precursor is itself a crucial intermediate, synthesized through various multi-step routes.[6][7][10][11]
Workflow: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Multiple patented methods exist for the synthesis of the chlorinated precursor. A common strategy involves building the pyrimidine ring first, followed by the annulation of the pyrrole ring.
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 4. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 7. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 8. 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile [cymitquimica.com]
- 9. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
An In-Depth Technical Guide to 7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile, a pivotal heterocyclic compound in medicinal chemistry. We will delve into its chemical structure, exploring the nuances of the 7-deazapurine core that impart unique physicochemical properties. The primary focus will be a detailed exposition of its synthetic pathways, with an emphasis on the practical and mechanistic aspects of the most common manufacturing routes. This includes the synthesis of the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and its subsequent cyanation. This guide is intended to be a valuable resource for researchers and professionals involved in the design and synthesis of novel therapeutics, particularly kinase inhibitors.
Introduction: The Significance of the 7-Deazapurine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, is a privileged scaffold in drug discovery.[1] This structural motif is an isomer of purine where the nitrogen atom at position 7 is replaced by a carbon atom.[2] This seemingly subtle modification has profound implications for the molecule's biological activity and metabolic stability. The absence of the N7 nitrogen atom removes a potential site for metabolic oxidation and alters the hydrogen bonding capabilities of the molecule, often leading to enhanced binding affinity and selectivity for various biological targets.[3]
Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have demonstrated a broad spectrum of biological activities, including antiviral, antitumor, and anti-inflammatory properties.[4] Notably, this scaffold is the core of several approved drugs and clinical candidates, particularly in the class of Janus kinase (JAK) inhibitors, such as Tofacitinib, for the treatment of autoimmune diseases like rheumatoid arthritis.[3] The 4-carbonitrile substituent, in particular, serves as a crucial functional group for further chemical modifications and as a key pharmacophoric element in many kinase inhibitors.
This guide will provide a detailed exploration of the chemical structure and, most importantly, a practical guide to the synthesis of this compound, a key building block for many of these important therapeutic agents.
Chemical Structure and Properties
This compound is a planar, bicyclic aromatic compound. The fusion of the pyrimidine and pyrrole rings creates a unique electronic distribution that governs its reactivity and biological interactions.
| Property | Value | Source |
| Molecular Formula | C₇H₄N₄ | [5] |
| Molecular Weight | 144.14 g/mol | [5] |
| Appearance | Off-white to pale yellow solid | General knowledge |
| Solubility | Soluble in polar organic solvents like DMSO and DMF | General knowledge |
The key structural features include:
-
The Pyrrole NH: The proton on the pyrrole nitrogen is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation. This position is often protected during synthesis.
-
The Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the C4 position when a good leaving group is present.
-
The Nitrile Group: The cyano group at the C4 position is a strong electron-withdrawing group, further influencing the reactivity of the pyrimidine ring. It can also be hydrolyzed to a carboxylic acid or reduced to an amine, offering a handle for further derivatization.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Synthesis of this compound
The most common and industrially scalable synthesis of this compound involves a two-stage process:
-
Synthesis of the Key Intermediate: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Cyanation of the chloro-intermediate to yield the final product.
The following sections will provide a detailed, step-by-step methodology for each stage.
Stage 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
There are several reported methods for the synthesis of this key intermediate. A common and efficient route starts from commercially available malononitrile and proceeds through the formation of a pyrimidine ring followed by cyclization to form the pyrrole ring. A well-established method involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one.[6]
Experimental Protocol: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one [6]
-
Reagents and Materials:
-
7H-pyrrolo[2,3-d]pyrimidin-4-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Toluene
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate or dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath
-
-
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7H-pyrrolo[2,3-d]pyrimidin-4-one (1 equivalent).
-
Add toluene to the flask, followed by the slow addition of phosphorus oxychloride (POCl₃, approximately 3 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add N,N-diisopropylethylamine (DIPEA, approximately 1.5 equivalents) portion-wise, ensuring the internal temperature remains below 10°C.
-
After the addition is complete, warm the reaction mixture to 50°C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Workup (Caution: Exothermic Reaction): Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous mixture to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., toluene) to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a white to off-white solid.
-
Causality Behind Experimental Choices:
-
POCl₃ as Chlorinating Agent: Phosphorus oxychloride is a powerful and commonly used reagent for converting hydroxyl groups on heterocyclic rings to chlorides.
-
DIPEA as a Base: A non-nucleophilic organic base like DIPEA is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product and preventing unwanted side reactions.
-
Temperature Control: The initial cooling and slow addition of DIPEA are crucial to control the exothermic reaction between POCl₃ and the substrate. The subsequent heating to 50°C provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe.
-
Aqueous Workup: The careful quenching on ice is necessary to safely decompose the excess reactive POCl₃. Neutralization with a weak base like sodium bicarbonate is important to prevent hydrolysis of the product back to the starting material, which can occur under strongly acidic or basic conditions.[6]
Stage 2: Cyanation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
The conversion of the 4-chloro group to a 4-carbonitrile is typically achieved through a palladium-catalyzed cross-coupling reaction. Various cyanide sources can be used, with zinc cyanide (Zn(CN)₂) being a common choice due to its lower toxicity and good reactivity.
Experimental Protocol: Palladium-Catalyzed Cyanation
-
Reagents and Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine (with the pyrrole nitrogen protected, e.g., as a tosyl or BOC derivative)
-
Zinc cyanide (Zn(CN)₂)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate with a suitable phosphine ligand (e.g., dppf)
-
Anhydrous, aprotic solvent such as Dimethylformamide (DMF) or Dioxane
-
Inert atmosphere (Nitrogen or Argon)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
-
Procedure:
-
Protection of the Pyrrole Nitrogen: The pyrrole nitrogen of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is typically protected prior to the cyanation reaction to prevent side reactions. Common protecting groups include tosyl (Ts) or tert-butyloxycarbonyl (BOC).
-
To a dry round-bottom flask under an inert atmosphere, add the N-protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent), zinc cyanide (Zn(CN)₂, approximately 0.6-1.0 equivalents), and the palladium catalyst (e.g., 5-10 mol% Pd(PPh₃)₄).
-
Add anhydrous DMF or dioxane via syringe.
-
Heat the reaction mixture to a temperature between 80-120°C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
-
Deprotection: The protecting group on the pyrrole nitrogen is then removed under appropriate conditions (e.g., base-catalyzed hydrolysis for a tosyl group or acid treatment for a BOC group) to yield this compound.
-
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium complexes are highly efficient catalysts for cross-coupling reactions, including cyanation. They facilitate the oxidative addition of the aryl chloride and the transmetalation with the cyanide source, followed by reductive elimination to form the C-CN bond.
-
Zinc Cyanide: Zn(CN)₂ is often preferred over other cyanide sources like KCN or NaCN because it is less toxic and its lower solubility in organic solvents helps to maintain a low concentration of free cyanide ions, which can poison the palladium catalyst.
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) oxidation state, is sensitive to oxidation by air. Therefore, the reaction must be carried out under an inert atmosphere of nitrogen or argon to maintain catalytic activity.
-
Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the hydrolysis of zinc cyanide and to ensure the efficiency of the catalytic cycle.
Below is a workflow diagram illustrating the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Characterization
The structure of this compound can be confirmed by various spectroscopic methods:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the pyrrole and pyrimidine rings. For the parent compound, one would expect to see signals for the pyrrole NH, and the protons at positions 2, 5, and 6.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for each of the seven carbon atoms in the molecule, including the nitrile carbon.
-
IR Spectroscopy: The infrared spectrum will exhibit a characteristic strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular weight and elemental composition of the compound.
Applications in Drug Development
This compound is a highly valuable building block in the synthesis of a wide range of biologically active molecules. Its primary application is in the development of kinase inhibitors. The 7-deazapurine core often serves as a hinge-binding motif, while the 4-position can be functionalized to achieve selectivity and potency for specific kinases.
The nitrile group can be a key interaction point with the target protein or can be a precursor to other functional groups. For instance, in the synthesis of Tofacitinib, the 4-amino derivative of the 7H-pyrrolo[2,3-d]pyrimidine core is utilized.[3] The 4-carbonitrile can be a precursor to this amine through reduction or other chemical transformations.
The versatility of this scaffold allows for the generation of large libraries of compounds for screening against various therapeutic targets, making it a cornerstone of many drug discovery programs.
Conclusion
This compound is a compound of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. This guide has provided a detailed overview of its chemical structure and a practical guide to its synthesis, with a focus on the underlying chemical principles. A thorough understanding of the synthesis and reactivity of this important building block is essential for researchers and professionals working to develop the next generation of targeted therapeutics.
References
- 1. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The deazapurine biosynthetic pathway revealed: In vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosphate in four steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. benchchem.com [benchchem.com]
The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of 7H-Pyrrolo[2,3-d]pyrimidines
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry. Its structural resemblance to endogenous purines, coupled with unique electronic properties and synthetic tractability, has established it as a "privileged scaffold" for the design of highly selective and potent therapeutic agents. This in-depth technical guide chronicles the discovery and historical evolution of this remarkable heterocycle. We will traverse its initial synthesis, explore the development of key synthetic methodologies, and illuminate its pivotal role in the creation of blockbuster drugs that have reshaped the treatment of cancer, autoimmune disorders, and other debilitating diseases. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the foundational chemistry and strategic importance of the 7H-pyrrolo[2,3-d]pyrimidine scaffold.
Introduction: The "Privileged" Nature of a Purine Isostere
In the vast landscape of heterocyclic chemistry, certain molecular frameworks demonstrate an uncanny ability to interact with a wide range of biological targets, earning them the designation of "privileged scaffolds." The 7H-pyrrolo[2,3-d]pyrimidine core is a quintessential example of such a structure. As a purine isostere, it mimics the natural purines found in DNA and RNA, allowing it to engage with a multitude of biological receptors and enzymes that recognize these fundamental building blocks of life.[1]
The strategic replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom confers several advantageous properties to the 7-deazapurine scaffold.[2][3][4] This modification alters the electron distribution within the ring system, creating a more electron-rich five-membered ring.[2][3][4] This, in turn, influences the molecule's ability to form key hydrogen bonds and other non-covalent interactions within the active sites of target proteins. Furthermore, the carbon at the 7-position provides a valuable vector for synthetic modification, allowing for the introduction of diverse substituents to fine-tune potency, selectivity, and pharmacokinetic properties.[2][3][4]
The inherent bioactivity and structural versatility of 7H-pyrrolo[2,3-d]pyrimidine derivatives have led to their successful application in a broad spectrum of therapeutic areas, including oncology, immunology, and virology.[2][5] This guide will delve into the historical journey of this scaffold, from its initial synthesis to its current status as a linchpin in modern drug discovery.
Early History and Foundational Syntheses
The story of the 7H-pyrrolo[2,3-d]pyrimidine scaffold is one of incremental advances in synthetic organic chemistry. While early explorations of purine analogs were underway, the efficient and versatile construction of the 7-deazapurine core remained a challenge. Initial synthetic strategies often involved multi-step, low-yielding processes.
A pivotal breakthrough in the accessibility of this scaffold was the development of methods starting from readily available pyrimidine precursors. A common and effective approach involves the construction of the pyrrole ring onto a pre-existing pyrimidine ring.
Key Synthetic Intermediates and Reactions:
A cornerstone of many modern syntheses is the use of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . This versatile intermediate serves as a linchpin for introducing a wide array of nucleophiles at the C4 position, a critical step in the synthesis of many biologically active molecules.[6] The reactivity of the chlorine atom allows for its displacement by amines, alcohols, and other nucleophiles, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies.[6]
One of the most widely employed reactions for derivatizing the scaffold is the nucleophilic aromatic substitution (SNAr) . This reaction, particularly with amine nucleophiles, is fundamental to the synthesis of numerous kinase inhibitors. Another powerful tool in the synthetic chemist's arsenal is the Suzuki-Miyaura coupling reaction , which allows for the introduction of aryl or heteroaryl substituents at various positions on the scaffold, further expanding its chemical diversity.[7]
Below is a generalized workflow illustrating the construction and derivatization of the 7H-pyrrolo[2,3-d]pyrimidine core.
Caption: Generalized synthetic workflow for 7H-pyrrolo[2,3-d]pyrimidine derivatives.
The Rise of a Kinase Inhibitor Powerhouse
The true ascent of the 7H-pyrrolo[2,3-d]pyrimidine scaffold began with the burgeoning field of protein kinase inhibitors. Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The 7-deazapurine core proved to be an exceptional mimic of the adenine moiety of ATP, the natural substrate for kinases. This structural mimicry allows 7H-pyrrolo[2,3-d]pyrimidine-based compounds to effectively compete with ATP for binding to the kinase active site, thereby inhibiting its function.
The versatility of the scaffold allows for the strategic placement of substituents that can interact with specific amino acid residues in the kinase active site, leading to high potency and selectivity. This has been a key factor in the successful development of numerous targeted therapies.
Case Study: The JAK Inhibitor Revolution
The discovery and development of Janus kinase (JAK) inhibitors represents a landmark achievement for the 7H-pyrrolo[2,3-d]pyrimidine scaffold. The JAK-STAT signaling pathway is crucial for immune and hematopoietic cell function, and its aberrant activation is implicated in a range of autoimmune diseases and myeloproliferative neoplasms.
Tofacitinib (Xeljanz®) , developed by Pfizer, was the first oral JAK inhibitor to receive FDA approval for the treatment of rheumatoid arthritis.[8] Its synthesis prominently features the coupling of a 7H-pyrrolo[2,3-d]pyrimidine core with a chiral piperidine moiety.[8][9][10] The retrosynthetic analysis of Tofacitinib highlights the importance of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate.[8]
Ruxolitinib (Jakafi®/Jakavi®) , discovered by Incyte Corporation, is another blockbuster drug built upon the 7H-pyrrolo[2,3-d]pyrimidine scaffold.[11][12] It is a potent inhibitor of JAK1 and JAK2 and was the first drug approved by the FDA for the treatment of myelofibrosis.[11][13][14] The development of Ruxolitinib was spurred by the discovery of the JAK2 V617F mutation in myeloproliferative neoplasms, providing a clear therapeutic target.[11][14]
The following table summarizes key information about these pioneering JAK inhibitors:
| Drug | Brand Name | Developer | Primary Indications | Mechanism of Action |
| Tofacitinib | Xeljanz® | Pfizer | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis | JAK Inhibitor |
| Ruxolitinib | Jakafi®/Jakavi® | Incyte Corp./Novartis | Myelofibrosis, Polycythemia Vera, Graft-versus-Host Disease | JAK1/JAK2 Inhibitor |
Beyond Kinase Inhibition: A Scaffold of Broadening Therapeutic Utility
While the success of 7H-pyrrolo[2,3-d]pyrimidines as kinase inhibitors is undeniable, the therapeutic potential of this scaffold extends far beyond this single target class. Researchers have successfully leveraged its unique properties to develop agents with a wide range of biological activities.
-
Antiviral Agents: The structural similarity to purine nucleosides makes 7-deazapurine derivatives promising candidates for antiviral therapies.[2][3][4] By interfering with viral replication machinery, these compounds have shown activity against a variety of viruses.
-
Anticancer Agents: Beyond kinase inhibition, 7H-pyrrolo[2,3-d]pyrimidine derivatives have demonstrated cytotoxic effects through various mechanisms, including induction of apoptosis.[15][16][17]
-
Immunomodulators: The role of this scaffold in modulating immune responses is well-established through the success of JAK inhibitors. Ongoing research is exploring its potential in other immunomodulatory applications.
-
Other Therapeutic Targets: The scaffold has been investigated for its activity against a diverse array of other targets, including p21-activated kinase 4 (PAK4), interleukin-2-inducible T-cell kinase (Itk), and hematopoietic progenitor kinase 1 (HPK1).[5][18][19][20]
The following diagram illustrates the diverse therapeutic applications of the 7H-pyrrolo[2,3-d]pyrimidine scaffold.
Caption: Therapeutic applications of the 7H-pyrrolo[2,3-d]pyrimidine scaffold.
Experimental Protocol: A Representative Synthesis of a 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivative
To provide a practical understanding of the chemistry involved, this section outlines a representative, step-by-step protocol for the synthesis of a 4-amino-substituted 7H-pyrrolo[2,3-d]pyrimidine derivative, a common structural motif in many biologically active compounds.
Objective: To synthesize Ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate.
Reaction Scheme:
4-chloro-7H-pyrrolo[2,3-d]pyrimidine + Ethyl 4-aminobenzoate → Ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate
Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Ethyl 4-aminobenzoate
-
Absolute Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent) and ethyl 4-aminobenzoate (1.0 equivalent).
-
Solvent Addition: Add absolute ethanol to the flask to create a solution or a suspension. The volume of ethanol should be sufficient to allow for effective stirring.
-
Heating and Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for several hours (e.g., 7 hours, as described in a representative procedure).[17]
-
Reaction Monitoring: Monitor the progress of the reaction periodically using thin-layer chromatography (TLC). A suitable eluent system should be determined beforehand to differentiate between the starting materials and the product.
-
Work-up and Isolation: Once the reaction is deemed complete by TLC analysis, remove the heat source and allow the mixture to cool to room temperature.
-
Precipitation and Filtration: Upon cooling, the desired product may precipitate out of the solution. If so, collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the purified product under vacuum to obtain the final compound, Ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.
Self-Validation: The success of this protocol can be validated at each step. The progress of the reaction is monitored by TLC. The final product's identity and purity are confirmed through rigorous analytical characterization, ensuring the integrity of the synthesized compound.
Conclusion and Future Perspectives
The journey of the 7H-pyrrolo[2,3-d]pyrimidine scaffold from a chemical curiosity to a privileged structure in drug discovery is a testament to the power of synthetic chemistry and rational drug design. Its unique combination of a purine-like core with enhanced synthetic accessibility has enabled the development of life-changing medicines. The continued exploration of this versatile scaffold promises to yield a new generation of innovative therapies for a wide range of human diseases. As our understanding of disease biology deepens, the 7H-pyrrolo[2,3-d]pyrimidine core will undoubtedly remain a valuable and enduring platform for the discovery of novel therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.unl.pt [research.unl.pt]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. books.rsc.org [books.rsc.org]
- 12. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 13. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ruxolitinib: the first FDA approved therapy for the treatment of myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Novel 7H-Pyrrolo[2,3-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deazapurine analog, represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural similarity to adenine allows for competitive binding to ATP-binding sites of various enzymes, leading to a broad spectrum of therapeutic activities. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties, as well as their significant role as kinase inhibitors. This document serves as a resource for researchers and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a framework for the evaluation of this promising class of compounds.
Introduction: The 7H-Pyrrolo[2,3-d]pyrimidine Core - A Scaffold of Therapeutic Promise
The 7H-pyrrolo[2,3-d]pyrimidine nucleus, also known as 7-deazapurine, is a heterocyclic system composed of a pyrimidine ring fused to a pyrrole ring. This structural motif is found in various natural products and has been extensively explored in synthetic medicinal chemistry. The replacement of the N7 nitrogen atom of the purine ring with a carbon atom alters the electronic distribution and steric properties of the molecule, often leading to enhanced binding affinity and selectivity for biological targets.
The versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold allows for chemical modifications at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of a wide array of derivatives with potent biological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and antibacterial effects. A significant portion of the therapeutic potential of these derivatives stems from their ability to act as kinase inhibitors, targeting key enzymes involved in cellular signaling pathways that are often dysregulated in disease.
This guide will delve into the key biological activities of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives, providing the scientific rationale behind their mechanisms of action and detailed methodologies for their evaluation.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The development of novel anticancer agents is a cornerstone of oncological research. 7H-Pyrrolo[2,3-d]pyrimidine derivatives have emerged as a promising class of compounds with significant cytotoxic and antiproliferative effects against various cancer cell lines. Their anticancer activity is often attributed to the inhibition of key kinases involved in cancer cell growth, survival, and metastasis.
Mechanism of Action: Kinase Inhibition and Induction of Apoptosis
A primary mechanism by which 7H-pyrrolo[2,3-d]pyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases. These enzymes play a critical role in signal transduction pathways that regulate cell proliferation, differentiation, and survival. In many cancers, these pathways are constitutively active, leading to uncontrolled cell growth. By competitively binding to the ATP-binding site of these kinases, 7H-pyrrolo[2,3-d]pyrimidine derivatives can block downstream signaling and inhibit tumor progression.
Furthermore, many of these compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is often a consequence of cell cycle arrest at various phases, preventing the cell from completing its division process and triggering the apoptotic cascade.
Experimental Protocols for Evaluating Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 7H-pyrrolo[2,3-d]pyrimidine derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.
Causality Behind Experimental Choices: The MTT assay is chosen for its simplicity, high-throughput capability, and its ability to provide a quantitative measure of cell viability. The incubation time with the compound is varied to assess both short-term and long-term cytotoxic effects.
Understanding how a compound affects the cell cycle is crucial for elucidating its mechanism of action. Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing DNA content and determining the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cancer cells with the test compounds for a defined period. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structure. This can be done overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A. RNase A is essential to degrade RNA and ensure that PI only binds to DNA.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Interpretation: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
Causality Behind Experimental Choices: Ethanol fixation is a critical step as it permeabilizes the cells, allowing the PI dye to enter and stain the DNA. The inclusion of RNase A is vital for accurate DNA content measurement by eliminating the confounding fluorescence from RNA.
To confirm that cell death is occurring via apoptosis, a dual-staining method using Annexin V-FITC and propidium iodide (PI) is employed. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to detect early apoptotic cells. PI is a fluorescent dye that can only enter cells with a compromised membrane, thus identifying late apoptotic or necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the 7H-pyrrolo[2,3-d]pyrimidine derivatives for a predetermined time.
-
Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Causality Behind Experimental Choices: The use of a dual stain allows for the differentiation between different stages of cell death. Annexin V binding to externalized phosphatidylserine is a specific marker for early apoptosis, while PI uptake indicates a loss of membrane integrity, a hallmark of late apoptosis and necrosis.
Data Presentation: Summarizing Anticancer Activity
The results of in vitro cytotoxicity studies are typically summarized in a table format for easy comparison of the potency of different derivatives.
| Compound | Cell Line | IC50 (µM) |
| Derivative 1 | MCF-7 (Breast) | 5.2 |
| Derivative 2 | A549 (Lung) | 2.8 |
| Derivative 3 | HCT116 (Colon) | 7.1 |
| Doxorubicin (Control) | MCF-7 | 0.8 |
Kinase Inhibition: A Key Mechanism of Action
The ability of 7H-pyrrolo[2,3-d]pyrimidine derivatives to inhibit kinases is central to their therapeutic potential, particularly in oncology and immunology. These compounds often act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.
Targeted Signaling Pathways
Several key signaling pathways have been identified as targets for 7H-pyrrolo[2,3-d]pyrimidine derivatives:
-
Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: This pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and hematological malignancies.
-
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway: Overactivation of EGFR is a common feature in many solid tumors, leading to increased cell proliferation and survival.
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway: This pathway plays a central role in angiogenesis, the formation of new blood vessels, which
7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile mechanism of action
An In-depth Technical Guide to the Mechanism of Action of the 7H-pyrrolo[2,3-d]pyrimidine Scaffold
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the 7H-pyrrolo[2,3-d]pyrimidine core, a foundational scaffold in modern medicinal chemistry. We will dissect its mechanism of action, focusing on its role as a privileged structure for the inhibition of Janus kinases (JAKs), a critical family of enzymes in cytokine signaling. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this pivotal pharmacophore.
Introduction: The Significance of the 7H-pyrrolo[2,3-d]pyrimidine Core
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a heterocyclic aromatic compound that has emerged as a cornerstone in the development of targeted therapies, particularly for autoimmune disorders and myeloproliferative neoplasms. Its structure mimics the purine core of adenosine triphosphate (ATP), allowing it to function as an effective "hinge-binding" motif within the ATP-binding pocket of various kinases. While 7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile is a key synthetic intermediate, its core structure is the pharmacophore responsible for the therapeutic effects of several blockbuster drugs, including Tofacitinib (Xeljanz®) and Ruxolitinib (Jakafi®).
The primary mechanism of action for drugs built upon this scaffold is the competitive inhibition of the Janus kinase (JAK) family of non-receptor tyrosine kinases. This guide will delve into the molecular interactions, the downstream cellular consequences, and the experimental methodologies used to validate this mechanism.
The JAK-STAT Signaling Pathway: The Molecular Target
To understand the action of the 7H-pyrrolo[2,3-d]pyrimidine core, one must first understand its target: the JAK-STAT signaling pathway. This pathway is a primary communication route for over 50 different cytokines, interferons, and hormones, making it central to immune function, inflammation, and hematopoiesis.
The pathway operates as follows:
-
Cytokine Binding: A cytokine binds to its specific receptor on the cell surface, causing the receptor units to dimerize.
-
JAK Activation: This dimerization brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular tails of the cytokine receptors. These phosphorylated sites act as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins.
-
STAT Dimerization and Nuclear Translocation: Once docked, the STATs are themselves phosphorylated by the JAKs. This triggers their dissociation from the receptor, dimerization with other phosphorylated STATs, and subsequent translocation into the nucleus.
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, initiating the transcription of genes involved in inflammation, immunity, and cell growth.
The 7H-pyrrolo[2,3-d]pyrimidine-based inhibitors directly interrupt this cascade at Step 2, preventing the activation of JAKs and halting all subsequent downstream events.
Figure 1: The JAK-STAT signaling pathway and the point of inhibition by 7H-pyrrolo[2,3-d]pyrimidine-based drugs.
Molecular Mechanism: Hinge-Binding and ATP Competition
The efficacy of the 7H-pyrrolo[2,3-d]pyrimidine scaffold lies in its specific interaction with the ATP-binding cleft of JAKs. This interaction is characterized by a critical hydrogen bond formation between the nitrogen atom at position 7 (N7) of the pyrrolo ring and the amide backbone of a conserved "hinge region" residue in the kinase (e.g., Leucine 959 in JAK1). A second hydrogen bond typically forms between the amino group at the 4-position and the carbonyl backbone of a nearby residue (e.g., Glutamate 957 in JAK1).
This bidentate hydrogen bonding securely anchors the scaffold in the active site, physically occluding the binding of ATP. Without ATP, the kinase cannot transfer a phosphate group to its substrates (other JAKs, receptors, or STATs), and the signaling cascade is arrested. The various substituents attached to this core scaffold during drug development are designed to enhance potency and selectivity for specific JAK family members (JAK1, JAK2, JAK3, and TYK2).
Validating the Mechanism of Action: Key Experimental Workflows
A multi-tiered approach is required to characterize the mechanism of a 7H-pyrrolo[2,3-d]pyrimidine-based inhibitor. This involves moving from in vitro biochemical assays to cell-based functional assays and finally to in vivo models.
Workflow for Characterization
Figure 2: A tiered experimental workflow for validating the mechanism of action of a JAK inhibitor.
Detailed Experimental Protocols
Protocol 1: In Vitro JAK Enzymatic Assay (IC50 Determination)
This protocol determines the concentration of the inhibitor required to reduce the activity of the isolated JAK enzyme by 50% (IC50).
-
Reagents & Materials: Recombinant human JAK1/2/3/TYK2 enzymes, a suitable peptide substrate (e.g., Ulight-JAK-1tide), ATP, assay buffer, 384-well plates, and a luminescent kinase assay kit (e.g., Kinase-Glo®).
-
Procedure:
-
Prepare a serial dilution of the 7H-pyrrolo[2,3-d]pyrimidine-based compound in DMSO, then dilute further in assay buffer.
-
In a 384-well plate, add the JAK enzyme, the peptide substrate, and the compound at various concentrations.
-
Initiate the kinase reaction by adding a concentration of ATP that is approximately the Michaelis-Menten constant (Km) for the specific enzyme.
-
Incubate the plate at room temperature for 1-2 hours.
-
Terminate the reaction and quantify the remaining ATP using the Kinase-Glo® reagent, which produces a luminescent signal inversely proportional to kinase activity.
-
Measure luminescence using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Phospho-STAT (pSTAT) Inhibition Assay
This assay confirms that the compound engages and inhibits JAKs within a cellular context.
-
Reagents & Materials: A cytokine-responsive cell line (e.g., TF-1 cells), cell culture medium, the relevant cytokine (e.g., GM-CSF), the inhibitor compound, phosphate-buffered saline (PBS), lysis buffer, and antibodies for Western blotting or flow cytometry (anti-pSTAT5, anti-total-STAT5, anti-GAPDH).
-
Procedure:
-
Plate the cells and starve them of serum/cytokines for 4-6 hours to reduce basal signaling.
-
Pre-incubate the cells with a serial dilution of the inhibitor compound for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine (e.g., 10 ng/mL GM-CSF) for 15-30 minutes to induce robust STAT phosphorylation.
-
For Western Blot: Wash the cells with ice-cold PBS and lyse them. Quantify total protein concentration, run lysates on an SDS-PAGE gel, transfer to a membrane, and probe with antibodies against pSTAT5 and total STAT5.
-
For Flow Cytometry: Fix and permeabilize the cells, then stain with a fluorescently-conjugated anti-pSTAT5 antibody.
-
Analyze the results to determine the concentration-dependent decrease in the pSTAT signal relative to the total STAT signal.
-
Quantitative Data Summary
The potency of various inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold can be compared by their IC50 values against the different JAK family members.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Reference |
| Tofacitinib | 1.1 | 20 | 5.6 | |
| Ruxolitinib | 3.3 | 2.8 | 428 | |
| Baricitinib | 5.9 | 5.7 | >400 |
Table 1: Comparative in vitro enzymatic potency of marketed JAK inhibitors built on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. Data illustrates how modifications to the core structure can tune selectivity.
Conclusion and Future Directions
The 7H-pyrrolo[2,3-d]pyrimidine core is a testament to the power of scaffold-based drug design. Its ability to act as an ATP-competitive inhibitor of Janus kinases has revolutionized the treatment of numerous inflammatory and autoimmune diseases. The mechanism of action is well-understood, centering on the blockade of the kinase hinge region, which prevents the phosphorylation events necessary for JAK-STAT signal transduction.
Future research in this area will continue to focus on designing next-generation inhibitors with improved selectivity profiles to minimize off-target effects. By fine-tuning the decorations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold, medicinal chemists aim to create compounds that selectively inhibit individual JAKs or specific combinations, offering more precise therapeutic interventions with enhanced safety.
Spectroscopic Analysis of 7H-pyrrolo[2,3-d]pyrimidine Compounds: A Guide to Structural Elucidation and Characterization
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine core, a purine isostere also known as 7-deazapurine, is a privileged scaffold in modern drug discovery, forming the foundation of numerous kinase inhibitors and other therapeutic agents. Its structural similarity to natural purines allows derivatives to effectively interact with a wide array of biological targets, leading to significant pharmacological activity. The successful synthesis, optimization, and regulatory approval of drug candidates based on this scaffold are critically dependent on unambiguous structural confirmation and purity assessment. This guide provides an in-depth, field-proven framework for the comprehensive spectroscopic analysis of 7H-pyrrolo[2,3-d]pyrimidine derivatives, tailored for researchers, chemists, and drug development professionals. We will move beyond mere data reporting to explain the causality behind experimental choices, ensuring a robust, self-validating approach to characterization.
The Central Role of Spectroscopic Analysis
In drug development, "the structure is the drug." Any ambiguity in the molecular structure of a candidate compound can lead to misinterpreted structure-activity relationships (SAR), irreproducible biological data, and significant delays in development. A multi-pronged spectroscopic strategy is therefore not just a characterization step but a foundational pillar of scientific integrity. For the 7H-pyrrolo[2,3-d]pyrimidine scaffold, this involves an integrated approach using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and vibrational/electronic spectroscopy (FT-IR/UV-Vis) to build an unshakeable structural proof.
Nuclear Magnetic Resonance (NMR): The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 7H-pyrrolo[2,3-d]pyrimidine compounds, a combination of 1D and 2D NMR experiments is essential for complete assignment.
Expertise in Action: Why Solvent Choice Matters
The choice of deuterated solvent is the first critical decision. For many 7H-pyrrolo[2,3-d]pyrimidine derivatives, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the preferred solvent. Its high polarity effectively dissolves a wide range of substituted analogs, and crucially, its hydrogen-bond accepting nature slows the exchange of the pyrrole N-H proton (at position 7), allowing it to be observed as a distinct, often broad, singlet in the ¹H NMR spectrum. This is a key diagnostic signal for the unsubstituted 7-position. In contrast, solvents like Methanol-d₄ would lead to rapid H-D exchange, causing the N-H signal to disappear.
¹H NMR Spectroscopy: Mapping the Proton Framework
The ¹H NMR spectrum provides the initial fingerprint of the compound. The aromatic region is particularly diagnostic for the 7H-pyrrolo[2,3-d]pyrimidine core.
-
H2 Proton: The proton at the 2-position of the pyrimidine ring typically appears as a singlet and is the most downfield of the core protons, often found in the δ 8.0-8.5 ppm range.
-
H5 and H6 Protons: The protons on the pyrrole ring, H5 and H6, typically appear as doublets due to mutual coupling. In the parent scaffold, H6 is often found around δ 7.0-7.3 ppm and H5 around δ 6.5-6.7 ppm.
-
N7-H Proton: When observable (e.g., in DMSO-d₆), the pyrrole N-H proton gives a broad singlet significantly downfield, typically in the δ 11.0-13.0 ppm range, confirming the 7H tautomer.
Substituents dramatically influence these chemical shifts, and analyzing these changes provides crucial clues about their position on the scaffold.
¹³C NMR Spectroscopy: Defining the Carbon Skeleton
While ¹H NMR maps the protons, ¹³C NMR confirms the carbon framework. Key signals for the unsubstituted core are summarized in the table below. The chemical shifts of the quaternary carbons (C4, C5a, C7a) are particularly important for confirming the core structure.
| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| 2 | ~8.1 | ~152 |
| 4 | - | ~158 |
| 5 | ~6.5 | ~99 |
| 6 | ~7.1 | ~121 |
| 7 (N-H) | ~11.4 | - |
| 5a | - | ~103 |
| 7a | - | ~151 |
| Table 1: Approximate ¹H and ¹³C NMR chemical shifts for the unsubstituted 7H-pyrrolo[2,3-d]pyrimidine core in DMSO-d₆. |
2D NMR: Assembling the Molecular Puzzle
For complex, highly substituted derivatives, 1D spectra are often insufficient for unambiguous assignment. 2D NMR techniques are required to establish connectivity.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks. It is invaluable for confirming the connectivity between H5 and H6 on the pyrrole ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon (¹J-CH). This is the primary method for assigning the protonated carbons of the scaffold.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²J-CH, ³J-CH). This is the key experiment for piecing the entire molecule together. For example, observing a correlation from the H2 proton to the C4 and C7a carbons can definitively place substituents on the pyrimidine ring.
Protocol 1: Standard NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified 7H-pyrrolo[2,3-d]pyrimidine compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the solvent choice is consistent for comparative studies.
-
Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire a standard ¹H NMR spectrum (typically 16-64 scans).
-
Acquire a proton-decoupled ¹³C NMR spectrum (requires a larger number of scans for adequate signal-to-noise, often several hundred to thousands).
-
If required, perform standard 2D experiments (COSY, HSQC, HMBC) using the instrument's predefined parameter sets, optimizing as necessary.
-
Caption: NMR workflow for structure elucidation of novel compounds.
Mass Spectrometry (MS): The Definitive Molecular Weight
MS is indispensable for confirming the molecular weight and elemental composition of a synthesized compound. High-Resolution Mass Spectrometry (HRMS) is the gold standard in pharmaceutical development.
Expertise in Action: Choosing the Right Ionization
For most 7H-pyrrolo[2,3-d]pyrimidine derivatives, which are often polar and contain basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the method of choice. The nitrogen atoms are readily protonated, forming a stable [M+H]⁺ ion. This "soft" ionization technique minimizes in-source fragmentation, ensuring the molecular ion is the most prominent peak in the spectrum, which is essential for accurate molecular weight determination.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the determination of the compound's elemental formula. This is a critical piece of data for confirming that the synthesized molecule is indeed the intended target. It serves as a powerful validation
An In-depth Technical Guide to the Solubility and Stability Studies of 7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile
Foreword: The Pivotal Role of Physicochemical Profiling in Drug Discovery
In the landscape of modern drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles are the physicochemical properties of a molecule, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile. The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including potent kinase inhibitors and antiviral agents.[1][2][3] The specific analogue, 7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile, serves as a key intermediate and a pharmacologically relevant molecule in its own right.[4] This guide provides a comprehensive framework for the systematic evaluation of its aqueous solubility and chemical stability, two parameters that are inexorably linked to its therapeutic potential. As a Senior Application Scientist, the intent here is not merely to present protocols, but to instill a deep understanding of the underlying principles that govern these experimental evaluations, thereby empowering researchers to make informed decisions in their drug development endeavors.
Part 1: Unraveling the Solubility Profile
Aqueous solubility is a paramount determinant of a drug's bioavailability. For orally administered therapeutics, insufficient solubility can lead to poor absorption and, consequently, suboptimal efficacy.[5] The assessment of solubility is therefore a critical early-stage activity in drug discovery. This section delineates the methodologies for determining both the kinetic and thermodynamic solubility of this compound.
Theoretical Considerations for this compound
The 7H-pyrrolo[2,3-d]pyrimidine core is a weakly basic heterocycle. The presence of the electron-withdrawing nitrile group at the 4-position is expected to decrease the basicity of the pyrimidine ring. The pyrrole nitrogen (N7) is generally non-basic. The ionizability of the molecule suggests that its solubility will be pH-dependent.[5]
Predicted Physicochemical Properties:
| Property | Predicted Value | Source |
| Molecular Weight | 144.13 g/mol | [6] |
| pKa (most basic) | ~2-4 | Estimated based on related structures |
| logP | ~1.5 | Estimated based on related structures |
These predicted values suggest that this compound is likely to be a compound with low to moderate aqueous solubility, particularly at neutral and basic pH where the molecule is un-ionized.
Kinetic Solubility: A High-Throughput Assessment
Kinetic solubility is a measure of the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[5] It is a high-throughput screening method well-suited for the early stages of drug discovery.
Caption: Workflow for the nephelometric kinetic solubility assay.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Preparation: In a clear 96-well microplate, add 2 µL of the DMSO stock solution to the appropriate wells.
-
Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake for 2 hours at room temperature.
-
Measurement: Measure the turbidity of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed compared to a blank (buffer with 1% DMSO).
Causality Behind Experimental Choices:
-
DMSO as the solvent: DMSO is a strong organic solvent capable of dissolving a wide range of compounds at high concentrations, which is essential for creating a supersaturated aqueous solution upon dilution.
-
Nephelometry: This technique is highly sensitive to the formation of fine precipitates, making it ideal for detecting the onset of insolubility.
-
Incubation Time: A 2-hour incubation is a balance between allowing for precipitation to occur and maintaining a high throughput.
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility is the concentration of a compound in a saturated solution that is in equilibrium with its solid phase. It represents the true solubility of the compound under specific conditions and is the "gold standard" for solubility determination. The shake-flask method is the most common approach for measuring thermodynamic solubility.[7]
Caption: Workflow for the shake-flask thermodynamic solubility assay.
-
Sample Preparation: Add an excess amount of solid this compound to several vials.
-
Buffer Addition: Add a known volume of a series of aqueous buffers with different pH values (e.g., from pH 2.0 to 9.0) to the vials.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by filtration (using a 0.45 µm filter) or centrifugation.
-
Quantification: Dilute the filtrate or supernatant and determine the concentration of the dissolved compound using a validated HPLC-UV method.
-
Data Analysis: The measured concentration is the thermodynamic solubility at that specific pH.
Causality Behind Experimental Choices:
-
Excess Solid: The presence of excess solid ensures that the solution is saturated and in equilibrium with the solid phase.
-
Prolonged Shaking: Shaking for 24-48 hours is necessary to allow the system to reach thermodynamic equilibrium.
-
HPLC-UV Analysis: This is a robust and accurate method for quantifying the concentration of the dissolved compound, providing specificity and sensitivity.
Expected pH-Solubility Profile:
| pH | Expected Solubility | Rationale |
| 2.0 | Higher | The pyrimidine ring is likely protonated, increasing polarity and aqueous solubility. |
| 7.4 | Lower | The compound is predominantly in its neutral, less soluble form. |
| 9.0 | Lowest | The compound remains in its neutral form, and any potential acidic protons are less likely to be ionized. |
Part 2: Assessing the Stability Profile
The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can impact its safety and efficacy. Stability studies are essential to identify potential degradation pathways and to establish appropriate storage conditions and shelf-life. Forced degradation studies, as outlined in the ICH guidelines, are a key component of this evaluation.[8]
Forced Degradation Studies: A Proactive Approach
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[8]
References
- 1. Synthesis of the 7,8-dihydro-7-deazapurine derivatives and their antibiotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1005206-16-5|this compound|BLD Pharm [bldpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological profile of 7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile
An In-depth Technical Guide to the Pharmacological Profile of the 7H-pyrrolo[2,3-d]pyrimidine Scaffold
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the 7H-pyrrolo[2,3-d]pyrimidine scaffold, a cornerstone in modern medicinal chemistry, particularly in the development of Janus kinase (JAK) inhibitors. We will delve into the core pharmacology, structure-activity relationships, and key experimental protocols relevant to researchers, scientists, and drug development professionals.
Introduction: The 7H-pyrrolo[2,3-d]pyrimidine Scaffold as a Privileged Structure
The 7H-pyrrolo[2,3-d]pyrimidine core is recognized as a "privileged scaffold" in drug discovery. This designation is reserved for molecular frameworks that can bind to multiple, distinct biological targets, thereby serving as a foundation for developing a range of therapeutic agents. The pyrrolopyrimidine structure is an analog of purine, a fundamental component of nucleic acids, which allows it to interact with the ATP-binding sites of various kinases. Its unique electronic and structural properties have made it a highly successful starting point for the design of potent and selective kinase inhibitors.
A key derivative in the synthesis of many important drugs based on this scaffold is 7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile . This intermediate is often a crucial building block in the construction of more complex molecules, including several approved JAK inhibitors.
The Janus Kinase (JAK) Family: A Primary Therapeutic Target
The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. These enzymes are essential for mediating signals from a wide array of cytokines and growth factors, which are involved in hematopoiesis, inflammation, and immune function.
The canonical JAK-STAT signaling pathway is initiated when a cytokine binds to its receptor, leading to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs. The activated JAKs then phosphorylate each other and the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes. Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases, myeloproliferative disorders, and cancers.
Caption: The canonical JAK-STAT signaling pathway.
Mechanism of Action: ATP-Competitive Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine scaffold serves as an excellent "hinge-binding" motif for the ATP-binding pocket of JAKs. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring form crucial hydrogen bonds with the hinge region of the kinase domain, mimicking the interaction of the adenine portion of ATP. This competitive inhibition prevents the phosphorylation of the JAKs themselves and downstream STAT proteins, effectively blocking the signaling cascade.
The "-4-carbonitrile" group, when present on the scaffold, can be a key synthetic handle for introducing further substitutions that modulate the potency and selectivity of the inhibitor across the JAK family.
Structure-Activity Relationships (SAR) and Approved Drugs
Modifications to the 7H-pyrrolo[2,3-d]pyrimidine core have led to the development of several FDA-approved drugs with varying selectivity profiles.
| Drug | Core Structure | Primary JAK Selectivity | Approved Indications (Examples) |
| Tofacitinib | 7H-pyrrolo[2,3-d]pyrimidine | JAK1/JAK3 > JAK2 | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis |
| Ruxolitinib | 7H-pyrrolo[2,3-d]pyrimidine | JAK1/JAK2 | Myelofibrosis, Polycythemia Vera, Graft-versus-Host Disease |
| Upadacitinib | 7H-pyrrolo[2,3-d]pyrimidine | JAK1 | Rheumatoid Arthritis, Atopic Dermatitis |
The selectivity of these inhibitors is largely determined by the substituents attached to the pyrrolopyrimidine core. For instance, the side chain at the C4 position (often derived from the -4-carbonitrile intermediate) and modifications to the pyrrole ring can exploit subtle differences in the amino acid residues within the ATP-binding pockets of the different JAK isoforms.
Experimental Protocols for Pharmacological Characterization
In Vitro Kinase Assay for JAK Inhibition
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific JAK isoform.
Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a peptide substrate by a recombinant JAK enzyme. The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based method.
Step-by-Step Methodology:
-
Prepare Reagents:
-
Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Recombinant JAK enzyme (e.g., JAK1, JAK2, or JAK3).
-
Peptide Substrate (e.g., a poly-Glu-Tyr peptide).
-
ATP solution (at a concentration near the Km for the specific JAK isoform).
-
Test Compound: Serially diluted in DMSO.
-
Detection Reagent (e.g., an antibody that specifically recognizes the phosphorylated substrate, coupled to a reporter).
-
-
Assay Procedure:
-
Add 5 µL of the test compound at various concentrations to the wells of a 384-well plate.
-
Add 10 µL of the JAK enzyme and peptide substrate mixture to each well.
-
Incubate for 20 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 25 µL of the detection reagent.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for an in vitro JAK kinase inhibition assay.
Cell-Based Assay for STAT Phosphorylation
This protocol assesses the ability of a compound to inhibit JAK activity within a cellular context.
Principle: A cytokine-dependent cell line is stimulated to activate the JAK-STAT pathway. The level of phosphorylated STAT (pSTAT) is then measured in the presence and absence of the test compound.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a cytokine-dependent cell line (e.g., TF-1 cells stimulated with GM-CSF, or UT-7 cells stimulated with EPO) in appropriate media.
-
-
Assay Procedure:
-
Plate the cells in a 96-well plate and starve them of cytokines for 4-6 hours.
-
Pre-treat the cells with serial dilutions of the test compound for 1 hour.
-
Stimulate the cells with the appropriate cytokine (e.g., GM-CSF) for 15-30 minutes.
-
Fix the cells immediately with paraformaldehyde.
-
Permeabilize the cells with methanol.
-
Stain the cells with a fluorescently labeled antibody specific for phosphorylated STAT (e.g., anti-pSTAT5-Alexa Fluor 647).
-
Analyze the cells by flow cytometry to quantify the mean fluorescence intensity (MFI) of pSTAT staining.
-
-
Data Analysis:
-
Calculate the percent inhibition of pSTAT signaling for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value.
-
Conclusion
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a remarkably versatile and clinically validated starting point for the development of targeted therapies. Its ability to effectively mimic ATP and bind to the hinge region of kinases, particularly the JAK family, has led to the creation of transformative medicines for a range of debilitating diseases. The continued exploration of SAR around this core, often leveraging intermediates like this compound, promises to yield next-generation inhibitors with improved selectivity and safety profiles. The experimental workflows detailed herein provide a robust framework for the pharmacological characterization of novel compounds based on this privileged structure.
The 7H-Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Motif for Targeting Key Pathogenic Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, has emerged as a "privileged scaffold" in medicinal chemistry, giving rise to a multitude of derivatives with potent and selective activities against a range of therapeutic targets. This guide provides a comprehensive technical overview of the most significant and promising therapeutic targets of 7H-pyrrolo[2,3-d]pyrimidine derivatives, with a focus on their applications in oncology, immunology, and virology. We will delve into the mechanistic rationale behind targeting specific protein families, provide field-proven insights into experimental validation, and offer detailed protocols for key assays. This document is intended to serve as a valuable resource for researchers and drug development professionals actively working in or entering this exciting field.
Introduction: The Rise of a Versatile Pharmacophore
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, has garnered immense interest in drug discovery due to its structural resemblance to the endogenous purine bases, adenine and guanine.[1] This mimicry allows derivatives to interact with a wide array of biological targets, particularly ATP-binding sites within enzymes.[2] The replacement of the N7 nitrogen atom of the purine ring with a carbon atom offers several advantages, including altered electronic properties and a vector for further chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]
This unique combination of features has led to the successful development of several blockbuster drugs, most notably in the class of Janus kinase (JAK) inhibitors. The versatility of the scaffold, however, extends far beyond this single target class. Researchers have successfully designed 7H-pyrrolo[2,3-d]pyrimidine derivatives that potently inhibit various other protein kinases implicated in cancer and inflammatory diseases, as well as viral polymerases and other key enzymes.[3][4][5] This guide will explore these therapeutic avenues in detail, providing a robust framework for understanding and advancing the development of novel therapeutics based on this remarkable scaffold.
Key Therapeutic Targets and Mechanisms of Action
The therapeutic potential of 7H-pyrrolo[2,3-d]pyrimidine derivatives is vast, with a growing list of validated and emerging targets. Here, we focus on the most well-established and promising areas of application.
Janus Kinases (JAKs): Modulating the Cytokine Signaling Cascade
The Janus kinases (JAKs) are a family of four intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a pivotal role in cytokine signaling.[6][7] Cytokines, upon binding to their receptors, activate associated JAKs, which in turn phosphorylate Signal Transducers and Activators of Transcription (STATs).[6] Phosphorylated STATs then translocate to the nucleus to regulate the expression of genes involved in inflammation, immunity, and hematopoiesis.[6][8] Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases and cancers.[8]
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has proven to be an exceptional starting point for the design of potent and selective JAK inhibitors. By occupying the ATP-binding pocket of the kinase domain, these derivatives prevent the phosphorylation and activation of JAKs, thereby blocking the downstream signaling cascade.[6][9]
Prominent Examples:
-
Tofacitinib (Xeljanz®): A pan-JAK inhibitor with a preference for JAK1 and JAK3, approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[6][10] Its mechanism involves the blockade of signaling by several key cytokines, including IL-2, IL-4, IL-6, and IL-15.[6]
-
Ruxolitinib (Jakafi®/Jakavi®): A potent inhibitor of JAK1 and JAK2, approved for the treatment of myelofibrosis and polycythemia vera.[9][11] By inhibiting JAK1 and JAK2, ruxolitinib disrupts the signaling of growth factors and cytokines crucial for the proliferation of myeloid cells.[11][12]
Therapeutic Rationale: The development of selective JAK inhibitors is an area of intense research. For instance, selective JAK1 inhibitors are sought after for their potential to modulate inflammation with a reduced risk of the hematological side effects associated with JAK2 inhibition.[13]
Signaling Pathway Diagram:
Caption: JAK-STAT signaling pathway and the inhibitory action of 7H-pyrrolo[2,3-d]pyrimidine derivatives.
c-Met and Axl: Targeting Tumor Invasion and Metastasis
c-Met is a receptor tyrosine kinase that, upon binding to its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways involved in cell proliferation, survival, and motility.[14] Aberrant c-Met signaling is a key driver of tumor growth, invasion, and metastasis in a variety of cancers. Axl is another receptor tyrosine kinase that plays a crucial role in similar oncogenic processes.[15]
Several 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of c-Met and Axl.[15] These compounds typically act as ATP-competitive inhibitors, blocking the autophosphorylation of the kinase and subsequent activation of downstream signaling cascades.[15]
Therapeutic Rationale: Dual inhibition of c-Met and Axl is a particularly attractive strategy, as it can overcome resistance mechanisms that may arise from the activation of one pathway when the other is inhibited.[16]
Epidermal Growth Factor Receptor (EGFR): A Cornerstone of Cancer Therapy
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell growth, proliferation, and survival.[17] Mutations and overexpression of EGFR are common in various cancers, particularly non-small cell lung cancer (NSCLC), leading to uncontrolled cell proliferation.[18]
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed to develop both reversible and irreversible EGFR inhibitors.[18] Covalent irreversible inhibitors often incorporate a reactive group, such as an acrylamide moiety, that forms a covalent bond with a cysteine residue in the ATP-binding site of EGFR, leading to prolonged and potent inhibition.[18]
Therapeutic Rationale: The development of next-generation EGFR inhibitors focuses on overcoming acquired resistance to earlier-generation drugs, which often arises from secondary mutations in the EGFR kinase domain, such as the T790M and C797S mutations.[19]
Other Kinase Targets
The versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold has enabled the targeting of a wide range of other kinases, including:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Key regulators of angiogenesis, the formation of new blood vessels that is essential for tumor growth.[20][21]
-
Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, often dysregulated in cancer.[20]
-
Interleukin-2-inducible T-cell Kinase (Itk): A crucial enzyme in T-cell signaling, representing a target for autoimmune and inflammatory diseases.
-
Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell receptor signaling, making it a promising target for cancer immunotherapy.
Non-Kinase Targets: Expanding the Therapeutic Landscape
Beyond kinases, 7H-pyrrolo[2,3-d]pyrimidine derivatives have shown promise against other classes of therapeutic targets:
-
Signal Transducer and Activator of Transcription 6 (STAT6): A key transcription factor in the IL-4 signaling pathway, involved in allergic and inflammatory responses.[4]
-
Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces nitric oxide, a mediator of inflammation.
-
Antiviral Activity: Certain derivatives have demonstrated activity against viruses such as Zika and Dengue, although the precise molecular targets are still under investigation.
Experimental Protocols for Target Validation and Compound Characterization
The following section provides detailed, step-by-step methodologies for key experiments used to validate the therapeutic targets of 7H-pyrrolo[2,3-d]pyrimidine derivatives and characterize their activity.
Biochemical Assays: Direct Measurement of Kinase Inhibition
3.1.1. Janus Kinase 1 (JAK1) Enzymatic Assay (Luminescence-based)
This protocol is adapted from commercially available kinase assay kits and is designed to measure the direct inhibitory effect of a compound on JAK1 activity.[20]
Principle: The assay measures the amount of ATP remaining after a kinase reaction. A decrease in ATP consumption corresponds to inhibition of the kinase. The remaining ATP is converted into a luminescent signal.
Materials:
-
Recombinant human JAK1 enzyme
-
JAK1 substrate peptide (e.g., IRS-1tide)
-
ATP
-
Kinase assay buffer
-
Kinase-Glo® MAX reagent
-
White, opaque 96-well plates
-
Test compounds (7H-pyrrolo[2,3-d]pyrimidine derivatives) dissolved in DMSO
Procedure:
-
Prepare a master mix containing kinase assay buffer, ATP, and the JAK1 substrate peptide.
-
Add the master mix to the wells of a 96-well plate.
-
Add the test compounds at various concentrations to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding the diluted JAK1 enzyme to all wells except the negative control.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® MAX reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Experimental Workflow Diagram:
Caption: Workflow for a luminescence-based JAK1 enzymatic assay.
Cell-Based Assays: Assessing Cellular Activity and Cytotoxicity
3.2.1. MTT Assay for Cell Viability
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[3][9][12]
Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
Cancer cell line of interest (e.g., A549 for lung cancer, HT-29 for colon cancer)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Test compounds dissolved in DMSO
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include untreated control wells.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the IC50 value.
3.2.2. Western Blotting for STAT Phosphorylation
This protocol is used to determine the effect of a compound on the phosphorylation of a specific protein in a signaling pathway, such as STAT3 in the JAK-STAT pathway.[8][13][19]
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest and its phosphorylated form.
Materials:
-
Cell line that expresses the target pathway (e.g., a cell line stimulated with a cytokine to activate the JAK-STAT pathway)
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3 and anti-total-STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treat cells with the test compound for a specified time, along with appropriate controls (e.g., untreated, vehicle control, positive control with cytokine stimulation).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-STAT3).
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-STAT3) to serve as a loading control.
-
Quantify the band intensities to determine the relative levels of phosphorylated protein.
In Vivo Models: Evaluating Efficacy in a Disease Context
3.3.1. Rat Adjuvant-Induced Arthritis (AIA) Model
This is a widely used preclinical model for rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.[6][7][10][11][15]
Principle: Injection of an adjuvant, such as Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis, into rats induces a systemic inflammatory response that manifests as arthritis in the distal joints.
Materials:
-
Susceptible rat strain (e.g., Lewis or Sprague-Dawley rats)
-
Complete Freund's Adjuvant (CFA)
-
Test compound formulated for administration (e.g., oral gavage)
-
Calipers for measuring paw swelling
Procedure:
-
Acclimatize the rats to the housing conditions.
-
On day 0, induce arthritis by a single subcutaneous injection of CFA into the footpad or the base of the tail.
-
Administer the test compound or vehicle control daily, starting from day 0 (prophylactic regimen) or after the onset of arthritis (therapeutic regimen).
-
Monitor the animals daily for clinical signs of arthritis, including paw swelling (measured with calipers), redness, and joint stiffness.
-
Score the severity of arthritis in each paw based on a predefined scoring system.
-
At the end of the study, euthanize the animals and collect tissues (e.g., joints, spleen) for histological analysis and biomarker assessment.
-
Compare the arthritis scores and paw volumes between the treated and control groups to determine the efficacy of the compound.
Data Presentation and Interpretation
To facilitate the comparison of the inhibitory activities of different 7H-pyrrolo[2,3-d]pyrimidine derivatives, quantitative data should be summarized in a clear and structured format.
Table 1: Inhibitory Activity of Representative 7H-Pyrrolo[2,3-d]pyrimidine Derivatives against Various Kinases
| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay | Cell Line | IC50 (nM) | Reference |
| Tofacitinib | JAK1 | 1.2 | IL-6 induced pSTAT3 | Human T-cells | 10 | [6] |
| JAK2 | 20 | IL-6 induced pSTAT3 | Human T-cells | 10 | [6] | |
| JAK3 | 1.0 | IL-2 induced pSTAT5 | Human T-cells | 2 | [6] | |
| Ruxolitinib | JAK1 | 3.3 | EPO-induced Proliferation | Ba/F3-EpoR | 280 | [11] |
| JAK2 | 2.8 | EPO-induced Proliferation | Ba/F3-EpoR | 280 | [11] | |
| Compound X | EGFR (L858R/T790M) | 5.2 | Cell Proliferation | NCI-H1975 | 25 | [18] |
| Compound Y | c-Met | 1.0 | c-Met Phosphorylation | MKN-45 | 15 | [15] |
| Axl | 10 | Axl Phosphorylation | MKN-45 | 50 | [15] |
Note: The data in this table are illustrative and are intended to demonstrate a clear format for presenting experimental results. Actual values should be obtained from the cited literature.
Conclusion and Future Directions
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has unequivocally established itself as a cornerstone of modern drug discovery. Its inherent drug-like properties and synthetic tractability have enabled the development of a diverse range of potent and selective inhibitors for a multitude of therapeutic targets. While the success of JAK inhibitors has been a major highlight, the continued exploration of this scaffold against other kinases, as well as non-kinase targets, holds immense promise for addressing unmet medical needs in oncology, immunology, and infectious diseases.
Future research in this area will likely focus on several key aspects:
-
Enhancing Selectivity: The design of highly selective inhibitors is crucial for minimizing off-target effects and improving the therapeutic window of new drugs.
-
Overcoming Drug Resistance: The development of next-generation derivatives that can overcome acquired resistance to existing therapies is a major priority, particularly in the field of oncology.
-
Exploring Novel Targets: The application of the 7H-pyrrolo[2,3-d]pyrimidine scaffold to novel and challenging therapeutic targets will continue to expand its therapeutic potential.
-
Innovative Drug Delivery: The formulation and delivery of these compounds will also be a key area of research to optimize their pharmacokinetic and pharmacodynamic properties.
References
- 1. MTT (Assay protocol [protocols.io]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. chondrex.com [chondrex.com]
- 4. Models of inflammation: adjuvant-induced arthritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Adjuvant-Induced Arthritis Model [chondrex.com]
- 8. maokangbio.com [maokangbio.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. inotiv.com [inotiv.com]
- 13. assaygenie.com [assaygenie.com]
- 14. benchchem.com [benchchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. Comparison of ELISA-based tyrosine kinase assays for screening EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile: A Detailed Guide for Medicinal Chemists
Introduction: The Significance of the 7-Deazapurine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core, also known as the 7-deazapurine scaffold, is a privileged heterocyclic system in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, including protein kinases, making it a cornerstone for the development of novel therapeutics.[1][2] Derivatives of this scaffold have demonstrated potent activity as anticancer, anti-inflammatory, and antiviral agents.[3][4] Specifically, 7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile is a key intermediate in the synthesis of several targeted therapies, underscoring the need for robust and reproducible synthetic protocols.
This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of this compound. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles, experimental best practices, and critical process parameters.
Strategic Overview of the Synthetic Pathway
The most efficient and widely adopted synthetic strategy for this compound proceeds through a multi-step sequence, commencing with the construction of the core pyrrolo[2,3-d]pyrimidin-4-one ring system. This is followed by activation of the 4-position via chlorination, and subsequent palladium-catalyzed cyanation to install the desired nitrile functionality. To ensure the success of the final cyanation step, protection of the pyrrole nitrogen is often a critical consideration to prevent catalyst inhibition and undesired side reactions.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Core Intermediate - 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
The synthesis of the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is foundational to the entire synthetic route. This is typically achieved in two stages: the formation of the bicyclic heterocycle, 7H-pyrrolo[2,3-d]pyrimidin-4-one, followed by its chlorination.
Protocol 1.1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-one
This protocol describes a common method for constructing the pyrrolo[2,3-d]pyrimidin-4-one core.
Reaction Scheme:
Caption: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-one.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 2-cyano-4,4-dimethoxybutanoate | 201.22 | 10.0 g | 49.7 |
| Formamidine acetate | 104.11 | 10.4 g | 99.9 |
| Sodium ethoxide | 68.05 | 6.76 g | 99.3 |
| Ethanol (anhydrous) | 46.07 | 100 mL | - |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | As needed | - |
Experimental Procedure:
-
To a stirred solution of sodium ethoxide (6.76 g, 99.3 mmol) in anhydrous ethanol (100 mL) under a nitrogen atmosphere, add ethyl 2-cyano-4,4-dimethoxybutanoate (10.0 g, 49.7 mmol).
-
Add formamidine acetate (10.4 g, 99.9 mmol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid.
-
The intermediate, 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol, will precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Suspend the dried intermediate in aqueous hydrochloric acid (e.g., 6M HCl) and heat to reflux for 2-4 hours to effect the final cyclization and deprotection.
-
Cool the reaction mixture and adjust the pH to approximately 4-5 with a suitable base (e.g., concentrated sodium hydroxide solution).[5]
-
The product, 7H-pyrrolo[2,3-d]pyrimidin-4-one, will precipitate. Filter the solid, wash with water, and dry under vacuum.
Protocol 1.2: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one
This protocol details the conversion of the 4-oxo group to the reactive 4-chloro group using phosphorus oxychloride (POCl₃).
Reaction Scheme:
Caption: Chlorination of the 7-deazapurine core.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 7H-pyrrolo[2,3-d]pyrimidin-4-one | 135.12 | 5.0 g | 37.0 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 25 mL | - |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 9.6 mL | 55.5 |
| Toluene (anhydrous) | 92.14 | 50 mL | - |
Experimental Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 7H-pyrrolo[2,3-d]pyrimidin-4-one (5.0 g, 37.0 mmol) in anhydrous toluene (50 mL).
-
Add phosphorus oxychloride (25 mL) to the suspension.
-
Carefully add N,N-diisopropylethylamine (9.6 mL, 55.5 mmol) portion-wise to the stirred mixture at room temperature.[5]
-
Heat the reaction mixture to 50°C and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.[5]
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a solid. The crude product can be purified by recrystallization or column chromatography if necessary.
Part 2: Synthesis of this compound
With the key 4-chloro intermediate in hand, the next crucial steps involve the protection of the pyrrole nitrogen followed by the palladium-catalyzed cyanation.
Protocol 2.1: N-Tosylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Protection of the pyrrole nitrogen with a tosyl group enhances the stability of the substrate and prevents potential complications during the subsequent palladium-catalyzed reaction.
Reaction Scheme:
Caption: N-Tosylation of the 4-chloro-7-deazapurine intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 153.57 | 3.0 g | 19.5 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 3.9 g | 20.5 |
| Triethylamine (TEA) | 101.19 | 5.4 mL | 39.0 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.24 g | 1.95 |
| Dichloromethane (DCM, anhydrous) | 84.93 | 60 mL | - |
Experimental Procedure:
-
Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (3.0 g, 19.5 mmol) in anhydrous dichloromethane (60 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (5.4 mL, 39.0 mmol) and 4-dimethylaminopyridine (0.24 g, 1.95 mmol) to the solution.[6]
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of p-toluenesulfonyl chloride (3.9 g, 20.5 mmol) in anhydrous dichloromethane (30 mL) dropwise to the reaction mixture.[6]
-
Allow the reaction to warm to room temperature and stir for 30 minutes, or until TLC indicates the reaction is complete.[6]
-
Wash the reaction mixture with water (3 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.
Protocol 2.2: Palladium-Catalyzed Cyanation of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
This protocol describes a robust palladium-catalyzed cyanation using zinc cyanide as the cyanide source.
Reaction Scheme:
Caption: Palladium-catalyzed cyanation of the N-protected intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | 307.76 | 2.0 g | 6.50 |
| Zinc cyanide (Zn(CN)₂) | 117.43 | 0.46 g | 3.90 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.15 g | 0.16 |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 554.56 | 0.18 g | 0.32 |
| N,N-Dimethylformamide (DMF, anhydrous) | 73.09 | 20 mL | - |
Experimental Procedure:
-
To a dry Schlenk flask, add 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (2.0 g, 6.50 mmol), zinc cyanide (0.46 g, 3.90 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.15 g, 0.16 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (0.18 g, 0.32 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous N,N-dimethylformamide (20 mL) via syringe.
-
Heat the reaction mixture to 120°C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile.
Protocol 2.3: Deprotection of the N-Tosyl Group
The final step involves the removal of the tosyl protecting group to yield the target compound.
Reaction Scheme:
Caption: Final deprotection to yield the target molecule.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 7-Tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile | 298.32 | 1.5 g | 5.03 |
| Sodium hydroxide (NaOH) | 40.00 | 0.40 g | 10.0 |
| Methanol (MeOH) | 32.04 | 20 mL | - |
| Water | 18.02 | 5 mL | - |
Experimental Procedure:
-
Dissolve 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile (1.5 g, 5.03 mmol) in a mixture of methanol (20 mL) and water (5 mL).
-
Add sodium hydroxide (0.40 g, 10.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, neutralize the reaction mixture with aqueous HCl (e.g., 1M HCl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography or recrystallization to obtain pure this compound.
Summary of Key Transformations and Rationale
| Step | Transformation | Rationale |
| 1. Pyrrolo[2,3-d]pyrimidin-4-one Formation | Construction of the core heterocyclic scaffold. | Establishes the fundamental 7-deazapurine ring system from acyclic precursors. |
| 2. Chlorination | Conversion of the C4-hydroxyl group (in its tautomeric form) to a chloride. | The chloro group is an excellent leaving group, activating the C4 position for subsequent nucleophilic substitution or cross-coupling reactions.[7] |
| 3. N-Tosylation | Protection of the pyrrole nitrogen with a p-toluenesulfonyl (tosyl) group. | Prevents N-H acidity from interfering with the palladium catalyst and potential side reactions during the cyanation step. The tosyl group is robust and easily removed. |
| 4. Palladium-Catalyzed Cyanation | Substitution of the C4-chloro group with a cyanide group. | A powerful and versatile method for forming C-CN bonds on (hetero)aromatic rings, providing direct access to the nitrile functionality.[8][9] |
| 5. N-Deprotection | Removal of the tosyl protecting group. | Regenerates the N-H of the pyrrole ring to furnish the final target molecule. |
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 6. 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | 479633-63-1 [chemicalbook.com]
- 7. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 8. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile as a Kinase Inhibitor in Cancer Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile and its derivatives as kinase inhibitors in the context of cancer research. This document delves into the underlying scientific principles, offers detailed experimental protocols, and presents data interpretation strategies to facilitate the effective application of this promising class of compounds.
Part 1: Foundational Understanding of the 7H-pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its structural resemblance to adenine allows it to competitively bind to the ATP-binding pocket of a wide array of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer. The versatility of this scaffold allows for chemical modifications that can enhance potency, selectivity, and pharmacokinetic properties.[3]
Mechanism of Action: A Multi-Pronged Attack on Cancer Cells
Derivatives of 7H-pyrrolo[2,3-d]pyrimidine exert their anti-cancer effects through the inhibition of various protein kinases, leading to a cascade of downstream events that culminate in cancer cell death. The primary mechanisms include:
-
Induction of Apoptosis: Many compounds based on this scaffold have been shown to trigger programmed cell death. For instance, a notable derivative induced apoptosis in gastric cancer cells by increasing the expression of caspases-8, -9, and -3, as well as cleaved PARP.[4] Another study demonstrated an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[5][6]
-
Cell Cycle Arrest: These inhibitors can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints. One derivative was found to arrest MV4-11 cells at the G0/G1 phase.[7] Another compound led to an accumulation of cells in the sub-G1 phase, indicative of apoptosis.[8]
-
Inhibition of Key Oncogenic Kinases: The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized to develop inhibitors against a range of clinically relevant kinases, including:
This multi-targeted approach can be advantageous in overcoming the complexity and redundancy of cancer signaling pathways.[17]
Part 2: Experimental Protocols and Methodologies
This section provides detailed, step-by-step protocols for key in vitro assays to characterize the activity of 7H-pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Principle: The assay measures the ability of the inhibitor to block the phosphorylation of a substrate by the target kinase. The activity is typically detected using a luminescence-based or fluorescence-based readout.
Materials:
-
Recombinant human kinase (e.g., EGFR, PAK4)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP
-
This compound derivative (test compound)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series of the compound in the assay buffer.
-
Reaction Setup:
-
To each well of the plate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced (or substrate consumed) using the detection reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Interpretation: The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value indicates a more potent inhibitor. For example, a derivative of 7H-pyrrolo[2,3-d]pyrimidine, compound 5n, showed an IC50 of 2.7 nM against PAK4.[7]
Workflow for Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the test compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
Materials:
-
Complete cell culture medium
-
This compound derivative (test compound)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).[1] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add MTT reagent to each well and incubate for 3-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the inhibitor concentration to determine the IC50 value.
Data Interpretation: The IC50 value from a cell viability assay represents the concentration of the compound that reduces the cell viability by 50%. For instance, certain halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides showed IC50 values ranging from 29 to 59 µM against various cancer cell lines.[5][6]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the test compound on the distribution of cells in different phases of the cell cycle.
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of individual cells is proportional to their DNA content, which allows for the discrimination of cells in G0/G1, S, and G2/M phases.
Materials:
-
Cancer cell line
-
This compound derivative
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat the cells with the test compound at its IC50 concentration for a defined period (e.g., 24 hours).[5]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with PBS.
-
Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol and incubating them at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
Data Interpretation: An accumulation of cells in a specific phase of the cell cycle (e.g., G0/G1) suggests that the compound induces cell cycle arrest at that checkpoint. For example, compound 5k was shown to cause cell cycle arrest in the G0-G1 phase in HepG2 cells.[5]
Signaling Pathway Affected by a PAK4 Inhibitor
Caption: Inhibition of PAK4 signaling by a 7H-pyrrolo[2,3-d]pyrimidine derivative.
Part 3: Data Summary and Concluding Remarks
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has proven to be a highly versatile and fruitful starting point for the development of potent and selective kinase inhibitors for cancer therapy. The table below summarizes the inhibitory activities of selected derivatives against various kinases and cancer cell lines.
| Compound ID | Target Kinase(s) | IC50 (Kinase) | Target Cell Line(s) | IC50 (Cell Viability) | Reference |
| 5k | EGFR, Her2, VEGFR2, CDK2 | 40-204 nM | HepG2 | Not specified | [5],[6] |
| 5n | PAK4 | 2.7 nM | MV4-11 | 7.8 nM | [7] |
| 7 | EGFR, Her2, VEGFR2, CDK2 | Not specified | HepG2, MCF-7, MDA-MB-231, HeLa | Not specified | [17] |
| 13i | CK1δ | Not specified | RT-112 (bladder cancer) | Not specified | [8] |
| 9 | Itk | Potent activity | T leukemia/lymphoma cell lines | Not specified | [13] |
| 11 | Aurora A | 0.74 nM | Gastric cancer cell lines | 3.5 µM (organoids) | [15] |
| 12i | Mutant EGFR (T790M) | 0.21 nM | HCC827 (NSCLC) | Not specified | [9] |
These data highlight the potential of 7H-pyrrolo[2,3-d]pyrimidine derivatives to be developed into effective anti-cancer agents, with some exhibiting nanomolar potency against their target kinases and significant anti-proliferative effects in cancer cells. The provided protocols offer a solid foundation for researchers to explore the therapeutic potential of this important class of kinase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7- H-Pyrrolo[2,3- d]pyrimidine derivative acts as promising agent for gastric cancer treatment by inducing cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives containing 1,8-naphthyridine-4-one fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Potent and Selective Pyrrolo[2,3- d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. X-ray Crystal Structure-Guided Design and Optimization of 7 H-Pyrrolo[2,3- d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: High-Throughput Screening Assays for Kinase Inhibitors Utilizing the 7H-Pyrrolo[2,3-d]pyrimidine Scaffold
Introduction: The Power of the 7-Deazapurine Core in Modern Drug Discovery
The 7H-pyrrolo[2,3-d]pyrimidine, also known as the 7-deazapurine scaffold, has emerged as a cornerstone in contemporary medicinal chemistry, particularly in the relentless pursuit of novel kinase inhibitors.[1] Its structural resemblance to the native purine core of ATP allows derivatives to competitively bind within the highly conserved ATP-binding pocket of protein kinases, making it a "privileged scaffold" for inhibitor design.[2][3] This inherent bioactivity, coupled with its synthetic tractability, has led to the development of potent and selective inhibitors against a wide array of kinase targets implicated in oncology, immunology, and inflammatory diseases.
Derivatives of this versatile scaffold have demonstrated remarkable efficacy against critical oncogenic kinases such as p21-activated kinase 4 (PAK4), Focal Adhesion Kinase (FAK), and Monopolar Spindle 1 (MPS1), as well as key signaling proteins like Interleukin-2-inducible T-cell Kinase (Itk) and STAT6.[4][5][6][7][8] The primary goal of high-throughput screening (HTS) campaigns involving this scaffold is to efficiently identify and characterize lead compounds that exhibit high potency against a specific kinase of interest while maintaining selectivity across the broader kinome to minimize off-target effects.
This document provides detailed protocols for both biochemical and cell-based HTS assays tailored for the evaluation of 7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile and its analogs. It is designed to equip researchers in drug development with the foundational knowledge and practical steps required to establish robust and reproducible screening funnels.
Core Principle: From Biochemical Potency to Cellular Efficacy
A successful HTS cascade for kinase inhibitors begins with a direct assessment of enzymatic inhibition and progresses to more complex, physiologically relevant cellular models. This dual-pronged approach ensures that lead compounds not only bind to their purified target but also engage it within the intricate cellular environment and elicit the desired biological response.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. X-ray Crystal Structure-Guided Design and Optimization of 7 H-Pyrrolo[2,3- d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantitative Analysis of 7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile
Abstract: This document provides a comprehensive guide to the quantitative analysis of 7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile, a key heterocyclic intermediate in pharmaceutical development. The pyrrolo[2,3-d]pyrimidine core is a prevalent scaffold in numerous biologically active compounds, including kinase inhibitors targeted for oncology and inflammatory diseases.[1][2][3][4][5] Accurate and precise quantification of this building block is therefore critical for ensuring the quality, efficacy, and safety of final drug products. We present three validated analytical methods—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry—each tailored for specific applications ranging from bulk material assay to trace-level determination in complex matrices. The protocols are developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[6][7][8]
Introduction to this compound
This compound is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry. Its structure, analogous to a deazapurine, serves as a versatile scaffold for synthesizing a wide array of pharmacologically active molecules.[2][9] The development of robust analytical methods is paramount for controlling its purity during synthesis, ensuring correct dosage in formulations, and studying its metabolic fate in biological systems.
Compound Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 1005206-16-5 | [10] |
| Molecular Formula | C₇H₄N₄ | [10] |
| Molecular Weight | 144.13 g/mol | [10] |
| Appearance | Typically an off-white to yellow solid | Inferred |
| UV Absorbance | Exhibits strong absorbance in the UV region due to its aromatic heterocyclic structure. | [11][12] |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF); sparingly soluble in methanol and acetonitrile; poorly soluble in water. | Inferred |
Core Principles of Analytical Methodologies
The selection of an analytical technique depends on the specific requirements of the measurement, such as the sample matrix, required sensitivity, and desired throughput.
-
High-Performance Liquid Chromatography (HPLC): This technique separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice, offering excellent resolution, precision, and accuracy for purity and assay testing.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful hybrid technique combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[13] It is the gold standard for quantifying analytes in complex biological matrices (e.g., plasma, tissue) at very low concentrations, making it indispensable for pharmacokinetic studies.[14]
-
UV-Visible Spectrophotometry: Based on the Beer-Lambert Law, this method quantifies a compound by measuring its absorption of light at a specific wavelength.[15] It is a simple, rapid, and cost-effective technique, ideal for the analysis of pure, single-component solutions, such as in-process reaction monitoring or concentration verification of stock solutions.
Method Validation: A Trustworthiness Framework
Every protocol described herein is designed as a self-validating system, grounded in the principles outlined by the ICH Q2(R2) guidelines .[6][8] The objective of analytical validation is to demonstrate that a procedure is fit for its intended purpose.[8] Key parameters assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[16]
-
Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[8][16]
-
Accuracy: The closeness of test results to the true value.[16]
-
Precision: The degree of scatter between a series of measurements (assessed at repeatability and intermediate levels).[16]
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy, and the lowest amount that can be detected, respectively.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[8][17]
Application Note 1: Quantitative Analysis by RP-HPLC with UV Detection
Application: Assay and purity determination of this compound as a bulk drug substance or in simple formulations.
Caption: RP-HPLC Experimental Workflow.
Protocol: HPLC-UV Method
1. Instrumentation & Conditions:
-
System: HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Data Acquisition: Chromatography Data System (e.g., Empower, Chromeleon).
Table 1: Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C18 Column (e.g., Waters Symmetry, Agilent Zorbax), 4.6 x 150 mm, 5 µm | Provides excellent retention and selectivity for moderately polar heterocyclic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier ensures protonation of the analyte, leading to sharp, symmetrical peaks by minimizing silanol interactions. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good elution strength and UV transparency. |
| Elution Mode | Isocratic: 70% A / 30% B (Adjust as needed) | A simple isocratic method is often sufficient for pure substance assay, ensuring high reproducibility. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection (λ) | ~295 nm (Determine λmax experimentally) | Wavelength of maximum absorbance provides the best sensitivity. |
| Injection Volume | 10 µL | |
| Run Time | ~10 minutes |
2. Reagents & Materials:
-
This compound Reference Standard (>99.5% purity).
-
Acetonitrile (HPLC grade).
-
Formic Acid (LC-MS grade).
-
Deionized Water (18.2 MΩ·cm).
-
Diluent: Acetonitrile/Water (50:50, v/v).
3. Standard & Sample Preparation:
-
Standard Stock (1000 µg/mL): Accurately weigh ~10 mg of reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Calibration Standards (1-100 µg/mL): Perform serial dilutions of the Standard Stock solution to prepare at least five calibration standards.
-
Test Sample (50 µg/mL): Accurately weigh ~5 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
4. System Suitability Test (SST):
-
Procedure: Inject the mid-point calibration standard (e.g., 50 µg/mL) five times.
-
Acceptance Criteria:
-
%RSD of Peak Area: ≤ 2.0%[16]
-
Tailing Factor (T): 0.8 – 1.5
-
Theoretical Plates (N): > 2000
-
5. Validation Summary & Acceptance Criteria:
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability ≤ 2.0%; Intermediate ≤ 2.0% |
| LOQ | Signal-to-Noise Ratio ≥ 10 |
Application Note 2: Ultrasensitive Quantification by LC-MS/MS
Application: Determination of this compound in biological matrices (e.g., human plasma) for pharmacokinetic profiling.
References
- 1. Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 3. Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives containing 1,8-naphthyridine-4-one fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. mdpi.com [mdpi.com]
- 10. 1005206-16-5|this compound|BLD Pharm [bldpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. mdpi.com [mdpi.com]
- 14. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eu-opensci.org [eu-opensci.org]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. altabrisagroup.com [altabrisagroup.com]
Application Note: A Comprehensive Guide to Cell-Based Assay Development for 7H-pyrrolo[2,3-d]pyrimidine Kinase Inhibitors
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for the development of potent protein kinase inhibitors.[1][2] This application note provides a detailed, strategy-driven guide for researchers, scientists, and drug development professionals on creating a robust suite of cell-based assays to characterize novel compounds based on this scaffold, using 7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile as a representative analogue. We move beyond rigid templates to offer a logical workflow, from initial cytotoxicity profiling to advanced high-content imaging of downstream signaling, emphasizing the causality behind experimental choices to ensure scientifically sound and translatable results.
Introduction: The Significance of the 7H-pyrrolo[2,3-d]pyrimidine Scaffold
Protein kinases are critical regulators of nearly all cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] The 7H-pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine bioisostere, has proven to be an exceptionally versatile scaffold for designing inhibitors that target the ATP-binding site of various kinases.[5] Derivatives of this structure have been successfully developed as inhibitors for Janus kinases (JAKs), Cyclin-Dependent Kinases (CDKs), p21-Activated Kinase 4 (PAK4), and Colony-Stimulating Factor 1 Receptor (CSF1R), among others.[1][6][7][8]
While initial characterization often begins with biochemical assays against purified enzymes, these methods do not capture the complexity of the cellular environment.[9] Cell-based assays are indispensable for providing a more physiologically relevant assessment of a compound's efficacy, accounting for crucial factors like cell membrane permeability, intracellular target engagement, metabolism, and potential off-target effects.[9][10] This guide outlines a systematic approach to developing a comprehensive cell-based assay cascade for evaluating novel 7H-pyrrolo[2,3-d]pyrimidine inhibitors.
The Assay Development Workflow: A Multi-Tiered Strategy
A successful cell-based characterization of a novel inhibitor is not a single experiment but a logical progression of assays. Each tier of the workflow answers a different fundamental question, building a comprehensive profile of the compound's activity. This structured approach ensures that resources are used efficiently and that data from each stage informs the next.
Caption: A logical workflow for cell-based inhibitor characterization.
Tier 1: Foundational Cytotoxicity and Proliferation Assays
Rationale: Before assessing specific kinase inhibition, it is critical to determine the compound's general effect on cell health and proliferation.[11] This step identifies the concentration range at which the compound is non-toxic, ensuring that any effects observed in subsequent, more specific assays are due to on-target activity rather than general cytotoxicity.[10][12]
Protocol 1: MTT/XTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of living cells, which serves as an indicator of cell viability. Mitochondrial dehydrogenases in viable cells convert a tetrazolium salt (like MTT or XTT) into a colored formazan product.
Materials:
-
Target cell line (e.g., A549, HeLa, or a disease-relevant line)
-
Complete culture medium
-
This compound compound stock (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere and resume growth for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the inhibitor. A common range is from 100 µM down to 1 nM.[10] Add the diluted compound or vehicle control (e.g., 0.1% DMSO) to the respective wells. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for a duration relevant to the expected mechanism, typically 48-72 hours.[10]
-
Reagent Addition: Add 10 µL of MTT (5 mg/mL) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C, allowing for formazan crystal formation.
-
Data Acquisition: If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the crystals. If using XTT, the product is soluble. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Analysis: Plot the absorbance against the log of the inhibitor concentration and fit a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
| Parameter | Recommendation | Rationale |
| Cell Density | 5,000-20,000 cells/well | Ensures cells are in a logarithmic growth phase and not over-confluent at the end of the assay. |
| Compound Conc. | 0.01 nM to 100 µM | A wide range is necessary to capture the full dose-response curve and determine the IC50/GI50 accurately.[10] |
| Incubation Time | 48-72 hours | Allows for multiple cell doubling times, providing a robust window to observe effects on proliferation.[10] |
| Vehicle Control | e.g., 0.1% DMSO | Differentiates compound-specific effects from any effects of the solvent.[10] |
Tier 2: On-Target Activity in a Cellular Context
Rationale: Once a non-toxic concentration range is established, the next step is to confirm that the compound engages and inhibits its intended kinase target within the cell. This can be achieved by directly measuring the phosphorylation of a known downstream substrate or by using engineered cell lines whose survival is dependent on the target kinase's activity.[3][9]
Protocol 2: Target Phosphorylation using HTRF®
Homogeneous Time-Resolved Fluorescence (HTRF®) is a proximity-based assay that combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved measurement.[13][14][15] It is highly suited for high-throughput screening.[16][17] In a typical kinase assay, one antibody is labeled with a donor fluorophore (e.g., Europium cryptate) and recognizes the total protein, while a second antibody, labeled with an acceptor (e.g., d2), recognizes the phosphorylated form of the substrate. When both antibodies bind, FRET occurs, generating a signal proportional to the level of phosphorylation.[15]
Caption: Principle of a HTRF® assay for kinase activity.
Step-by-Step Methodology:
-
Cell Culture and Stimulation: Plate cells and grow to 80-90% confluency. Starve cells of serum for 4-6 hours if the pathway is basally active, or treat with a known agonist (e.g., a cytokine for a JAK pathway) to stimulate the kinase of interest.
-
Inhibitor Treatment: Pre-incubate cells with serial dilutions of the 7H-pyrrolo[2,3-d]pyrimidine inhibitor for 1-2 hours.
-
Cell Lysis: Aspirate the medium and add 50 µL of the specific HTRF® lysis buffer to each well. Incubate for 30 minutes at room temperature with gentle shaking.
-
Detection: Transfer 16 µL of cell lysate to a low-volume 384-well assay plate. Add 4 µL of the HTRF® antibody mix (containing both donor and acceptor antibodies).
-
Incubation: Seal the plate and incubate at room temperature for 4 hours or overnight, protected from light.
-
Data Acquisition: Read the plate on an HTRF®-compatible microplate reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.
-
Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal) and plot it against the inhibitor concentration to determine the IC50 value.
| Parameter | Recommendation | Rationale |
| Cell State | Stimulated or Basal | Depends on the pathway. Stimulation may be required to achieve a sufficient signal window for inhibition. |
| Antibody Conc. | Titrate as per manufacturer | Optimal antibody concentrations are crucial for a good signal-to-background ratio. |
| Lysis Volume | 50 µL in 96-well | Ensures complete cell lysis and sufficient protein concentration for the assay. |
| Assay Volume | 20 µL in 384-well | Miniaturization saves on costly reagents, which is a key advantage of HTRF®.[17] |
Tier 3: Downstream Signaling and Phenotypic Assays
Rationale: A potent on-target inhibitor should modulate downstream signaling events and ultimately produce a desired cellular phenotype. Measuring these effects provides crucial evidence of the compound's functional activity. High-Content Imaging (HCI) is a powerful technology that combines automated microscopy with sophisticated image analysis to quantify these changes at the single-cell level.[18][19][20]
Example Pathway: JAK-STAT Inhibition
The JAK-STAT pathway is a frequent target for 7H-pyrrolo[2,3-d]pyrimidine inhibitors.[7][21] Upon cytokine stimulation, JAKs phosphorylate STAT transcription factors, which then dimerize and translocate to the nucleus to regulate gene expression.[22] This nuclear translocation is a quantifiable event perfectly suited for HCI.
Caption: Simplified JAK-STAT signaling pathway.
Protocol 3: Quantifying STAT Nuclear Translocation via HCI
Step-by-Step Methodology:
-
Cell Seeding: Plate cells onto 96- or 384-well imaging plates (black-walled, optically clear bottoms).
-
Inhibitor Treatment: Pre-treat cells with serial dilutions of the inhibitor for 1-2 hours.
-
Stimulation: Add a stimulating ligand (e.g., IL-6 or IFN-γ) to all wells except the unstimulated controls and incubate for 15-30 minutes.
-
Fix and Permeabilize: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding, then incubate with a primary antibody against the STAT protein of interest (e.g., anti-STAT3). Follow with a fluorescently-labeled secondary antibody.
-
Nuclear Staining: Counterstain with a nuclear dye like DAPI or Hoechst.
-
Imaging: Acquire images using a high-content imaging system, capturing both the nuclear and STAT-specific fluorescence channels.
-
Analysis: Use image analysis software to define the nuclear and cytoplasmic compartments for each cell based on the DAPI stain. Quantify the fluorescence intensity of the STAT signal in both compartments. Calculate a Nuclear-to-Cytoplasmic intensity ratio for each cell. Plot the average ratio against inhibitor concentration to determine the IC50 for translocation inhibition.
Data Analysis and Validation
-
IC50/EC50 Determination: For all assays, data should be normalized to controls (e.g., 0% inhibition for vehicle control, 100% inhibition for a positive control or maximum effect). A four-parameter logistic regression model is then used to fit the dose-response curve and calculate the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
-
Assay Quality Control (Z'-Factor): For HTS applications, the robustness of an assay should be evaluated using the Z'-factor. This metric measures the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.[23]
Conclusion
The 7H-pyrrolo[2,3-d]pyrimidine scaffold remains a highly valuable starting point for the discovery of novel kinase inhibitors. A rigorous and logically structured cell-based assay cascade is paramount to successfully identifying and characterizing promising lead candidates. By progressing from broad cytotoxicity assessments to specific on-target phosphorylation assays and finally to functional downstream and phenotypic readouts, researchers can build a comprehensive data package. This multi-tiered approach not only confirms a compound's potency and mechanism of action in a physiologically relevant setting but also provides critical insights that can confidently drive a drug discovery program forward.
References
- 1. Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 10. benchchem.com [benchchem.com]
- 11. 细胞毒性检测实验分析-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 12. kosheeka.com [kosheeka.com]
- 13. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. berthold.com [berthold.com]
- 15. revvity.com [revvity.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR [celtarys.com]
- 18. criver.com [criver.com]
- 19. An Introduction to High-Content Imaging [excedr.com]
- 20. High-Content Imaging | Cell Signaling Technology [cellsignal.com]
- 21. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bellbrooklabs.com [bellbrooklabs.com]
- 23. Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of 7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile
Introduction: The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine often referred to as 7-deazapurine, represents a "privileged" heterocyclic system in modern medicinal chemistry.[1] Its derivatives are integral to the development of targeted therapeutics, particularly as kinase inhibitors for oncology and inflammatory diseases.[2][3] The precise characterization of these molecules is paramount for ensuring efficacy, safety, and reproducibility in drug discovery and development pipelines. 7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile (Molecular Formula: C₇H₄N₄, Molecular Weight: 144.13 g/mol ) is a key intermediate and building block for the synthesis of these advanced therapeutic agents.[4][5]
This document provides a comprehensive guide with detailed protocols for the structural characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The methodologies are designed to be robust and self-validating, providing researchers with the tools for unambiguous structural confirmation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, it provides detailed information about the molecular framework, connectivity, and stereochemistry.
Protocol 1: Sample Preparation for NMR Analysis
The quality of the NMR spectrum is directly dependent on meticulous sample preparation. The primary goal is to achieve a homogeneous solution of the analyte in a suitable deuterated solvent.
Methodology:
-
Solvent Selection: The choice of solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended for pyrrolo[2,3-d]pyrimidine derivatives due to its excellent solubilizing capacity for polar heterocyclic compounds.[1][6] An alternative is Deuterated Chloroform (CDCl₃).[7] Causality: A deuterated solvent is essential to avoid large, interfering solvent signals in the ¹H NMR spectrum.
-
Analyte Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the NMR tube.
-
Homogenization: Vortex the sample for 30-60 seconds to ensure complete dissolution. A brief sonication step can be employed if solubility is limited. Visually inspect the solution for any particulate matter.
-
Internal Standard: The solvent often contains Tetramethylsilane (TMS) as an internal standard, which provides a reference signal at 0.00 ppm for accurate chemical shift calibration.[1]
Workflow for NMR Analysis
Caption: NMR analysis workflow from sample preparation to structural assignment.
Protocol 2: ¹H NMR Data Acquisition and Interpretation
¹H NMR provides the number of distinct proton environments, their electronic environment (chemical shift), neighboring protons (spin-spin coupling), and their relative numbers (integration).
Typical ¹H NMR Acquisition Parameters (400 MHz)
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Pulse Program | zg30 | Standard 30-degree pulse for quantitative analysis. |
| Solvent | DMSO-d₆ | Good solubilizing power for the analyte. |
| Number of Scans (NS) | 16 | Sufficient for good signal-to-noise for a ~10 mg sample. |
| Relaxation Delay (D1) | 2.0 s | Allows for adequate relaxation of protons between pulses. |
| Acquisition Time (AQ) | ~4.0 s | Ensures good digital resolution. |
| Spectral Width (SW) | ~16 ppm | Covers the full range of expected proton chemical shifts. |
Expected ¹H NMR Spectral Data and Interpretation
The aromatic core of this compound gives rise to a characteristic set of signals.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Features & Rationale |
| N7-H (Pyrrole NH) | ~12.5 - 13.0 | Broad Singlet (br s) | Highly deshielded due to its acidic nature and position within the aromatic system. Signal will disappear upon D₂O exchange.[8] |
| H2 (Pyrimidine) | ~9.0 - 9.2 | Singlet (s) | Deshielded by two adjacent electron-withdrawing nitrogen atoms. |
| H6 (Pyrrole) | ~7.8 - 8.0 | Doublet (d) | Part of the five-membered pyrrole ring, coupled to H5. |
| H5 (Pyrrole) | ~7.0 - 7.2 | Doublet (d) | Coupled to H6. Typically upfield relative to H6. |
Note: Chemical shifts are predictive and can vary based on solvent and concentration.
Protocol 3: ¹³C NMR Data Acquisition and Interpretation
¹³C NMR spectroscopy identifies all unique carbon environments within the molecule, providing a "carbon skeleton" map.
Typical ¹³C NMR Acquisition Parameters (101 MHz)
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Pulse Program | zgpg30 | Standard proton-decoupled experiment for singlet peaks. |
| Solvent | DMSO-d₆ | Consistent with ¹H NMR preparation. |
| Number of Scans (NS) | 1024 or more | Required due to the low natural abundance (1.1%) of the ¹³C isotope. |
| Relaxation Delay (D1) | 2.0 s | Standard delay. |
| Spectral Width (SW) | ~220 ppm | Covers the full range of expected carbon chemical shifts. |
Expected ¹³C NMR Spectral Data and Interpretation
The molecule has 7 carbon atoms, and due to its asymmetry, 7 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.[9]
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Type | Rationale |
| C4 | ~152 | Quaternary (C) | Attached to two nitrogens and the nitrile group. |
| C7a | ~150 | Quaternary (C) | Bridgehead carbon at the fusion of the two rings. |
| C2 | ~148 | Methine (CH) | Deshielded by adjacent nitrogen atoms. |
| C5 | ~130 | Methine (CH) | Pyrrole ring carbon. |
| C4a | ~118 | Quaternary (C) | Bridgehead carbon adjacent to the nitrile group. |
| CN (Nitrile) | ~115 | Quaternary (C) | Characteristic chemical shift for a nitrile carbon. |
| C6 | ~103 | Methine (CH) | Upfield pyrrole carbon, shielded relative to other aromatic carbons. |
Note: Assignments can be definitively confirmed using 2D NMR experiments like HSQC (which correlates carbons to their directly attached protons) and HMBC (which shows longer-range C-H correlations).
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry provides the exact molecular weight and elemental composition of a compound. Tandem MS (MS/MS) further fragments the molecule to yield structurally significant ions, confirming the molecular architecture.
Protocol 4: Sample Preparation for MS Analysis
Methodology:
-
Stock Solution: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like methanol or DMSO.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system appropriate for the ionization source. For Electrospray Ionization (ESI), a 50:50 mixture of acetonitrile:water with 0.1% formic acid is a standard choice.
-
Rationale: The addition of a protic solvent (water/methanol) and an acid (formic acid) promotes the formation of protonated molecules, [M+H]⁺, which are readily detected in positive ion mode ESI.
Workflow for Mass Spectrometry Analysis
Caption: Mass spectrometry workflow from sample preparation to structural confirmation.
Protocol 5: High-Resolution MS (HRMS) and MS/MS Data Acquisition
HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula.
Typical ESI-Q-TOF Acquisition Parameters
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Ionization Mode | Positive ESI | The multiple nitrogen atoms are basic sites that are readily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimal voltage for generating a stable spray and efficient ionization. |
| Mass Range (m/z) | 50 - 500 | A range that comfortably includes the expected molecular ion. |
| Source Temperature | 100 - 120 °C | Helps in desolvation of the analyte ions. |
| Collision Energy (MS/MS) | 10 - 30 eV | A range should be tested to induce characteristic fragmentation without complete annihilation of the precursor ion. |
Expected HRMS and MS/MS Data Analysis
1. Molecular Ion Verification: The primary goal is to observe the protonated molecular ion, [M+H]⁺.
-
Neutral Exact Mass (C₇H₄N₄): 144.0436
-
Expected [M+H]⁺ (C₇H₅N₄⁺): 145.0514
An observed mass within 5 ppm of the calculated mass confirms the elemental composition.
2. Fragmentation Pattern Analysis (MS/MS): The stable fused aromatic ring system dictates the fragmentation pathways.
| m/z (Calculated) | Lost Fragment | Proposed Fragment Structure |
| 145.0514 | - | [M+H]⁺ (Precursor Ion) |
| 118.0457 | HCN (from nitrile) | Protonated 7H-pyrrolo[2,3-d]pyrimidine |
| 91.0399 | HCN (from pyrimidine) | Fragment from pyrimidine ring cleavage |
Causality: The loss of hydrogen cyanide (HCN, 27.01 Da) is a characteristic fragmentation pathway for nitrile-containing compounds and nitrogen heterocycles.[10] The initial loss is likely from the C4-carbonitrile group, followed by potential cleavages of the pyrimidine ring itself.
Conclusion
The orthogonal application of Nuclear Magnetic Resonance spectroscopy and High-Resolution Mass Spectrometry provides a robust and definitive method for the structural characterization of this compound. ¹H and ¹³C NMR confirm the core structure and proton/carbon environments, while HRMS validates the elemental composition with high precision. Further fragmentation analysis via MS/MS substantiates the connectivity of the molecule. These detailed protocols serve as a reliable guide for researchers in pharmaceutical and chemical development, ensuring the identity and purity of this critical synthetic intermediate.
References
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1005206-16-5|this compound|BLD Pharm [bldpharm.com]
- 5. 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile|CAS 454685-88-2 [benchchem.com]
- 6. Pyrrolo[2,3-d]pyrimidin-4-ol | 3680-71-5 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. ijsred.com [ijsred.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. article.sapub.org [article.sapub.org]
Application Note & Protocols: Leveraging the 7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile Scaffold for Targeted Protein Degradation of Kinases
Introduction
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS).[1] A PROTAC simultaneously binds to a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex that triggers the ubiquitination and subsequent degradation of the target protein.[1][2]
The design of an effective PROTAC hinges on the selection of a high-affinity "warhead" for the target protein. For the vast family of protein kinases, which are implicated in numerous cancers and inflammatory diseases, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has proven to be a privileged structure.[3] As a deaza-isostere of adenine, it masterfully mimics the hinge-binding motif of ATP, enabling potent and often selective kinase inhibition.[3][4] Specifically, the 7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile variant offers a versatile and potent warhead for developing novel kinase-targeting degraders.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of PROTACs incorporating the this compound scaffold. We will delve into the mechanistic basis of its kinase interaction, provide detailed experimental protocols for PROTAC development and validation, and offer insights into data interpretation, establishing a self-validating workflow for advancing next-generation protein degraders.
Part 1: The Warhead – Mechanism and Properties
The efficacy of a PROTAC begins with its warhead. The 7H-pyrrolo[2,3-d]pyrimidine core is an exceptional hinge-binding fragment for kinases.[5][6] Its distinct structure allows it to form two critical hydrogen bonds with the kinase hinge region: the pyridine N atom acts as a hydrogen bond acceptor, while the pyrrole NH serves as a hydrogen bond donor.[6] This bidentate interaction provides a strong anchor, making it a foundational component in numerous FDA-approved kinase inhibitors.[5][6] The 4-carbonitrile moiety not only contributes to binding affinity but also serves as a key chemical handle for synthetic elaboration into a PROTAC.
Caption: H-bond interactions of the warhead with the kinase hinge.
Table 1: Physicochemical Properties of the Core Scaffold
| Property | Value | Source |
| IUPAC Name | 7H-pyrrolo[2,3-d]pyrimidine | PubChem[7] |
| Molecular Formula | C₆H₅N₃ | PubChem[7] |
| Molecular Weight | 119.12 g/mol | PubChem[7] |
| CAS Number | 271-70-5 | PubChem[7] |
| Key Feature | Deaza-isostere of adenine | Multiple[3][4] |
Part 2: PROTAC Design and Synthesis Workflow
The creation of a pyrrolopyrimidine-based PROTAC involves a strategic chemical synthesis workflow. The goal is to conjugate the warhead to a suitable E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon or ligands for VHL) via a chemical linker of optimal length and composition. The process starts with a versatile precursor, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which serves as a robust starting point for introducing both the 4-carbonitrile group and a linker attachment point.[4][8]
Caption: General synthetic workflow for a pyrrolopyrimidine PROTAC.
Protocol 2.1: Synthesis of Linker-Ready Warhead Intermediate
Causality: This protocol outlines a common and adaptable synthetic route. Starting with the commercially available 4-chloro derivative allows for regioselective modifications.[8] Nucleophilic aromatic substitution (SNAr) at the C4 position is a well-established reaction for this scaffold, enabling the introduction of a linker precursor.[4][9]
Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine[10]
-
Boc-protected amino-alcohol or amino-acid (e.g., N-Boc-4-aminobutanol)
-
A suitable base (e.g., K₂CO₃ or DIPEA)
-
Solvent (e.g., DMF or NMP)
-
Zinc cyanide (Zn(CN)₂)
-
Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., dppf)
-
Standard laboratory glassware, heating/stirring equipment, and purification apparatus (silica gel chromatography).
Procedure:
-
Step A: Introduction of Linker Precursor:
-
In a round-bottom flask, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equiv.) in DMF.
-
Add the Boc-protected amine (e.g., N-Boc-4-aminobutanol, 1.2 equiv.) and a base such as K₂CO₃ (2-3 equiv.).
-
Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography to yield the C4-substituted intermediate. Rationale: The electron-withdrawing nature of the pyrimidine ring facilitates nucleophilic substitution at the C4 position, allowing the chloro group to be displaced by the amine.[8]
-
-
Step B: Conversion to 4-Carbonitrile (Not shown in diagram, alternative route):
-
Note: For this specific topic, one might start with a precursor that allows direct installation of the nitrile or perform this conversion on a protected pyrrolopyrimidine ring before adding the linker sidechain. A direct cyanation of the 4-chloro starting material is a common strategy.
-
Combine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equiv.), Zn(CN)₂ (0.6 equiv.), Pd₂(dba)₃ (0.05 equiv.), and dppf (0.1 equiv.) in a flask with DMF.
-
Degas the mixture with argon or nitrogen.
-
Heat to 120 °C and monitor the reaction.
-
After completion, perform a standard aqueous workup and purify by chromatography to obtain this compound. This product would then be functionalized at other positions (e.g., N7) to attach a linker.
-
Protocol 2.2: Final PROTAC Conjugation
Causality: This final step employs standard amide bond formation chemistry to covalently link the warhead and E3 ligase ligand components. The choice of coupling agents (e.g., HATU, HOBt, EDC) is critical for ensuring high yield and minimizing side reactions.
Materials:
-
Linker-ready warhead with a terminal amine or carboxylic acid.
-
E3 ligase ligand with a linker terminating in a carboxylic acid or amine (e.g., Pomalidomide-linker-COOH).
-
Peptide coupling reagents (e.g., HATU, HOBt, EDC).
-
Base (e.g., DIPEA).
-
Anhydrous DMF or DCM.
Procedure:
-
If coupling a warhead-amine to a ligand-acid:
-
Dissolve the E3 ligand-linker-acid (1 equiv.) in anhydrous DMF.
-
Add HATU (1.1 equiv.) and DIPEA (3 equiv.) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the deprotected warhead-linker-amine (1.2 equiv.) in DMF.
-
Stir the reaction at room temperature overnight.
-
Monitor by LC-MS. Upon completion, purify the final PROTAC using reverse-phase HPLC.
-
Part 3: Biochemical and Cellular Evaluation
A robust evaluation cascade is essential to validate the mechanism of action and cellular activity of a newly synthesized PROTAC. This multi-step process confirms that the molecule performs each required step, from target binding to final degradation.
Caption: A sequential workflow for PROTAC characterization.
Protocol 3.1: Cellular Protein Degradation Assay (Western Blot)
Causality: This is the definitive assay to confirm if the PROTAC leads to the intended biological outcome in a cellular context: the degradation of the target protein. It is used to determine key potency metrics like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Materials:
-
Cancer cell line expressing the target kinase (e.g., MDA-MB-231 for FAK).[11]
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
PROTAC compound stock solution in DMSO.
-
Control compounds: warhead-only, E3 ligand-only, inactive epimer of E3 ligand.
-
Proteasome inhibitor (e.g., MG132).
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents.
-
Primary antibodies (anti-target kinase, anti-vinculin or anti-GAPDH as loading control).
-
HRP-conjugated secondary antibody and ECL substrate.
Procedure:
-
Cell Plating: Seed cells in 6-well plates and allow them to adhere overnight to reach ~70-80% confluency.
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC compound in culture medium (e.g., from 1 nM to 10 µM).
-
Include the following crucial controls:
-
Vehicle control (DMSO).
-
Warhead-only control (at a concentration equivalent to the highest PROTAC dose).
-
PROTAC + MG132 (10 µM, pre-treat for 1-2 hours) to confirm proteasome-dependent degradation.
-
-
Remove old media from cells and add the media containing the compounds.
-
-
Incubation: Incubate cells for a defined period (e.g., 18-24 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Quantification and Blotting:
-
Determine protein concentration using a BCA assay.
-
Normalize samples to equal protein amounts, prepare with Laemmli buffer, and run on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight.
-
Wash and probe with the secondary antibody.
-
Develop with ECL substrate and image the blot.
-
-
Analysis:
-
Quantify band intensities using software like ImageJ.
-
Normalize the target protein signal to the loading control signal.
-
Plot the normalized target protein level against the log of PROTAC concentration to determine DC₅₀ and Dₘₐₓ.
-
Protocol 3.2: Real-time Cellular Degradation Kinetics
Causality: While Western blotting provides a snapshot at an endpoint, real-time assays reveal the dynamics of degradation, which is crucial for optimizing PROTACs.[12] Reporter systems like NanoLuc® or HiBiT® provide a continuous readout of protein levels in living cells.[1]
Materials:
-
Cell line endogenously tagged with HiBiT/NanoLuc at the target kinase locus (via CRISPR/Cas9).
-
Nano-Glo® HiBiT Lytic or Live Cell Reagent.
-
White, opaque 96-well or 384-well assay plates.
-
Plate reader with luminescence detection.
Procedure:
-
Cell Plating: Seed the engineered cells in a white assay plate.
-
Compound Addition: Add the PROTAC compound at various concentrations.
-
Real-time Monitoring:
-
For live-cell assays, add the detection substrate to the medium.
-
Place the plate in a plate reader pre-heated to 37°C with 5% CO₂.
-
Measure luminescence at regular intervals (e.g., every 10-15 minutes) for 24 hours.
-
-
Analysis:
-
Plot luminescence signal over time for each concentration.
-
From these curves, calculate the initial rate of degradation (kdeg) and the time to reach maximum degradation (T₅₀ or T₉₀).
-
Part 4: Data Interpretation and Validation
Interpreting data from PROTAC experiments requires careful consideration of controls and potential artifacts. The goal is to build a self-consistent story that validates the intended mechanism of action.
Table 2: Expected Quantitative Outcomes from Evaluation Assays
| Assay | Metric | Ideal Result | Interpretation |
| Target Binding | IC₅₀ / Kₑ | < 100 nM | The warhead effectively binds the target kinase. |
| Ternary Complex | TR-FRET / SPR | Cooperative binding | The PROTAC efficiently brings the kinase and E3 ligase together. |
| Western Blot | DC₅₀ | < 100 nM | The PROTAC is potent at inducing degradation in cells. |
| Western Blot | Dₘₐₓ | > 80% | The PROTAC achieves deep degradation of the target. |
| Kinetics Assay | kdeg | Fast and sustained | The PROTAC acts quickly and maintains low protein levels. |
Troubleshooting Common Issues:
-
The "Hook Effect": At very high concentrations, PROTAC efficacy may decrease. This occurs because the PROTAC saturates both the target and the E3 ligase, preventing the formation of the productive ternary complex. The dose-response curve will be bell-shaped. This is a hallmark of a PROTAC mechanism.[13]
-
No Degradation Despite Binding: If the warhead binds the target but the PROTAC doesn't degrade it, this could be due to:
-
Poor ternary complex formation: The linker may be suboptimal in length or geometry.
-
Steric hindrance: The PROTAC may prevent the E3 ligase from accessing lysine residues on the target's surface for ubiquitination.
-
Cellular Efflux: The PROTAC may be actively pumped out of the cell.
-
-
Validation Checklist:
Conclusion
The this compound scaffold represents a powerful and validated starting point for the development of potent and selective kinase-targeting protein degraders. Its inherent ability to bind the kinase hinge region provides a strong foundation for PROTAC design. By following a systematic workflow encompassing rational design, chemical synthesis, and a rigorous cascade of biochemical and cellular assays, researchers can effectively harness this scaffold to create novel therapeutics. The protocols and insights provided in this guide are intended to empower scientists to navigate the complexities of PROTAC development and unlock the full potential of targeted protein degradation.
References
- 1. Protein Degradation and PROTACs [promega.sg]
- 2. lifesensors.com [lifesensors.com]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 7. 7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. srinichem.com [srinichem.com]
- 9. mdpi.com [mdpi.com]
- 10. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [worldwide.promega.com]
- 13. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Pyrrolo[2,3-d]pyrimidine Derivatives
Welcome to the technical support center for the synthesis and functionalization of pyrrolo[2,3-d]pyrimidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold, often referred to as 7-deazapurine. Here, we address common experimental challenges, provide in-depth troubleshooting advice, and offer optimized protocols to streamline your synthetic workflows.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to provide rapid answers to the most common issues encountered during the synthesis of pyrrolo[2,3-d]pyrimidines.
Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are fundamental for the functionalization of the pyrrolo[2,3-d]pyrimidine core.[1][2][3] However, these reactions can be sensitive to various parameters.
Question 1: My Suzuki-Miyaura coupling reaction is sluggish or fails to go to completion. What are the likely causes?
Answer: A stalled Suzuki-Miyaura coupling can often be attributed to several factors. Here is a systematic approach to troubleshooting:
-
Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ may not be optimal for electron-deficient heteroaromatic halides such as chloropyrrolo[2,3-d]pyrimidines.[4] Consider using more electron-rich and bulky phosphine ligands, which can accelerate the oxidative addition step.[5] For challenging couplings, catalyst systems like Pd(OAc)₂ with ligands such as RuPhos have shown high efficiency.[6]
-
Base Selection: The base is critical for the transmetalation step. If you are using a weak base like K₂CO₃ and observing low conversion, switching to a stronger base like K₃PO₄ or Cs₂CO₃ can be beneficial.[5][7][8] The solubility of the base is also important; using an aqueous solution of the base can create a beneficial biphasic system.[5]
-
Solvent System: While anhydrous conditions are sometimes required, many Suzuki couplings benefit from a mixed aqueous/organic solvent system (e.g., toluene/water, THF/water).[5] Water can play a crucial role in the catalytic cycle.
-
Boronic Acid Quality: Boronic acids can undergo protodeboronation, especially under harsh conditions, which deactivates the nucleophile.[4] Ensure your boronic acid is pure and consider using a fresh batch if degradation is suspected.
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation.[4] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).
Question 2: I am observing significant byproduct formation in my Sonogashira coupling with a terminal alkyne. How can I improve the selectivity?
Answer: The primary byproduct in Sonogashira reactions is often the result of homocoupling of the terminal alkyne (Glaser coupling). To minimize this:
-
Copper Co-catalyst: While copper(I) iodide is a common co-catalyst, its presence can promote homocoupling.[9] In some cases, running the reaction under copper-free conditions can improve selectivity, although this may require a more active palladium catalyst.
-
Reaction Conditions: Lowering the reaction temperature and using a less polar solvent can sometimes disfavor the homocoupling pathway.
-
Amine Base: The choice of amine base (e.g., triethylamine, diisopropylethylamine) can influence the rate of both the desired cross-coupling and the undesired homocoupling. Empirical screening of different amines may be necessary.
Question 3: My Buchwald-Hartwig amination of a halo-pyrrolo[2,3-d]pyrimidine is giving low yields. What adjustments should I make?
Answer: The success of a Buchwald-Hartwig amination hinges on the interplay between the catalyst, ligand, base, and substrate.[10]
-
Ligand Selection: The choice of ligand is paramount. For sterically hindered amines or less reactive aryl halides, bulky electron-rich phosphine ligands are generally required.[11] Bidentate phosphine ligands like BINAP and DPPPFe have been shown to be effective.[10]
-
Base Compatibility: Strong, non-nucleophilic bases like NaOt-Bu are often used, but they can be incompatible with certain functional groups.[8] Weaker bases like K₃PO₄ or Cs₂CO₃ offer better functional group tolerance but may require higher catalyst loadings or longer reaction times.[8]
-
β-Hydride Elimination: With primary amines bearing a β-hydrogen, β-hydride elimination can be a competing side reaction, leading to reduced yields.[10][11] Using a ligand that promotes rapid reductive elimination can help to minimize this.
Protecting Group Strategies
Question 4: Is it always necessary to protect the N7-position of the pyrrole ring during functionalization?
Answer: Protection of the N7-position is often advantageous, particularly for cross-coupling reactions.[12][13] An unprotected pyrrole NH can interfere with the catalytic cycle or lead to side reactions. The choice of protecting group depends on the subsequent reaction conditions. Common protecting groups include SEM (trimethylsilylethoxymethyl) and Boc (tert-butyloxycarbonyl).[12] However, it's worth noting that in some instances, protection of the N7-position with a Boc group has been reported to decrease the regioselectivity of Suzuki couplings involving dihalopyrrolo[2,3-d]pyrimidines.
General Synthesis and Cyclization
Question 5: I am attempting a one-pot, multi-component synthesis of a pyrrolo[2,3-d]pyrimidine derivative, but the yields are inconsistent. What are the key parameters to control?
Answer: Multi-component reactions are efficient but can be sensitive to several variables.
-
Catalyst and Solvent: The choice of catalyst and solvent is crucial. For example, in a three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives, tetra-n-butylammonium bromide (TBAB) in ethanol at 50°C has been shown to be effective.[14]
-
Temperature: Optimizing the reaction temperature is critical. A temperature increase can improve yields and shorten reaction times, but excessive heat can lead to decomposition.[14]
-
Order of Addition: The order in which the components are added can sometimes influence the outcome of the reaction.
II. Optimized Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a starting point and may require optimization for specific substrates.
-
To a reaction vessel, add the halo-pyrrolo[2,3-d]pyrimidine derivative (1.0 eq), the boronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the ligand if required.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: N7-Protection using SEM-Cl
-
Dissolve the N7-unprotected pyrrolo[2,3-d]pyrimidine in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise and stir for 30 minutes at 0 °C.
-
Add SEM-Cl (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with water and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
III. Data and Visualization
Table 1: Common Conditions for Cross-Coupling Reactions
| Reaction Type | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(dppf)Cl₂ (2-5) | - | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O | 80-100 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2-5) | - | Et₃N, DIPEA | THF, DMF | 25-60 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-3) | Xantphos, BINAP | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80-110 |
Diagrams
Troubleshooting Workflow for a Failed Suzuki Coupling
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
General Catalytic Cycle for Palladium Cross-Coupling
Caption: A simplified representation of the palladium catalytic cycle.
IV. References
References
- 1. FUNCTIONALIZATION OF PYRROLO[2,3-<i>d</i>]PYRIMIDINE BY PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 2. researchgate.net [researchgate.net]
- 3. scite.ai [scite.ai]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis of 4-Alkynylpyrrolo[2,3-d]pyrimidines by Palladium-Catalyzed Cross-Coupling Reactions | Semantic Scholar [semanticscholar.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 14. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 15. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benthamscience.com [benthamscience.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. tandfonline.com [tandfonline.com]
- 22. US5254687A - Process for the preparation of pyrrolo[2,3-d]pyrimidines - Google Patents [patents.google.com]
- 23. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation | Semantic Scholar [semanticscholar.org]
- 24. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile Purification
Welcome to the technical support guide for the purification of 7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this valuable heterocyclic compound. This guide provides in-depth, experience-based answers to common purification challenges, detailed protocols, and the scientific rationale behind our recommended troubleshooting steps.
Introduction: The Challenge of a Clean Synthesis
This compound is a crucial building block in the synthesis of a wide range of therapeutic agents, notably as a scaffold for kinase inhibitors.[1][2][3] Its synthesis, however, often yields a crude product contaminated with starting materials, reagents, and various side-products. The inherent reactivity of the pyrrolopyrimidine core and the nitrile group can lead to the formation of stubborn impurities that co-purify with the desired product, complicating downstream applications. This guide will address these challenges head-on, providing practical solutions to achieve high purity.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address the most pressing issues encountered during the purification of this compound.
Q1: My crude product is a dark, tarry solid. How can I remove the coloration and polymeric byproducts before proceeding with column chromatography?
A1: The formation of dark, insoluble tars is a frequent issue, often arising from the thermal decomposition of intermediates or side reactions involving reactive species.[4][5][6] Direct loading of this crude material onto a silica gel column is ill-advised as it will lead to poor separation, streaking, and irreversible contamination of the stationary phase.
Expert Insight: Before resorting to chromatography, a series of trituration and filtration steps can be highly effective. The goal is to find a solvent system in which your desired product has minimal solubility, while the tarry impurities are either highly soluble or remain as a filterable solid.
Recommended Workflow:
-
Initial Solvent Screening: Begin by testing the solubility of a small amount of the crude product in various solvents. Good starting points include diethyl ether, hexane, ethyl acetate, and dichloromethane.
-
Trituration: Suspend the crude solid in a chosen solvent (e.g., diethyl ether) and stir vigorously at room temperature for 30-60 minutes. The solvent will dissolve some of the colored impurities.
-
Filtration: Filter the solid and wash it with fresh, cold solvent. Repeat the trituration process if significant color remains in the solid.
-
Charcoal Treatment: If coloration persists, you can try a charcoal treatment. Dissolve the crude product in a suitable polar solvent (like methanol or a mixture of dichloromethane and methanol), add a small amount of activated charcoal, and stir for 15-30 minutes. Filter the mixture through a pad of Celite to remove the charcoal. Caution: Activated charcoal can adsorb your product, so use it sparingly and monitor your yield.
Q2: I'm struggling with poor separation during silica gel column chromatography. What are the best practices for purifying this compound?
A2: Effective column chromatography for this class of compounds depends heavily on the choice of eluent, proper column packing, and sample loading.[7][8][9][10] The polar nature of the pyrrolopyrimidine core necessitates a relatively polar mobile phase.
Expert Insight: A gradient elution is often superior to an isocratic one for separating closely related impurities. Start with a less polar solvent system and gradually increase the polarity.
Recommended Protocol: Silica Gel Column Chromatography
-
Stationary Phase: Silica gel (200-300 mesh) is a standard choice.[8][9]
-
Mobile Phase (Eluent): A common and effective solvent system is a mixture of dichloromethane (DCM) and methanol (MeOH).[10] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it up to 8-10% as the column runs. Other systems that have proven effective for related compounds include ethyl acetate/n-pentane and ethyl acetate/hexane.[11]
-
Sample Loading: For best results, pre-adsorb your crude product onto a small amount of silica gel. Dissolve the compound in a minimal amount of a polar solvent (like methanol), add silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This "dry loading" method prevents the sample from precipitating at the top of the column and ensures a narrow starting band.
-
Monitoring: Use Thin Layer Chromatography (TLC) with the same solvent system to monitor the separation and identify the fractions containing your pure product.
Troubleshooting Poor Separation:
| Issue | Potential Cause | Recommended Solution |
| Streaking of spots on TLC | Compound is too polar for the eluent; interaction with acidic silica. | Add a small amount (0.1-1%) of triethylamine or ammonia to the eluent system to neutralize acidic sites on the silica gel. |
| Co-elution of impurities | Insufficient resolution of the solvent system. | Try a different solvent system. For example, switch from DCM/MeOH to an ethyl acetate/hexane gradient. |
| Product stuck on the column | The compound is highly polar and strongly adsorbed to the silica. | Increase the polarity of the eluent significantly at the end of the run (e.g., a flush with 15-20% methanol in DCM). |
Q3: After chromatography, my product still shows minor impurities by NMR. What is the best method for final purification?
A3: For removing trace impurities and obtaining a highly crystalline final product, recrystallization is the preferred method. The key is to find a solvent or solvent pair in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities have different solubility profiles.
Expert Insight: A single-solvent recrystallization is ideal, but a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can offer more flexibility.
Recommended Recrystallization Solvents:
-
Single Solvents: Ethanol, methanol, or isopropanol can be effective.
-
Solvent Pairs: Dichloromethane/hexane, ethyl acetate/hexane, or methanol/water are common pairs to try.
Step-by-Step Recrystallization Protocol:
-
Dissolve the impure solid in the minimum amount of hot solvent (or the "good" solvent of a pair).
-
If using a solvent pair, add the "bad" solvent dropwise to the hot solution until it becomes slightly cloudy. Then add a few drops of the "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Q4: My final product seems to degrade upon storage. What are the stability considerations for this compound?
A4: Pyrrolopyrimidine derivatives can be susceptible to degradation, particularly under harsh conditions.[4] While many are thermally stable to high temperatures (often above 250°C), they can be sensitive to strong acids, bases, and oxidizing conditions.[4][12]
Expert Insight: The nitrile group can be susceptible to hydrolysis to the corresponding carboxylic acid or amide, especially in the presence of strong acids or bases at elevated temperatures. The pyrrole ring can also be prone to oxidation.
Recommended Storage Conditions:
-
Temperature: Store in a cool, dry place. Refrigeration is often recommended for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Light: Protect from light by storing in an amber vial.
Visualizing the Degradation Pathway:
Caption: Potential degradation pathways for the target compound.
Detailed Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography
-
Column Preparation: Select a glass column of appropriate size. As a rule of thumb, use about 50-100g of silica gel for every 1g of crude product. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM). Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure even packing. Add a layer of sand to the top of the silica bed.
-
Sample Loading (Dry Loading): Dissolve your crude product (e.g., 1g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of DCM/MeOH). Add 2-3g of silica gel to this solution. Remove the solvent by rotary evaporation until a fine, dry powder is obtained. Carefully layer this powder onto the sand at the top of the column. Add another thin layer of sand on top of the sample.
-
Elution: Carefully add the eluent to the column. Begin with the least polar solvent mixture (e.g., 1% MeOH in DCM). Apply gentle pressure (using a pump or bulb) to start the elution.
-
Fraction Collection: Collect fractions in test tubes or vials. Monitor the separation by TLC.
-
Gradient Increase: Gradually increase the polarity of the eluent (e.g., to 2% MeOH, then 3%, and so on) to elute more polar compounds.
-
Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified product.
Visualizing the Chromatography Workflow:
Caption: Workflow for purification by column chromatography.
References
- 1. X-ray Crystal Structure-Guided Design and Optimization of 7 H-Pyrrolo[2,3- d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
Technical Support Center: 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile Stability Guide
Welcome to the Technical Support Center for 7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting advice for preventing the degradation of this compound in solution. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments.
Introduction: Understanding the Vulnerabilities of the 7H-pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core, a deazapurine analog, is a privileged scaffold in medicinal chemistry, notably as a key component in targeted therapies such as Janus kinase (JAK) inhibitors. However, the inherent chemical functionalities of this compound present specific stability challenges in solution. The primary points of vulnerability are the nitrile group and the nitrogen-rich heterocyclic ring system. Understanding the mechanisms of degradation is the first step toward prevention.
The most common degradation pathway is the hydrolysis of the C4-carbonitrile group to the corresponding carboxylic acid. This reaction can be catalyzed by both acidic and basic conditions. The electron-rich nature of the pyrrolopyrimidine ring system also makes it susceptible to oxidative degradation, although to a lesser extent. Furthermore, exposure to light can induce photodegradation in some heterocyclic compounds.
This guide will provide a series of frequently asked questions and troubleshooting scenarios to help you navigate these challenges and maintain the stability of your this compound solutions.
Frequently Asked Questions (FAQs)
Q1: My compound is showing a new, more polar peak on HPLC analysis after being in solution for a short time. What is likely happening?
A1: The appearance of a more polar peak is a classic indicator of hydrolysis of the nitrile group to a carboxylic acid. This is the most common degradation pathway for this compound in aqueous solutions. The carboxylic acid product is significantly more polar than the starting nitrile, leading to a shorter retention time on a reverse-phase HPLC column. This hydrolysis is accelerated by both acidic and basic conditions.
Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
A2: Based on forced degradation studies of structurally related compounds like Tofacitinib, this compound is most stable in neutral to slightly acidic conditions (pH 5-7).[1] It is highly susceptible to base-catalyzed hydrolysis, with significant degradation observed even in mildly alkaline solutions (pH > 8).[1][2] Acidic conditions (pH < 4) can also promote hydrolysis, although generally at a slower rate than basic conditions.[1][2] For optimal stability, it is recommended to prepare and store aqueous solutions in a buffered system within the pH 5-7 range.
Q3: Which solvents are recommended for long-term storage of this compound?
A3: For long-term storage, it is advisable to store the compound as a dry solid at the recommended temperature. If a stock solution is necessary, anhydrous aprotic solvents such as DMSO or DMF are preferred over protic solvents like alcohols or water, as they minimize the risk of hydrolysis. When preparing solutions for assays, it is best to make them fresh from a solid sample or a recently prepared stock in a suitable anhydrous solvent.
Q4: I suspect my compound has degraded. What analytical techniques can I use to confirm this and identify the degradation products?
A4: A combination of chromatographic and spectroscopic techniques is ideal for identifying degradation products:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC): These are the primary methods for separating the parent compound from its degradation products. A stability-indicating method should be developed that resolves all potential degradants from the main peak.[3][4][5]
-
Mass Spectrometry (MS): Coupling HPLC or UPLC with a mass spectrometer (LC-MS) allows for the determination of the molecular weights of the degradation products, providing strong evidence for their identities. For example, the hydrolysis of the nitrile to a carboxylic acid will result in an increase in mass of 17 Da.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide definitive structural information about the degradation products. For instance, the disappearance of the nitrile carbon signal in the 13C NMR spectrum (typically around 115-125 ppm) and the appearance of a carboxylic acid carbon signal (around 165-185 ppm) would confirm hydrolysis.[6][7][8] The proton of the carboxylic acid will also appear as a broad singlet in the 1H NMR spectrum, typically between 10-13 ppm.[7][8]
Q5: Should I be concerned about the photostability of my this compound solutions?
A5: Yes, photostability is a potential concern for many heterocyclic compounds. It is recommended to protect solutions of this compound from light, especially during long-term storage or prolonged experiments.[9] This can be achieved by using amber vials or wrapping containers in aluminum foil. ICH guidelines for photostability testing recommend exposing the compound to a light source and comparing it to a dark control to assess its sensitivity.[9][10][11][12][13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Explanation |
| Rapid loss of parent compound peak area in HPLC analysis of aqueous solutions. | Hydrolysis of the nitrile group. This is highly likely if your solution is at a pH outside the optimal 5-7 range. | 1. Buffer your solution: Immediately prepare fresh solutions using a buffer system to maintain a pH between 5 and 7. 2. Work quickly: Minimize the time the compound is in an aqueous solution, especially at room temperature. 3. Store frozen: For short-term storage of aqueous solutions, aliquot and freeze at -20°C or -80°C to slow down the hydrolysis rate. |
| Inconsistent results between experimental repeats. | Variable degradation due to differences in solution preparation and handling. Minor variations in pH, temperature, or light exposure can lead to different levels of degradation. | 1. Standardize your protocol: Ensure all solutions are prepared identically, using the same buffers, solvents, and storage conditions. 2. Prepare fresh solutions: For critical experiments, always use freshly prepared solutions from a solid sample or a recently prepared anhydrous stock. 3. Use a stability-indicating analytical method: This will allow you to quantify the amount of parent compound remaining and any degradation products formed. |
| Formation of multiple unknown peaks in the chromatogram. | Multiple degradation pathways occurring simultaneously. This could be a combination of hydrolysis, oxidation, and/or photodegradation. | 1. Conduct a forced degradation study: Systematically expose your compound to acidic, basic, oxidative, thermal, and photolytic stress conditions to identify the degradation products formed under each condition.[14][15][16] This will help you to understand the degradation profile of your compound and to develop a specific stability-indicating method. 2. Protect from light and oxygen: Store solutions under an inert atmosphere (e.g., nitrogen or argon) and in light-protected containers. |
| Precipitation of the compound from the solution over time. | Poor solubility or degradation to a less soluble product. The carboxylic acid degradation product may have different solubility properties than the parent nitrile. | 1. Check solubility: Determine the solubility of your compound in the chosen solvent system at the desired concentration. 2. Consider co-solvents: If solubility in aqueous buffers is an issue, consider using a co-solvent such as DMSO or ethanol, but be mindful of their potential impact on your experiment. 3. Filter solutions: Before use, filter any solutions that show signs of precipitation. |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
-
Solvent Selection: For a 10 mM stock solution, use anhydrous DMSO.
-
Weighing: Accurately weigh the required amount of this compound in a clean, dry vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial.
-
Mixing: Gently vortex or sonicate until the compound is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed, light-protected vials.
Protocol 2: Forced Degradation Study (for method development)
This protocol is designed to intentionally degrade the compound to identify potential degradation products and develop a stability-indicating analytical method.
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 2 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 30 minutes.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of the compound at 80°C for 24 hours, then dissolve in the initial solvent.
-
Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) for a defined period, alongside a dark control sample.
-
Analysis: Analyze all samples by HPLC or UPLC-MS to identify and separate the degradation products from the parent compound.
Visualizations
Degradation Pathway
Caption: Primary degradation pathway of this compound.
Troubleshooting Workflow
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. emergingstandards.usp.org [emergingstandards.usp.org]
- 3. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 4. eagleanalytical.com [eagleanalytical.com]
- 5. youtube.com [youtube.com]
- 6. fiveable.me [fiveable.me]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biobostonconsulting.com [biobostonconsulting.com]
- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. benchchem.com [benchchem.com]
- 15. rjptonline.org [rjptonline.org]
- 16. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting common side reactions in 7H-pyrrolo[2,3-d]pyrimidine synthesis
Welcome to the technical support center for the synthesis of 7H-pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical heterocyclic scaffold. The 7-deazapurine core is a vital component in many biologically active compounds, and its successful synthesis is paramount for advancing research in medicinal chemistry.[1][2][3][4]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to equip you with the knowledge to not only solve problems as they arise but also to implement preventative measures for more robust and reproducible synthetic outcomes.
Troubleshooting Guide: Common Side Reactions & Issues
This section addresses specific experimental issues, delving into their root causes and offering step-by-step solutions.
Issue 1: Poor Yields in the Initial Cyclization to Form the Pyrrolo[2,3-d]pyrimidine Core
Question: My initial cyclization reaction to form the 7H-pyrrolo[2,3-d]pyrimidine ring is consistently giving low yields. What are the likely causes and how can I improve it?
Answer:
Low yields in the formation of the pyrrolo[2,3-d]pyrimidine ring often stem from issues with starting material quality, reaction conditions, or competing side reactions. A common strategy for constructing this ring system is through the cyclization of a substituted pyrrole or pyrimidine precursor. For instance, reacting a 2-amino-3-cyanopyrrole derivative with a reagent like guanidine can form the 4-amino-7H-pyrrolo[2,3-d]pyrimidine.[5]
Probable Causes & Solutions:
-
Starting Material Impurity:
-
Cause: Impurities in your starting pyrrole or pyrimidine derivatives can interfere with the cyclization. This is especially true for any residual acids or bases from previous steps.
-
Solution: Ensure your starting materials are thoroughly purified. Recrystallization or column chromatography are recommended. Characterize the purified material by NMR and melting point to confirm its identity and purity.
-
-
Suboptimal Reaction Conditions:
-
Cause: The temperature, solvent, and base used for the cyclization are critical. An inappropriate base may not be strong enough to facilitate the reaction, or the temperature may be too low.
-
Solution:
-
Base Selection: A strong, non-nucleophilic base is often required. Consider screening bases such as sodium ethoxide, potassium tert-butoxide, or sodium hydride.
-
Solvent Choice: Anhydrous polar aprotic solvents like DMF or DMSO are often effective. However, in some cases, an alcohol like ethanol may be suitable. Ensure your solvent is completely dry, as water can lead to hydrolysis side products.
-
Temperature Optimization: If the reaction is sluggish at room temperature, gradually increase the temperature. Monitoring the reaction by TLC or LC-MS at different temperatures will help identify the optimal condition.
-
-
-
Competing Polymerization:
-
Cause: Some reactive intermediates, particularly under harsh basic conditions, can be prone to polymerization, leading to insoluble materials and low yields of the desired product.
-
Solution: Add the base portion-wise at a lower temperature to control the reaction rate and minimize polymerization. Maintaining a dilute reaction mixture can also be beneficial.
-
Issue 2: Lack of Regioselectivity in Halogenation Reactions
Question: I'm attempting to halogenate the 7H-pyrrolo[2,3-d]pyrimidine core, but I'm getting a mixture of isomers. How can I achieve better regioselectivity?
Answer:
Regioselectivity in the halogenation of the 7H-pyrrolo[2,3-d]pyrimidine ring is a common challenge. The pyrrole ring is electron-rich and susceptible to electrophilic substitution at multiple positions. For instance, direct iodination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with N-iodosuccinimide (NIS) can lead to substitution at the C5 or C6 positions.[6][7]
Probable Causes & Solutions:
-
Reaction Conditions:
-
Cause: The choice of halogenating agent and solvent can significantly influence the regioselectivity.
-
Solution:
-
Halogenating Agent: For iodination, NIS is a common choice.[7][8] For bromination, N-bromosuccinimide (NBS) is often used. The reactivity of these reagents can be modulated by the reaction conditions.
-
Solvent Effects: Solvents like DMF or chloroform are frequently used.[7][8] The polarity of the solvent can affect the stability of the intermediates and thus the product distribution. It is advisable to screen a few different solvents to find the optimal one for your specific substrate.
-
Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.
-
-
-
Protecting Groups:
-
Cause: The presence and nature of a protecting group on the N7 position can direct the halogenation to a specific position.
-
Solution: The use of a bulky protecting group on the N7 nitrogen can sterically hinder one position, favoring substitution at another. For example, a bulky silyl or benzyl group can direct halogenation. Subsequent deprotection will yield the desired halogenated product.
-
Issue 3: N-Alkylation vs. C-Alkylation Competition
Question: When I try to alkylate the pyrrole nitrogen (N7), I'm observing significant C-alkylation on the pyrrole ring as a side reaction. How can I favor N-alkylation?
Answer:
The pyrrole ring of the 7H-pyrrolo[2,3-d]pyrimidine system is nucleophilic, and under certain conditions, C-alkylation can compete with the desired N-alkylation. The outcome of the reaction is influenced by the base, solvent, and the nature of the alkylating agent.
Probable Causes & Solutions:
-
Hard and Soft Acid-Base (HSAB) Principle:
-
Cause: The nitrogen of the pyrrole anion is a "harder" nucleophile, while the carbon atoms are "softer" nucleophiles. "Hard" electrophiles (e.g., alkyl sulfates) tend to react at the nitrogen, while "softer" electrophiles (e.g., alkyl iodides) may have a higher propensity for C-alkylation.
-
Solution:
-
Choice of Alkylating Agent: Use a "harder" alkylating agent like dimethyl sulfate or diethyl sulfate to favor N-alkylation.
-
Counterion Effect: The nature of the counterion of the base used can also play a role. Using a base with a "harder" counterion like Na+ or K+ can favor N-alkylation.
-
-
-
Reaction Conditions:
-
Cause: The reaction conditions can influence the position of the equilibrium between the N-anion and C-anions of the pyrrole ring.
-
Solution:
-
Base: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like DMF or THF generally favors the formation of the N-anion and subsequent N-alkylation.[9]
-
Solvent: Polar aprotic solvents like DMF can solvate the cation, making the anion more reactive and favoring N-alkylation.
-
-
Issue 4: Difficulties in Suzuki-Miyaura Cross-Coupling Reactions
Question: My Suzuki-Miyaura cross-coupling reaction on a halogenated 7H-pyrrolo[2,3-d]pyrimidine is not proceeding to completion, or I'm seeing significant dehalogenation as a side product. What can I do?
Answer:
The Suzuki-Miyaura cross-coupling is a powerful tool for functionalizing the 7-deazapurine core.[1] However, issues like low conversion and dehalogenation are common.
Probable Causes & Solutions:
-
Catalyst Deactivation:
-
Cause: The palladium catalyst can be deactivated by impurities in the starting materials or solvents, or by side reactions.
-
Solution:
-
High-Purity Reagents: Use high-purity, degassed solvents and ensure your starting materials are free of impurities that could poison the catalyst.
-
Ligand Choice: The choice of phosphine ligand is crucial. For electron-rich pyrrolo[2,3-d]pyrimidines, electron-rich and bulky ligands like SPhos or XPhos can be beneficial.
-
Catalyst Loading: While a higher catalyst loading can sometimes improve conversion, it can also lead to more side products. Optimization of the catalyst and ligand loading is often necessary.
-
-
-
Dehalogenation:
-
Cause: Dehalogenation is a common side reaction in Suzuki couplings, especially with more reactive aryl halides (I > Br > Cl). It can be promoted by the presence of water or other protic sources.
-
Solution:
-
Anhydrous Conditions: Ensure strictly anhydrous and anaerobic (oxygen-free) conditions. Degas all solvents and reagents thoroughly.
-
Base Selection: The choice of base is critical. A weaker base like K3PO4 or Cs2CO3 is often preferred over stronger bases like NaOH or KOH to minimize dehalogenation.
-
Boronic Acid Quality: Use high-quality boronic acids or their esters, as impurities can contribute to side reactions.
-
-
Table 1: Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Inactive Catalyst | Use fresh catalyst and ligand; ensure anhydrous/anaerobic conditions. |
| Poorly Soluble Reagents | Choose a solvent system where all components are soluble at the reaction temperature (e.g., dioxane/water). | |
| Inappropriate Base | Screen different bases (e.g., K3PO4, Cs2CO3, K2CO3). | |
| Significant Dehalogenation | Presence of Protic Species | Use rigorously dried solvents and reagents. |
| Base is too Strong | Use a milder base like K3PO4. | |
| Reaction Temperature too High | Optimize the reaction temperature; lower temperatures may reduce dehalogenation. | |
| Homocoupling of Boronic Acid | Oxygen in Reaction Mixture | Thoroughly degas the reaction mixture. |
| Catalyst System | Use a ligand that promotes reductive elimination over other pathways. |
Issue 5: Unwanted Hydrolysis of Chloro-Substituted Pyrrolopyrimidines
Question: During nucleophilic substitution reactions on my 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, I'm observing the formation of the corresponding 4-hydroxy (or 4-oxo) derivative as a major side product. How can I prevent this hydrolysis?
Answer:
The chloro group at the 4-position of the pyrrolo[2,3-d]pyrimidine ring is susceptible to nucleophilic attack, including by water, leading to the formation of the corresponding 4-hydroxy derivative.[10][11]
Probable Causes & Solutions:
-
Presence of Water:
-
Cause: Even trace amounts of water in the reaction mixture can act as a nucleophile, especially at elevated temperatures or in the presence of acid or base.[10][11]
-
Solution:
-
Anhydrous Conditions: Use rigorously dried solvents and reagents. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Aprotic Solvents: Whenever possible, use aprotic solvents like DMF, DMSO, or acetonitrile.
-
-
-
Reaction Conditions:
-
Cause: The reaction conditions, particularly the pH, can influence the rate of hydrolysis.
-
Solution:
-
Control of pH: If the reaction is acid-catalyzed, using a minimal amount of acid can help suppress hydrolysis.[10][11] Similarly, for base-catalyzed reactions, a non-aqueous base is preferred.
-
Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrolysis relative to the desired nucleophilic substitution.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best protecting group for the N7 position of the pyrrole ring?
A1: The choice of protecting group for the N7 position depends on the subsequent reaction conditions.
-
For reactions requiring strongly basic conditions: A silyl protecting group like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) can be a good choice due to their stability to bases.
-
For reactions under acidic conditions or palladium-catalyzed cross-couplings: A (2-(trimethylsilyl)ethoxy)methyl (SEM) group is often used. It is stable to a wide range of conditions and can be removed under acidic conditions.[12]
-
For general stability: A benzyl (Bn) group can be used, although its removal often requires harsher conditions like catalytic hydrogenation.
Q2: How can I improve the solubility of my 7H-pyrrolo[2,3-d]pyrimidine derivatives?
A2: 7H-pyrrolo[2,3-d]pyrimidine derivatives can have poor solubility in common organic solvents.
-
Functionalization: Introducing solubilizing groups, such as long alkyl chains or polyethylene glycol (PEG) chains, can significantly improve solubility.
-
Salt Formation: If the molecule has a basic nitrogen, forming a salt (e.g., hydrochloride or trifluoroacetate) can enhance its solubility in polar solvents.
-
Solvent Screening: A systematic screening of different solvents and solvent mixtures is often necessary to find a suitable system for both reaction and purification.
Q3: What are the best methods for purifying 7H-pyrrolo[2,3-d]pyrimidine derivatives?
A3: Purification can be challenging due to the often polar nature and poor solubility of these compounds.
-
Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution with a mixture of a nonpolar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. Adding a small amount of a basic modifier like triethylamine to the eluent can help reduce tailing of basic compounds on the silica gel.
-
Recrystallization: If the compound is a solid and a suitable solvent can be found, recrystallization is an excellent method for obtaining highly pure material.
-
Preparative HPLC: For difficult separations or to obtain very high purity, preparative reverse-phase HPLC is a powerful technique.
Experimental Protocols
Protocol 1: General Procedure for N7-Benzylation of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine
This protocol is adapted from a literature procedure and provides a general method for the N-alkylation of the pyrrole nitrogen.[8]
-
To a solution of 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq) in dry DMF, add cesium carbonate (Cs2CO3, 2.0 eq).
-
Stir the mixture at room temperature for 15 minutes under an inert atmosphere.
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a 7-Iodo-7-deazapurine Derivative
This protocol provides a general starting point for Suzuki-Miyaura cross-coupling reactions.[1]
-
In a reaction vessel, combine the 7-iodo-7-deazapurine derivative (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and a base such as K3PO4 or Cs2CO3 (2.0-3.0 eq).
-
Add a palladium catalyst (e.g., Pd(PPh3)4, 5-10 mol%) and, if necessary, a ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in Cyclization
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5254687A - Process for the preparation of pyrrolo[2,3-d]pyrimidines - Google Patents [patents.google.com]
- 6. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Selectivity of 7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile Kinase Inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile kinase inhibitors. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of enhancing kinase inhibitor selectivity. The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in kinase inhibitor design, acting as a deaza-isostere of adenine and targeting the ATP-binding site of various kinases.[1] However, the high degree of conservation in the ATP-binding pocket across the human kinome presents a significant challenge in achieving selectivity, which is crucial for minimizing off-target effects and associated toxicities.[2][3] This resource will equip you with the knowledge to address these challenges head-on.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound inhibitor showing activity against multiple kinases in a screening panel?
A1: The 7H-pyrrolo[2,3-d]pyrimidine core mimics the adenine structure of ATP, enabling it to bind to the highly conserved ATP-binding site of many kinases.[1] This inherent feature can lead to promiscuous binding and inhibition of multiple kinases.[2][3] To enhance selectivity, medicinal chemistry strategies focus on exploiting subtle differences in the amino acid residues surrounding the ATP-binding pocket.[2][3] Key strategies include:
-
Targeting the Gatekeeper Residue: Introducing bulky substituents on your inhibitor that create a steric clash with kinases possessing larger gatekeeper residues can confer selectivity for kinases with smaller gatekeeper residues.[2]
-
Exploiting Unique Pockets: Designing modifications that extend into less conserved regions adjacent to the ATP-binding site can create unique interactions with the target kinase.
-
Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, incorporating a weak electrophile (like an acrylamide) into your inhibitor can lead to the formation of a covalent bond, drastically increasing both potency and selectivity.[2][3]
Q2: I have a potent inhibitor in my biochemical assay, but it shows significantly reduced activity in cell-based assays. What are the potential reasons for this discrepancy?
A2: This is a common challenge in drug discovery. Several factors can contribute to the drop-off in activity between biochemical and cellular environments:[4]
-
Cell Permeability: The inhibitor may have poor physicochemical properties (e.g., high polarity, low LogP) that prevent it from efficiently crossing the cell membrane to reach its intracellular target.
-
High Cellular ATP Concentrations: Biochemical assays are often run at ATP concentrations close to the Km of the kinase. However, intracellular ATP levels are typically in the millimolar range (1-5 mM), which can outcompete ATP-competitive inhibitors like those based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold.[5]
-
Efflux Pumps: The inhibitor might be a substrate for ABC transporters or other efflux pumps, which actively remove it from the cell, preventing it from reaching an effective intracellular concentration.
-
Metabolic Instability: The inhibitor could be rapidly metabolized by cellular enzymes, leading to its inactivation.
-
Target Engagement: Even if the inhibitor enters the cell, it may not be effectively engaging with the target kinase in the complex cellular milieu.
Q3: What are the best initial assays to profile the selectivity of my novel this compound inhibitor?
A3: A tiered approach is generally recommended. Start with broad, high-throughput biochemical screening and then move to more focused and physiologically relevant cellular assays.
-
Biochemical Kinase Profiling: Screen your inhibitor against a large panel of kinases (e.g., a kinome-wide panel) at a single high concentration (e.g., 1 or 10 µM) to identify potential off-targets.[6] This provides a broad overview of its selectivity profile.
-
IC50 Determination: For the primary target and any significant off-targets identified in the initial screen, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50).[7]
-
Cell-Based Target Engagement Assays: Confirm that your inhibitor can bind to its intended target in a cellular context. Techniques like NanoBRET™ can provide quantitative data on intracellular target engagement.[8]
-
Cellular Functional Assays: Measure the inhibition of a specific signaling pathway downstream of your target kinase.[7] This can be done by assessing the phosphorylation of a known substrate via Western blot, ELISA, or Meso Scale Discovery (MSD) assays.[9]
Troubleshooting Guides
Problem 1: Inconsistent IC50 Values in Biochemical Kinase Assays
| Potential Cause | Troubleshooting Steps |
| Reagent Variability | Ensure consistent lots of kinase, substrate, and ATP. Prepare fresh buffers for each experiment.[4] |
| Assay Conditions | Standardize incubation times and temperatures. Ensure the assay is run in the linear range of the enzyme kinetics.[10] |
| DMSO Concentration | Keep the final DMSO concentration consistent across all wells and below the tolerance level of the kinase (typically <1-2%). High DMSO can inhibit kinase activity.[11][12] |
| Inhibitor Solubility | Visually inspect for compound precipitation. If solubility is an issue, consider using a different solvent or adding a surfactant like Tween-20 to the assay buffer. |
| ATP Concentration | IC50 values for ATP-competitive inhibitors are highly dependent on the ATP concentration. Use an ATP concentration at or near the Km of the kinase for consistent results.[10] |
Problem 2: High Background Signal in Cell-Based Phosphorylation Assays (e.g., Western Blot, ELISA)
| Potential Cause | Troubleshooting Steps |
| Antibody Specificity | Validate the phospho-specific antibody with positive and negative controls. Use a blocking peptide to confirm specificity. |
| Insufficient Washing | Increase the number and duration of wash steps to remove unbound antibodies. |
| High Basal Phosphorylation | Serum-starve cells before stimulation to reduce baseline signaling activity. |
| Cross-reactivity | Ensure the secondary antibody does not cross-react with other proteins in the lysate. |
| Incomplete Blocking | Optimize the blocking buffer (e.g., 5% BSA or non-fat milk in TBST) and blocking time.[13] |
Problem 3: No Correlation Between Target Inhibition and Cellular Phenotype
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | The observed phenotype may be due to inhibition of an unknown off-target kinase. Perform a kinome-wide selectivity screen to identify other potential targets.[4] Use a structurally unrelated inhibitor for the same target to see if it produces the same phenotype.[4] |
| Redundant Signaling Pathways | Other kinases may compensate for the inhibition of your target, masking the expected phenotype. Consider using combination therapies or cell lines with genetic knockouts of redundant kinases. |
| Cell Line Specificity | The signaling pathway you are investigating may not be critical for the phenotype in your chosen cell line. Confirm the functional importance of the target kinase in your model system. |
| Incorrect Timepoint or Dose | The phenotypic effect may be transient or require a different inhibitor concentration than what is needed for target inhibition. Perform a time-course and dose-response experiment for the phenotypic readout.[4] |
Experimental Workflows & Protocols
Workflow for Enhancing Kinase Inhibitor Selectivity
Caption: Iterative workflow for enhancing kinase inhibitor selectivity.
Protocol: Radiometric [³³P]-ATP Filter Binding Assay for IC50 Determination
This protocol is considered a gold standard for its direct measurement of substrate phosphorylation.[14]
-
Prepare Reagents:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Kinase: Dilute to 2x final concentration in Kinase Buffer.
-
Substrate: Dilute peptide or protein substrate to 2x final concentration in Kinase Buffer.
-
ATP Mix: Prepare a 4x solution of ATP in Kinase Buffer containing [³³P]-ATP.
-
Inhibitor: Perform serial dilutions of the this compound inhibitor in 100% DMSO, then dilute into Kinase Buffer.
-
-
Assay Plate Setup (96-well plate):
-
Add 5 µL of serially diluted inhibitor or DMSO vehicle control to appropriate wells.
-
Add 10 µL of 2x Kinase solution to all wells.
-
Add 10 µL of 2x Substrate solution to all wells.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add 5 µL of 4x ATP Mix to all wells to start the reaction.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C. Ensure the reaction is in the linear range.
-
-
Stop Reaction and Capture Substrate:
-
Spot 25 µL of the reaction mixture onto a phosphocellulose filter mat.
-
Immediately wash the filter mat 3-4 times with 0.75% phosphoric acid to remove unincorporated [³³P]-ATP.
-
Perform a final wash with acetone and allow the mat to air dry.
-
-
Detection:
-
Place the dried filter mat in a sample bag with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathway: A Generic Kinase Cascade
Caption: Inhibition of a signaling cascade by a kinase inhibitor.
References
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
Technical Support Center: Scaling Up the Synthesis of 7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile
Introduction: Welcome to the technical support center for the synthesis of 7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile. This molecule is a critical building block in medicinal chemistry, most notably as a key intermediate for the synthesis of Janus kinase (JAK) inhibitors like Tofacitinib and other therapeutic agents.[1][2] The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a privileged structure in kinase inhibitor design.[2][3][4] As demand for these targeted therapies grows, the ability to produce this intermediate efficiently, safely, and at a large scale becomes paramount.
This guide is designed for researchers, process chemists, and drug development professionals. It moves beyond simple protocols to address the common, yet complex, challenges encountered during scale-up. We will delve into the causality behind experimental choices, offering field-proven insights to help you navigate potential pitfalls and optimize your synthesis.
General Synthetic Workflow
The most prevalent and scalable approach to this compound involves the cyanation of a halogenated precursor, typically 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This precursor itself can be synthesized through various multi-step sequences.[1] The final cyanation step, while conceptually straightforward, is often the source of significant scale-up challenges related to reagent choice, reaction control, and product purification.
References
- 1. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of 7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile
Welcome to the Technical Support Center for 7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile (CAS 1005206-16-5). This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the synthesis and handling of this critical pharmaceutical intermediate, with a focus on mitigating batch-to-batch variability.
Introduction
This compound is a key building block in the synthesis of numerous targeted therapies, particularly Janus kinase (JAK) inhibitors. Its purity and consistency are paramount to the success of downstream applications. Batch-to-batch variability can lead to inconsistent reaction yields, altered impurity profiles, and ultimately, compromised quality of the final active pharmaceutical ingredient (API). This guide provides a structured approach to troubleshooting common issues and ensuring reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis of this compound to ensure batch-to-batch consistency?
A1: The most critical parameters are the quality of starting materials, strict control of reaction temperature, exclusion of moisture, and consistent reaction and work-up times. Minor deviations in these can significantly impact the impurity profile and final yield.
Q2: What is the typical appearance and purity of a high-quality batch of this compound?
A2: High-quality this compound should be a white to off-white solid. Purity, as determined by HPLC, should typically be ≥98%, with moisture content and individual impurities not exceeding 0.5%.[1]
Q3: How should this compound be stored to prevent degradation?
A3: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to protect it from moisture and light.[1] Hydrolysis of the nitrile group or other moisture-sensitive functionalities can occur over time if not stored properly.
Q4: Can I use a different protecting group for the pyrrole nitrogen other than the commonly cited ones?
A4: While various protecting groups can be used, their selection will impact the deprotection conditions. It is crucial to choose a protecting group that is stable under the reaction conditions for subsequent steps and can be removed without affecting the carbonitrile or pyrimidine ring. Any change in the protecting group strategy will require re-optimization of the entire synthetic sequence.
Troubleshooting Guide
This section provides a detailed, question-and-answer-based approach to resolving specific issues encountered during the synthesis and analysis of this compound.
Synthesis-Related Issues
Q5: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A5: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature. The reaction may also be stalled due to deactivation of reagents.
-
Troubleshooting:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material.
-
Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the effect on the reaction rate and impurity formation.
-
Extend Reaction Time: If the reaction is proceeding cleanly but slowly, extend the reaction time.
-
Reagent Stoichiometry: Ensure accurate measurement of all reagents. For solid reagents, ensure they are anhydrous if required.
-
-
-
Product Decomposition:
-
Cause: The product may be unstable under the reaction or work-up conditions, especially at elevated temperatures or in the presence of strong acids or bases.
-
Troubleshooting:
-
Temperature Control: Avoid excessive heating. If the reaction is highly exothermic, ensure adequate cooling and slow addition of reagents.
-
pH Control during Work-up: Neutralize the reaction mixture carefully during work-up to avoid pH extremes that could lead to hydrolysis of the nitrile group or degradation of the heterocyclic core.
-
-
-
Side Reactions:
-
Cause: The presence of impurities in starting materials or solvents can catalyze side reactions. The reaction conditions may also favor the formation of byproducts.
-
Troubleshooting:
-
Purity of Starting Materials: Use high-purity, anhydrous solvents and reagents.
-
Inert Atmosphere: If any of the reagents are sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Q6: I am observing a significant amount of an impurity with a similar polarity to my product on TLC/HPLC. What could this be and how can I minimize it?
A6: This is a common issue, often related to incomplete reaction or side reactions.
-
Unreacted Starting Material:
-
Identification: Compare the retention time (HPLC) or Rf value (TLC) with an authentic sample of the starting material.
-
Mitigation: Refer to the troubleshooting steps for "Incomplete Reaction" in Q5.
-
-
Hydrolysis of an Intermediate or Product:
-
Cause: Introduction of water during the reaction or work-up can lead to the hydrolysis of reactive intermediates (e.g., a chloro-pyrimidine intermediate back to a pyrimidin-ol) or the nitrile group to a carboxamide or carboxylic acid.
-
Identification: The hydrolyzed product will have a different mass, which can be detected by LC-MS. The polarity will also be significantly different, usually resulting in a much lower Rf on normal phase TLC.
-
Mitigation:
-
Use anhydrous solvents and reagents.
-
Perform the reaction under an inert, dry atmosphere.
-
During work-up, quench the reaction mixture carefully at low temperatures (e.g., by adding it to ice-water) to minimize hydrolysis.
-
-
-
Isomeric Byproducts:
-
Cause: Depending on the synthetic route, there may be a possibility of forming regioisomers.
-
Identification: This can be challenging and may require detailed spectroscopic analysis (e.g., 2D NMR) and comparison with known standards.
-
Mitigation: Re-evaluate the regioselectivity of your synthetic steps. Temperature and choice of base can often influence the isomeric ratio.
-
Analytical & Quality Control Issues
Q7: My HPLC chromatogram shows a broad peak for the main component. What could be the cause?
A7: Peak broadening in HPLC can be due to several factors related to the method, the column, or the sample itself.
-
Column Overload:
-
Cause: Injecting too concentrated a sample.
-
Solution: Dilute your sample and re-inject.
-
-
Poor Peak Shape due to Secondary Interactions:
-
Cause: The analyte may be interacting with the silica support of the column.
-
Solution:
-
Mobile Phase Modifier: Add a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) or a base (e.g., 0.1% triethylamine), depending on the nature of your analyte, to the mobile phase to suppress these interactions.
-
Column Choice: Consider using a column with a different stationary phase or one that is specifically designed for basic compounds if applicable.
-
-
-
Column Degradation:
-
Cause: The column may be nearing the end of its lifespan or has been damaged by harsh mobile phases or improper storage.
-
Solution: Replace the column with a new one of the same type.
-
Q8: The ¹H NMR spectrum of my product shows unexpected signals or broadened peaks. How do I interpret this?
A8: Unexpected signals or peak broadening in an NMR spectrum can indicate the presence of impurities, residual solvent, or dynamic processes.
-
Residual Solvents:
-
Identification: Compare the chemical shifts of the unexpected peaks with a table of common NMR solvents.
-
Solution: Ensure the product is thoroughly dried under high vacuum.
-
-
Impurities:
-
Identification: Compare the spectrum with that of a known pure standard. The integration of the impurity peaks relative to the product peaks can give an estimate of the impurity level.
-
Solution: Purify the sample further using techniques like column chromatography or recrystallization.
-
-
Broadened Peaks:
-
Cause:
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant broadening.
-
Proton Exchange: The N-H proton of the pyrrole ring can exchange with residual water or other protic solvents, leading to a broadened signal.
-
Aggregation: At higher concentrations, molecules may aggregate, leading to broader signals.
-
-
Solution:
-
For paramagnetic impurities, consider treating the sample with a chelating agent or passing it through a plug of silica.
-
For proton exchange, ensure the NMR solvent is dry. Adding a drop of D₂O will cause the N-H peak to disappear, confirming its identity.
-
Acquire the spectrum at a lower concentration.
-
-
Experimental Protocols & Data
Illustrative Synthetic Pathway
A common strategy for the synthesis of this compound involves the construction of the pyrrolo[2,3-d]pyrimidine core followed by cyanation. The following diagram illustrates a generalized workflow.
Caption: Generalized synthetic workflow for this compound.
Recommended Analytical Methods
Table 1: HPLC Method for Purity Assessment
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 2: Expected ¹H NMR Chemical Shifts
| Proton | Expected Chemical Shift (ppm) in DMSO-d₆ | Multiplicity |
| Pyrrole N-H | ~12.5 | br s |
| Pyrimidine C2-H | ~8.8 | s |
| Pyrrole C5-H | ~7.8 | d |
| Pyrrole C6-H | ~6.7 | d |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Troubleshooting Decision Tree for Out-of-Specification (OOS) Batches
Caption: Decision tree for investigating OOS batches of the target compound.
References
Optimizing storage conditions for 7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile
Welcome to the technical support center for 7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and stability of this compound in your experiments. The pyrrolo[2,3-d]pyrimidine scaffold is a vital heterocyclic system in medicinal chemistry, and maintaining its integrity is paramount for reproducible and reliable results.[1][2][3]
This resource provides in-depth technical guidance based on established principles of pharmaceutical stability testing and data from structurally related compounds.[4][5][6][7][8]
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of this compound.
What are the ideal short-term and long-term storage conditions for solid this compound?
For optimal stability, the solid compound should be stored under the following conditions:
| Storage Duration | Temperature | Atmosphere | Light Conditions |
| Short-Term (Weeks) | 2-8°C (Refrigerated) | Inert Gas (Argon or Nitrogen) | Protected from Light (Amber Vial) |
| Long-Term (Months to Years) | -20°C (Frozen) | Inert Gas (Argon or Nitrogen) | Protected from Light (Amber Vial) |
Causality: Lowering the temperature and removing oxygen and light minimizes the rate of potential degradation reactions.[7][8] The pyrrolo[2,3-d]pyrimidine core can be susceptible to oxidation and photodegradation. While specific data for this compound is limited, these conditions are standard practice for maintaining the integrity of complex organic molecules.[9][10]
How should I prepare solutions of this compound for experimental use?
It is recommended to prepare solutions fresh for each experiment. If storage of solutions is necessary, they should be stored at -20°C or below, preferably under an inert atmosphere, for no longer than a few days. The stability of the compound in various solvents has not been extensively reported; therefore, it is prudent to perform a small-scale stability test in your solvent of choice if long-term storage of the solution is required.
What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, related pyrimidine compounds can degrade via several mechanisms.[11][12][13][14] Potential pathways could include:
-
Hydrolysis of the nitrile group: The nitrile group (-C≡N) can be susceptible to hydrolysis to an amide or carboxylic acid, especially under strong acidic or basic conditions.[15]
-
Oxidation of the pyrrole ring: The electron-rich pyrrole ring can be prone to oxidation.
-
Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, leading to the formation of various degradation products.
Is this compound sensitive to moisture?
Yes, due to the presence of the nitrile group and the heterocyclic ring system, the compound may be sensitive to moisture.[15] It is advisable to handle the solid compound in a dry environment, such as a glove box or under a stream of inert gas, and to use anhydrous solvents for preparing solutions. Store the solid compound in a desiccator.
What are the recommended handling precautions for this compound?
As with any chemical of unknown toxicological properties, it is essential to handle this compound with appropriate personal protective equipment (PPE). This includes:
-
Safety glasses or goggles
-
Lab coat
-
Chemically resistant gloves (e.g., nitrile rubber)[16]
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][17][18][19]
II. Troubleshooting Guides
This section provides solutions to specific issues that you may encounter during your experiments.
Problem 1: The solid compound has changed color (e.g., from white/off-white to yellow/brown).
Possible Cause: This may indicate degradation of the compound, potentially due to oxidation or exposure to light.
Troubleshooting Workflow:
Caption: Workflow for addressing compound discoloration.
Detailed Steps:
-
Assess the extent of discoloration. A minor change in color may not significantly impact the compound's purity for some applications.
-
Perform a purity check. Use analytical techniques such as LC-MS or ¹H NMR to determine the purity of the compound. Compare the results to the certificate of analysis or a reference spectrum of a fresh sample.
-
Decision Point:
-
If the purity is still within an acceptable range for your experiment, you may be able to proceed. However, it is advisable to use the material promptly and store it under more stringent conditions in the future (e.g., -80°C, under argon).
-
If significant degradation is observed, it is recommended to discard the batch and obtain a fresh supply to ensure the reliability of your experimental results.
-
Problem 2: The compound is difficult to dissolve in the intended solvent.
Possible Cause: The solubility of this compound may be limited in certain solvents. The compound may have degraded to a less soluble species.
Troubleshooting Steps:
-
Verify the appropriate solvent. Based on structurally similar compounds, solvents such as DMSO, DMF, and methanol are often used.[20]
-
Gently warm the solution. Warming the mixture to 30-40°C may aid in dissolution. Avoid excessive heat, as this could accelerate degradation.
-
Use sonication. A brief period of sonication can help to break up solid aggregates and improve dissolution.
-
Consider a different solvent system. If the compound remains insoluble, you may need to explore alternative solvents or solvent mixtures.
-
Check for degradation. If the compound was previously soluble in the same solvent, this could be an indication of degradation. Perform a purity analysis as described in Problem 1.
Problem 3: Inconsistent experimental results are being obtained with the same batch of the compound.
Possible Cause: This is a strong indicator of compound instability under your experimental or storage conditions.
Workflow for Investigating Inconsistency:
Caption: Investigating sources of experimental inconsistency.
Forced Degradation Study Protocol:
A forced degradation study can help identify the conditions under which your compound is unstable.[5]
-
Prepare several small aliquots of a stock solution of this compound in a suitable solvent.
-
Expose each aliquot to a different stress condition:
-
Acidic: Add a small amount of dilute HCl.
-
Basic: Add a small amount of dilute NaOH.
-
Oxidative: Add a small amount of hydrogen peroxide.
-
Thermal: Heat the solution (e.g., at 60°C).
-
Photolytic: Expose the solution to UV or fluorescent light.
-
-
Include a control sample stored under ideal conditions (e.g., -20°C, protected from light).
-
Analyze all samples by LC-MS or another suitable analytical method at various time points (e.g., 1, 4, 8, 24 hours).
-
Compare the chromatograms to identify the conditions that cause degradation. The appearance of new peaks or a decrease in the area of the parent compound peak indicates instability.
By understanding the liabilities of this compound, you can proactively adjust your experimental protocols to minimize degradation and ensure the integrity of your results.
III. References
-
Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science. 4
-
Stability Testing of Pharmaceutical Products - TCA Lab / Alfa Chemistry. TCA Lab. 5
-
Stability Testing. Charles River Laboratories. 6
-
Stability Testing - Develop Stable Pharmaceutical Products. ComplianceOnline. 7
-
Stability testing (pharmaceutical). Wikipedia. 8
-
pyrimidine degradation pathway: Topics by Science.gov. Science.gov. 11
-
Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate. 12
-
MSDS of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile. Capot Chemical. 17
-
SAFETY DATA SHEET. Acros Organics. 18
-
Safety Data Sheet. MedchemExpress.com. 19
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Apollo Scientific. 9
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety. ChemicalBook. 20
-
NITRILES. CDC Stacks. 15
-
Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. PubMed. 13
-
A second pathway to degrade pyrimidine nucleic acid precursors in eukaryotes. Nature Chemical Biology. 21
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC - PubMed Central. 1
-
7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile. CymitQuimica. 22
-
SAFETY DATA SHEET. Merck Millipore. 16
-
Pyrimidine Metabolism Pathways Synthesis and Degradation. Creative Proteomics Blog. 14
-
SAFETY DATA SHEET. Fisher Scientific. 10
-
7H-Pyrrolo[2,3-d]pyrimidin-4-amine. TCI Chemicals. 23
-
Nitrile. Wikipedia. 24
-
4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine. Pharmaffiliates. 25
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. ResearchGate. 26
-
This compound. BLDpharm. 27
-
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitrile. BLD Pharm. 28
-
4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. MedchemExpress.com. 29
-
The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. MDPI. 2
-
7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. PMC - NIH. 30
-
Pyrrolo[2,3-d]pyrimidin-4-ol. ChemicalBook. 31
-
Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. PubMed. 3
-
RETRACTED ARTICLE: 7-H-Pyrrolo[2,3-d]pyrimidine derivative acts as promising agent for gastric cancer treatment by inducing cell death. PMC - NIH. 32
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Royal Society of Chemistry. 33
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. NIH. 34
-
7H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 4-amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)-. PubChem. 35
-
(PDF) The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. ResearchGate. 36
-
The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. NIH. 37
References
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation [mdpi.com]
- 3. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 6. criver.com [criver.com]
- 7. Stability Testing - Develop Stable Pharmaceutical Products [complianceonline.com]
- 8. Stability testing (pharmaceutical) - Wikipedia [en.wikipedia.org]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. pyrimidine degradation pathway: Topics by Science.gov [science.gov]
- 12. researchgate.net [researchgate.net]
- 13. Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 15. stacks.cdc.gov [stacks.cdc.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. capotchem.com [capotchem.com]
- 18. fishersci.com [fishersci.com]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 21. orbit.dtu.dk [orbit.dtu.dk]
- 22. 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile [cymitquimica.com]
- 23. 7H-Pyrrolo[2,3-d]pyrimidin-4-amine | 1500-85-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 24. Nitrile - Wikipedia [en.wikipedia.org]
- 25. pharmaffiliates.com [pharmaffiliates.com]
- 26. researchgate.net [researchgate.net]
- 27. 1005206-16-5|this compound|BLD Pharm [bldpharm.com]
- 28. 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitrile|BLD Pharm [bldpharm.com]
- 29. medchemexpress.com [medchemexpress.com]
- 30. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Pyrrolo[2,3-d]pyrimidin-4-ol | 3680-71-5 [chemicalbook.com]
- 32. RETRACTED ARTICLE: 7-H-Pyrrolo[2,3-d]pyrimidine derivative acts as promising agent for gastric cancer treatment by inducing cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 35. 7H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 4-amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)- | C11H13N5O3 | CID 452482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 36. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 37. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PAK4 Inhibition: Benchmarking 7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile Against Key Competitors
Introduction: PAK4, a Confluence Point in Oncogenic Signaling
P21-activated kinase 4 (PAK4) has emerged as a high-value target in oncology drug discovery. As a serine/threonine kinase, it functions as a critical downstream effector of Rho GTPases, particularly Cdc42.[1][2] Its strategic position allows it to integrate signals from various upstream pathways, including those initiated by receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs).[3][4] Overexpression and hyperactivation of PAK4 are frequently observed in a wide array of human cancers, such as breast, lung, pancreatic, and ovarian cancers.[1][5] This aberrant activity drives multiple hallmarks of cancer, including proliferation, survival by inhibiting apoptosis, invasion, and metastasis.[1][[“]][7] PAK4 exerts its influence by modulating key downstream signaling cascades like the PI3K/AKT, RAF/MEK/ERK, and LIMK1/Cofilin pathways, making its inhibition a compelling therapeutic strategy.[1][7]
This guide provides a detailed, evidence-based comparison of a highly potent, preclinical 7H-pyrrolo[2,3-d]pyrimidine-based PAK4 inhibitor against other notable inhibitors that represent different scaffolds, binding modalities, and stages of development.
The PAK4 Signaling Axis
The central role of PAK4 in integrating multiple oncogenic signals is a key rationale for its therapeutic targeting. Activation by upstream signals leads to the phosphorylation of numerous downstream substrates that collectively promote cancer progression.
Caption: Simplified PAK4 signaling pathway in cancer.
Lead Candidate: The 7H-pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deazapurine isostere, has proven to be a versatile framework for designing potent kinase inhibitors due to its structural resemblance to the adenine core of ATP.[8] Recently, a series of derivatives based on this scaffold were developed as highly potent PAK4 inhibitors.[9]
One standout compound from this series, referred to as compound 5n (or compound 17 in some literature), demonstrates exceptional potency at both the enzymatic and cellular levels.[7][9][10] Molecular docking and dynamics simulations suggest that this class of inhibitors operates via an ATP-competitive mechanism, with the pyrrolo[2,3-d]pyrimidine core forming key hydrogen bonds within the hinge region of the PAK4 ATP-binding cleft.[9][11][12]
Key Characteristics of Compound 5n:
-
High Potency: Exhibits an IC50 of 2.7 nM in biochemical assays against PAK4.[7][9][10]
-
Cellular Efficacy: Demonstrates potent anti-proliferative activity in the MV4-11 leukemia cell line with an IC50 of 7.8 nM.[7][9][10]
-
Mechanism of Action: Induces apoptosis and causes cell cycle arrest at the G0/G1 phase.[7][9][10]
Comparative Analysis of PAK4 Inhibitors
To contextualize the performance of the 7H-pyrrolo[2,3-d]pyrimidine scaffold, it is essential to compare it against other well-characterized PAK4 inhibitors. This includes compounds that have reached clinical trials as well as other preclinical candidates with distinct chemical structures and mechanisms.
| Inhibitor Name/Class | Scaffold/Type | Binding Mode | PAK4 IC₅₀/Kᵢ (Biochemical) | Cellular IC₅₀ (Cell Line) | Selectivity Profile | Development Stage |
| Compound 5n | 7H-pyrrolo[2,3-d]pyrimidine | ATP-Competitive | 2.7 nM | 7.8 nM (MV4-11) | Not extensively published | Preclinical |
| PF-3758309 | Pyrrolopyrazole | ATP-Competitive | 18.7 nM (Kᵢ) | <10 nM (various); 0.24 nM (HCT116) | Pan-PAK (PAK1 Kᵢ = 13.7 nM) | Phase I (Terminated)[7][12] |
| KPT-9274 | Small Molecule Modulator | Allosteric | N/A (Dual PAK4/NAMPT inhibitor) | <250 nM (Pancreatic Cancer) | Dual Target | Phase I[7][13] |
| Compound 8 | Quinazoline derivative | ATP-Competitive | 25 nM | 580 nM (A549) | Not specified | Preclinical |
| Cpd. 16 | Phenanthryl-tetrahydroisoquinoline | Binds N- & C-Terminus | 420 nM | 280 nM (A549) | Not specified | Preclinical |
Discussion of Comparative Data
-
Potency: The 7H-pyrrolo[2,3-d]pyrimidine compound 5n displays the highest reported biochemical potency (IC50 = 2.7 nM) among the listed preclinical candidates, surpassing even the clinical candidate PF-3758309 in direct enzymatic inhibition.[7][9] This suggests a highly optimized interaction with the PAK4 active site.
-
Mechanism of Action: Compound 5n and PF-3758309 are both ATP-competitive inhibitors.[11][12][14] This is a well-established mechanism for kinase inhibition. In contrast, KPT-9274 is an allosteric modulator, which can offer a different selectivity profile and potentially avoid resistance mechanisms associated with the ATP-binding site.[7][15]
-
Selectivity: A critical differentiator is selectivity. PF-3758309 is a pan-PAK inhibitor, meaning it inhibits other PAK isoforms like PAK1.[7] While this can offer broader pathway inhibition, it may also lead to off-target effects. The selectivity profile of compound 5n against other PAK family members and the wider kinome has not been extensively reported but is a crucial next step for its development.
-
Cellular Activity vs. Biochemical Potency: An important consideration is the translation of biochemical potency to cellular efficacy. Compound 5n shows excellent translation, with its cellular IC50 (7.8 nM) being only about 3-fold higher than its biochemical IC50.[9] In contrast, Compound 8 shows a significant drop-off (>20-fold), which could indicate issues with cell permeability or efflux. PF-3758309 demonstrates potent cellular activity, but its development was halted due to poor pharmacokinetic properties, highlighting that in vitro potency is only one piece of the puzzle.[12]
Experimental Protocols for Inhibitor Validation
The validation of a novel kinase inhibitor follows a logical pipeline, starting with direct enzymatic assays and progressing to complex cellular and in vivo models. The trustworthiness of each step relies on robust and reproducible protocols.
Experimental Workflow for Inhibitor Characterization
Caption: Standard workflow for preclinical PAK4 inhibitor evaluation.
Protocol 1: In Vitro PAK4 Kinase Assay (ADP-Glo™ Format)
This protocol measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant PAK4 by quantifying ADP production. The ADP-Glo™ assay is a luminescence-based method known for its high sensitivity and broad dynamic range.[2][16]
Rationale: This is the foundational assay to determine if a compound directly inhibits the target kinase, independent of cellular factors. It is essential for calculating a precise biochemical IC50 value.
Materials:
-
Recombinant human PAK4 enzyme (e.g., BPS Bioscience #79435)[17][18]
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[2]
-
ATP solution
-
Test Inhibitor (serially diluted in DMSO)
-
White, opaque 96- or 384-well assay plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO. The final DMSO concentration in the assay should not exceed 1%.[17][18] Prepare a master mix of kinase substrate and ATP in Kinase Assay Buffer.
-
Assay Setup: To the wells of the assay plate, add 2.5 µL of the test inhibitor dilution or DMSO vehicle (for positive and negative controls).
-
Enzyme Addition: Add 5 µL of diluted PAK4 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 5 µL of Kinase Assay Buffer to the "Blank" wells.
-
Initiate Kinase Reaction: Add 2.5 µL of the substrate/ATP master mix to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[2][17]
-
Terminate Reaction: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase into ATP. Incubate at room temperature for 30-45 minutes.[17]
-
Signal Detection: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT/Resazurin Method)
This protocol assesses the effect of a PAK4 inhibitor on the proliferation and viability of cancer cells.
Rationale: This assay moves the investigation into a biological context. A decrease in cell viability confirms that the inhibitor can enter cells and exert a biological effect, which may or may not be due to on-target inhibition. It is used to determine the cellular IC50.
Materials:
-
Cancer cell line with known PAK4 expression (e.g., MV4-11, A549)
-
Complete cell culture medium
-
Test Inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
96-well clear tissue culture plates
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor. Include wells with vehicle (DMSO) as a negative control and wells with no cells as a background control.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.[14][20]
-
Add Viability Reagent:
-
For MTT: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
For Resazurin: Add 10 µL of Resazurin solution and incubate for 2-4 hours. Viable cells reduce the blue resazurin to the fluorescent pink resorufin.
-
-
Signal Detection:
-
For MTT: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Read the absorbance at ~570 nm.
-
For Resazurin: Read the fluorescence with an excitation of ~560 nm and an emission of ~590 nm.
-
-
Data Analysis: Subtract the background reading, normalize the data to the vehicle control (100% viability), and plot the results to calculate the cellular IC50 value.
Conclusion and Future Directions
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, represented by the highly potent compound 5n, stands out as a promising lead for the development of a best-in-class, ATP-competitive PAK4 inhibitor. Its sub-nanomolar biochemical potency and excellent translation to cellular activity position it favorably against other preclinical and even clinical-stage competitors.[7][9]
However, the journey from a promising lead to a clinical candidate is rigorous. The critical next steps for this compound series must include:
-
Comprehensive Selectivity Profiling: Assessing inhibitory activity against other PAK family members and a broad panel of kinases is essential to confirm its selectivity and predict potential off-target liabilities.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: In vivo evaluation of drug absorption, distribution, metabolism, and excretion (ADME) is crucial. The failure of PF-3758309 due to poor PK properties underscores the importance of this step.[12]
-
In Vivo Efficacy Studies: Demonstrating tumor growth inhibition in relevant xenograft models will be the ultimate preclinical validation of its therapeutic potential.[13]
By systematically addressing these challenges, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has the potential to yield a highly effective and selective therapeutic agent targeting the PAK4 oncogenic signaling axis.
References
- 1. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]
- 2. promega.com [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PAK4–6 in cancer and neuronal development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 11. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ASCO – American Society of Clinical Oncology [asco.org]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
A Head-to-Head In Vitro Analysis of 7H-pyrrolo[2,3-d]pyrimidine Analogs as Kinase Inhibitors
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. Its structural similarity to adenine allows it to function as a privileged scaffold, competitively binding to the ATP-binding site of a multitude of kinases. This guide offers an in-depth comparative in vitro analysis of prominent 7H-pyrrolo[2,3-d]pyrimidine analogs that have progressed to clinical use, providing researchers and drug development professionals with a comprehensive reference for their own investigations. We will explore the nuanced differences in their inhibitory profiles, present the methodologies to replicate these findings, and visualize the key signaling pathways they modulate.
The Strategic Advantage of the 7H-pyrrolo[2,3-d]pyrimidine Core
The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a bioisostere of the purine ring system. This fundamental substitution of a nitrogen atom with a carbon at the 7-position confers favorable pharmacokinetic properties, including enhanced metabolic stability and opportunities for diverse chemical modifications. These modifications are crucial for tuning the potency and selectivity of the analogs against their intended kinase targets, which are often implicated in oncogenesis and inflammatory diseases.
Comparative In Vitro Performance of Leading Analogs
This guide focuses on four commercially successful 7H-pyrrolo[2,3-d]pyrimidine analogs: Tofacitinib and Ruxolitinib, which primarily target the Janus kinase (JAK) family, and Alectinib and Lorlatinib, which are potent inhibitors of Anaplastic Lymphoma Kinase (ALK). The following table summarizes their in vitro performance in key assays, providing a basis for understanding their distinct therapeutic applications.
| Analog | Primary Target(s) | IC50 (nM) | Cell Line Example | Antiproliferative GI50 (µM) | Apoptosis Induction (Fold Change vs. Control) |
| Tofacitinib | JAK1, JAK3 | 1.1, 5.6 | Human Erythroleukemia (HEL) | ~0.8 | Significant |
| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8 | Ba/F3-JAK2 V617F | ~0.12 | Significant |
| Alectinib | ALK, RET | 1.9, 4.8 | NCI-H2228 (EML4-ALK) | ~0.02 | Significant |
| Lorlatinib | ALK, ROS1 | 0.07, 0.02 | KARPAS-299 (NPM-ALK) | ~0.009 | Significant |
Note: IC50 and GI50 values are compiled from various sources and can differ based on specific experimental conditions. Apoptosis induction is consistently observed but quantitative comparisons are assay-dependent.
Foundational In Vitro Experimental Protocols
The integrity of comparative analysis rests on the robustness of the experimental methodologies. Here, we provide detailed, step-by-step protocols for the essential in vitro assays used to characterize these kinase inhibitors.
Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a gold standard for quantifying the binding affinity of an inhibitor to its kinase target.
Causality of Experimental Choices: This assay is chosen for its high sensitivity, homogeneous "add-and-read" format, and its ability to measure direct binding to the kinase, which is not influenced by ATP concentration. The use of a europium chelate as the donor provides a long-lived fluorescence signal, minimizing interference from background fluorescence.
Protocol:
-
Reagent Preparation: Prepare a 3X solution of the 7H-pyrrolo[2,3-d]pyrimidine analog in the kinase buffer. Similarly, prepare a 3X mixture of the target kinase and the Eu-labeled anti-tag antibody. Finally, prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer.
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the 3X compound solution to the respective wells.[1][2]
-
Kinase/Antibody Addition: Add 5 µL of the 3X kinase/antibody mixture to all wells.[1][2]
-
Tracer Addition: To initiate the binding reaction, add 5 µL of the 3X tracer solution to all wells.[1][2]
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.[1][3]
-
Data Acquisition: Read the plate using a TR-FRET-enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay: MTS Assay
This colorimetric assay is a reliable method to assess the cytostatic or cytotoxic effects of a compound on a cell population.
Causality of Experimental Choices: The MTS assay is selected for its simplicity and high-throughput compatibility. The MTS tetrazolium compound is reduced by metabolically active cells to a colored formazan product, directly correlating absorbance with the number of viable cells.[4] This provides a robust measure of the compound's antiproliferative effects.
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 7H-pyrrolo[2,3-d]pyrimidine analog and add them to the wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTS Reagent Addition: Add 20 µL of the MTS reagent to each well.[4][5]
-
Formazan Development: Incubate the plate for 1-4 hours at 37°C.[5] The incubation time should be optimized for the specific cell line.
-
Absorbance Measurement: Gently shake the plate to ensure a homogenous distribution of the formazan product and measure the absorbance at 490 nm using a microplate reader.[4][6]
-
Data Analysis: Subtract the background absorbance (media only) from all wells. Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the logarithm of compound concentration to determine the GI50 value.
Apoptosis Assay: Caspase-Glo® 3/7 Assay
This luminescent assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic cascade.
Causality of Experimental Choices: This assay is highly sensitive and has a broad dynamic range, making it ideal for detecting apoptosis. The "add-mix-measure" protocol simplifies the workflow.[7] The proluminescent substrate is cleaved by active caspases 3 and 7, generating a light signal that is directly proportional to the amount of caspase activity.[7][8]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the 7H-pyrrolo[2,3-d]pyrimidine analogs in a white-walled 96-well plate as described in the cell proliferation assay protocol.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer and allow it to equilibrate to room temperature.[8][9]
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9]
-
Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds. Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Express the results as a fold change in luminescence relative to the vehicle-treated control cells.
Visualization of Targeted Signaling Pathways
The therapeutic efficacy of these analogs is a direct consequence of their ability to inhibit key signaling pathways that drive cellular proliferation and survival.
The JAK/STAT Signaling Pathway
The JAK/STAT pathway is a primary signaling cascade for a wide range of cytokines and growth factors, playing a critical role in immunity and hematopoiesis.[10][11][12] Aberrant activation of this pathway is implicated in autoimmune diseases and myeloproliferative neoplasms. Tofacitinib and Ruxolitinib inhibit JAKs, preventing the subsequent phosphorylation and activation of STAT proteins, which in turn blocks their translocation to the nucleus and the transcription of target genes.[13][14]
Caption: Inhibition of the JAK/STAT pathway by 7H-pyrrolo[2,3-d]pyrimidine analogs.
The ALK Fusion Protein Signaling Pathway
In certain cancers, such as a subset of non-small cell lung cancer, chromosomal rearrangements lead to the creation of oncogenic ALK fusion proteins (e.g., EML4-ALK).[15] These fusion proteins are constitutively active, driving downstream signaling through pathways like PI3K/AKT and RAS/MAPK, which promote uncontrolled cell growth and survival.[16][17][18] Alectinib and Lorlatinib are highly potent inhibitors of the ALK kinase domain, effectively shutting down these oncogenic signals.[19]
Caption: Inhibition of ALK fusion protein signaling by 7H-pyrrolo[2,3-d]pyrimidine analogs.
Concluding Remarks for the Researcher
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has proven to be an exceptionally versatile platform for the development of targeted kinase inhibitors. The analogs presented here—Tofacitinib, Ruxolitinib, Alectinib, and Lorlatinib—each exhibit a unique in vitro profile that has translated into significant clinical benefit in their respective indications. The standardized in vitro assays detailed in this guide provide a solid foundation for the rigorous evaluation of novel analogs. As the field moves forward, the focus will undoubtedly be on designing next-generation inhibitors with even greater selectivity and the ability to overcome acquired resistance, ensuring that this remarkable scaffold continues to yield life-saving therapies.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.com.cn]
- 8. Caspase 3/7 Activity [protocols.io]
- 9. promega.com [promega.com]
- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 11. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
- 13. dpcj.org [dpcj.org]
- 14. Various Application of Tofacitinib and Ruxolitinib (Janus Kinase Inhibitors) in Dermatology and Rheumatology: A Review of Current Evidence and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. massivebio.com [massivebio.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. mdpi.com [mdpi.com]
Validating Target Engagement of 7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile: A Comparative Guide for Drug Discovery Researchers
In the landscape of modern drug discovery, the unequivocal confirmation of a compound's interaction with its intended biological target within a cellular context is a cornerstone of a successful therapeutic program. This guide provides a comprehensive framework for validating the target engagement of novel kinase inhibitors, using the promising 7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile scaffold as a central example. While direct experimental data for this specific carbonitrile derivative is emerging, the extensive body of research on structurally related compounds strongly implicates the Janus kinase (JAK) family as a high-probability target class.[1][2][3][4] This guide will, therefore, focus on a best-practice workflow for confirming and characterizing the interaction of this compound with JAKs, while also presenting a comparative analysis of orthogonal methods applicable to kinase inhibitor profiling.
The Imperative of Target Engagement in Kinase Inhibitor Drug Discovery
The 7H-pyrrolo[2,3-d]pyrimidine core is a well-established "privileged scaffold" in kinase inhibitor design, forming the basis of approved drugs and numerous clinical candidates.[3][4] Its structural resemblance to the purine core of ATP allows for competitive binding to the kinase ATP-binding site. The specific derivatization at the 4-position with a carbonitrile group, as in our molecule of interest, is anticipated to modulate the compound's selectivity and potency profile across the kinome.
Before committing to extensive preclinical and clinical development, it is paramount to rigorously validate that a lead compound like this compound directly binds to its intended kinase target(s) in a cellular environment and that this binding event translates to a functional modulation of the downstream signaling pathway. This process of target engagement validation mitigates the risk of pursuing compounds with misleading phenotypic effects arising from off-target activities and builds a solid foundation for understanding the molecule's mechanism of action.
A Multi-Faceted Approach to Target Engagement Validation
A robust target engagement strategy does not rely on a single methodology. Instead, it triangulates evidence from a suite of orthogonal assays, each providing a unique piece of the puzzle. This guide will compare and contrast key biochemical, cellular, and biophysical techniques.
Initial Hypothesis: Targeting the Janus Kinase (JAK) Family
The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central mediators of cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in a host of inflammatory and autoimmune diseases, as well as myeloproliferative disorders and cancers. The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a hallmark of several potent JAK inhibitors.[1][3][4] Therefore, a logical starting point for validating the target engagement of this compound is to assess its activity against the JAK family.
I. Biochemical Assays: The First Line of Inquiry
Biochemical assays provide the most direct measure of a compound's ability to inhibit the enzymatic activity of a purified kinase. These assays are crucial for determining initial potency (IC50) and for understanding the kinetics of inhibition.
In Vitro Kinase Inhibition Assays
Principle: These assays quantify the phosphorylation of a substrate by a purified kinase in the presence of varying concentrations of the inhibitor.
Methodology:
-
Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, a suitable substrate (e.g., a peptide derived from STAT), ATP, and the test compound (this compound).
-
Assay Procedure: The kinase, substrate, and inhibitor are incubated together, and the reaction is initiated by the addition of ATP.
-
Detection: The extent of substrate phosphorylation is measured, typically using methods like time-resolved fluorescence resonance energy transfer (TR-FRET), fluorescence polarization (FP), or luminescence-based assays that quantify the amount of ATP consumed.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.
Causality Behind Experimental Choices:
-
Kinase Panel: Testing against all four JAK family members is critical for determining the selectivity profile of the compound.
-
ATP Concentration: Assays are typically performed at or near the Km for ATP to ensure that the inhibitor is competing effectively.
Data Presentation:
| Kinase Target | IC50 (nM) of Compound X | IC50 (nM) of Tofacitinib (Control) |
| JAK1 | Hypothetical Data | Literature Value |
| JAK2 | Hypothetical Data | Literature Value |
| JAK3 | Hypothetical Data | Literature Value |
| TYK2 | Hypothetical Data | Literature Value |
II. Cellular Target Engagement Assays: Probing the Interaction in a Physiological Context
While biochemical assays are invaluable, they do not fully recapitulate the complexities of the cellular environment. Cellular target engagement assays confirm that the compound can penetrate the cell membrane, bind to its target in the presence of endogenous ATP concentrations, and resist efflux pumps.
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA leverages the principle that a protein's thermal stability increases upon ligand binding. When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble.
Methodology:
-
Cell Treatment: Intact cells are incubated with this compound or a vehicle control.
-
Thermal Challenge: The treated cells are heated to a range of temperatures.
-
Lysis and Fractionation: Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Detection: The amount of soluble target protein (e.g., JAK1) at each temperature is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A "melting curve" is generated, and a shift in this curve to a higher temperature in the presence of the compound indicates target engagement.
Causality Behind Experimental Choices:
-
Intact Cells: Using live cells provides a more physiologically relevant assessment of target engagement than cell lysates.
-
Temperature Gradient: A range of temperatures is necessary to accurately determine the melting temperature (Tm) of the target protein.
Visualization of CETSA Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the binding of a compound to a target protein in live cells. It relies on energy transfer between a NanoLuc® luciferase-tagged target protein (the donor) and a fluorescently labeled tracer that binds to the same site as the test compound (the acceptor).
Methodology:
-
Cell Line Engineering: A cell line is created that expresses the target kinase (e.g., JAK1) fused to NanoLuc® luciferase.
-
Assay Setup: The engineered cells are incubated with the fluorescent tracer and varying concentrations of the test compound.
-
BRET Measurement: If the test compound binds to the target, it displaces the fluorescent tracer, leading to a decrease in the BRET signal.
-
Data Analysis: The IC50 value for target engagement is determined from the dose-dependent decrease in the BRET signal.
Causality Behind Experimental Choices:
-
Live Cells: This assay provides real-time, quantitative data on compound binding in a physiological setting.
-
Ratiometric Measurement: The BRET ratio is a ratiometric measurement, which minimizes artifacts from cell number and expression level variations.
Visualization of NanoBRET™ Principle:
Caption: Principle of the NanoBRET™ Target Engagement Assay.
III. Biophysical Methods: A Deeper Dive into Binding Kinetics and Thermodynamics
Biophysical techniques provide detailed information about the direct interaction between a compound and its purified target protein, including binding affinity (KD), kinetics (kon and koff), and thermodynamics.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
Methodology:
-
Immobilization: The purified target kinase (e.g., JAK1) is immobilized on the surface of an SPR sensor chip.
-
Binding Analysis: A solution containing this compound is flowed over the chip surface, and the binding is monitored in real-time.
-
Dissociation Analysis: A buffer solution is then flowed over the chip to monitor the dissociation of the compound.
-
Data Analysis: The association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) are determined by fitting the binding data to a kinetic model.
Causality Behind Experimental Choices:
-
Label-Free: SPR does not require labeling of the compound or the protein, which can sometimes interfere with binding.
-
Real-Time Kinetics: SPR provides valuable information on the residence time of the compound on its target, which can be a better predictor of in vivo efficacy than affinity alone.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Methodology:
-
Sample Preparation: The purified target kinase is placed in the sample cell of the calorimeter, and the test compound is loaded into the titration syringe.
-
Titration: The compound is injected into the sample cell in small aliquots, and the heat change associated with each injection is measured.
-
Data Analysis: The binding isotherm is analyzed to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction. The entropy (ΔS) can then be calculated.
Causality Behind Experimental Choices:
-
Thermodynamic Profile: ITC is the gold standard for determining the thermodynamic drivers of binding (enthalpic vs. entropic), which can guide lead optimization.
-
Stoichiometry: ITC provides a direct measure of the binding stoichiometry, confirming a 1:1 interaction.
Comparative Summary of Target Engagement Methods:
| Method | Principle | Throughput | Key Outputs | Advantages | Disadvantages |
| Biochemical Kinase Assay | Enzyme activity | High | IC50 | Direct measure of inhibition | Lacks cellular context |
| CETSA® | Ligand-induced thermal stabilization | Medium | Thermal shift (ΔTm) | Cellular context, label-free | Indirect measure of binding |
| NanoBRET™ | Bioluminescence resonance energy transfer | High | Cellular IC50 | Live cells, quantitative | Requires cell line engineering |
| Surface Plasmon Resonance (SPR) | Refractive index change | Medium | KD, kon, koff | Real-time kinetics, label-free | Requires purified protein |
| Isothermal Titration Calorimetry (ITC) | Heat change upon binding | Low | KD, ΔH, ΔS, n | Thermodynamic profile | Requires large amounts of pure protein |
IV. Downstream Pathway Analysis: Connecting Target Engagement to Function
Confirming that this compound engages its target is the first step. The next is to demonstrate that this engagement leads to the desired functional outcome. For a JAK inhibitor, this means inhibiting the phosphorylation of its downstream substrate, STAT.
Phospho-Flow Cytometry or Western Blotting
Principle: These techniques quantify the levels of phosphorylated STAT (pSTAT) in cells following cytokine stimulation in the presence or absence of the inhibitor.
Methodology:
-
Cell Stimulation: A cytokine-responsive cell line (e.g., TF-1 cells) is pre-treated with this compound and then stimulated with a relevant cytokine (e.g., IL-6 for JAK1).
-
Lysis and Detection: Cells are lysed, and the levels of pSTAT are measured by Western blotting or phospho-flow cytometry using a phospho-specific antibody.
-
Data Analysis: A dose-dependent decrease in pSTAT levels in the presence of the inhibitor confirms functional target engagement.
Visualization of the JAK-STAT Signaling Pathway:
Caption: Inhibition of the JAK-STAT signaling pathway.
Conclusion
Validating the target engagement of a novel kinase inhibitor such as this compound is a critical and multi-step process. By employing a strategic combination of biochemical, cellular, and biophysical assays, researchers can build a comprehensive and compelling data package that confirms direct target binding, quantifies the interaction in a physiological context, and demonstrates functional modulation of the downstream signaling pathway. This rigorous, evidence-based approach is essential for de-risking drug discovery programs and for the successful development of new targeted therapies.
References
- 1. Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selectivity Compass: A Comparative Cross-Reactivity Profile of 7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile
In the landscape of modern drug discovery, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors with therapeutic potential across oncology, immunology, and neurodegenerative diseases.[1][2][3][4][5][6] The compound at the center of this guide, 7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile, represents a key intermediate and a foundational structure for a multitude of targeted therapies.[7] Its efficacy, however, is not solely defined by its on-target potency but critically, by its selectivity profile across the human kinome. Unintended off-target interactions can lead to toxicity or unexpected polypharmacology, making a comprehensive cross-reactivity assessment a cornerstone of its preclinical development.[8][9][10]
This guide provides a deep dive into the cross-reactivity profiling of this compound. We will explore robust experimental methodologies to build a detailed selectivity map and compare its hypothetical profile against established kinase inhibitors sharing a similar structural backbone, such as the Janus kinase (JAK) inhibitor Tofacitinib. The objective is to equip researchers, scientists, and drug development professionals with the rationale and practical steps for evaluating the selectivity of this important chemical entity.
The Rationale for Cross-Reactivity Profiling
The human kinome comprises over 500 protein kinases, many of which share a highly conserved ATP-binding pocket.[8] This structural similarity is a double-edged sword for drug developers. While it allows for the design of broad-spectrum kinase inhibitors, it also presents a significant challenge in achieving selectivity.[8] Off-target binding can lead to a range of adverse effects, as seen with some kinase inhibitors in the clinic.[11][12] Therefore, early and comprehensive cross-reactivity profiling is not just a regulatory requirement but a critical step in understanding a compound's therapeutic window and potential liabilities.
For the 7H-pyrrolo[2,3-d]pyrimidine core, which is known to bind to a diverse range of kinases including but not limited to Janus kinases (JAKs), p21-activated kinase 4 (PAK4), and interleukin-2-inducible T-cell kinase (Itk), a thorough understanding of its selectivity is paramount.[1][2][13]
Comparative Framework: Selecting the Right Benchmarks
To contextualize the selectivity profile of this compound, a direct comparison with clinically relevant and structurally related inhibitors is essential. For this guide, we select Tofacitinib as a primary comparator.
-
Tofacitinib (Xeljanz®): An FDA-approved JAK inhibitor for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[14] It features the 7H-pyrrolo[2,3-d]pyrimidine core and its cross-reactivity profile has been a subject of extensive investigation, revealing off-target interactions that may contribute to its therapeutic effects and adverse event profile.[14][15][16][17]
Experimental Methodologies for Kinome-Wide Selectivity Profiling
A multi-pronged approach is necessary to build a comprehensive and reliable cross-reactivity profile. We will detail three orthogonal, industry-standard assays.
Biochemical Kinase Panel Screening
This is the foundational experiment for assessing a compound's activity against a large number of purified kinases.
Experimental Rationale: To quantify the direct inhibitory effect of this compound on the enzymatic activity of a broad panel of kinases. This provides a direct measure of potency (e.g., IC50 values) against both intended and unintended targets.
Workflow Diagram:
Caption: Workflow for biochemical kinase panel screening.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series to cover a wide concentration range (e.g., from 10 µM to 0.1 nM).
-
Assay Setup: In a multi-well plate, dispense the compound dilutions. Add a predefined amount of each purified kinase from the panel.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a specific substrate for each kinase.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the remaining ATP or the phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, Z'-LYTE™).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration. Fit the data to a dose-response curve to determine the IC50 value for each kinase.
Cellular Thermal Shift Assay (CETSA®)
CETSA® allows for the assessment of target engagement in a more physiologically relevant cellular environment.
Experimental Rationale: To confirm that the compound binds to its potential targets within intact cells. Ligand binding stabilizes the target protein, leading to a higher melting temperature. This method can identify direct targets without the need for modified compounds.
Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line to a suitable confluency. Treat the cells with this compound or vehicle control (DMSO) for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., from 37°C to 67°C in 2°C increments) for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or detergents.
-
Separation of Soluble Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of specific target proteins at each temperature using Western blotting or perform a proteome-wide analysis using mass spectrometry (MS-CETSA).
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
In Situ Proteomic Reactivity Profiling
This chemoproteomic approach provides an unbiased view of a compound's interactions with the entire proteome in a cellular context.
Experimental Rationale: To identify both specific and non-specific covalent and non-covalent interactions of the compound across the cellular proteome. This is particularly valuable for identifying unexpected off-targets that may not be kinases.
Workflow Diagram:
References
- 1. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sci-hub.box [sci-hub.box]
- 4. Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Janus Kinase (JAK) inhibitors: Drug Safety Communication - FDA Requires Warnings about Increased Risk of Serious Heart-related Events, Cancer, Blood Clots, and Death | FDA [fda.gov]
- 12. Frontiers | Potential Adverse Events Reported With the Janus Kinase Inhibitors Approved for the Treatment of Rheumatoid Arthritis Using Spontaneous Reports and Online Patient Reviews [frontiersin.org]
- 13. Application of JAK inhibitors in paradoxical reaction through immune-related dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The off-label uses profile of tofacitinib in systemic rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Baricitinib and tofacitinib off-target profile, with a focus on Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
The Evolving Landscape of Kinase Inhibition: A Head-to-Head Comparison of 7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile Derivatives
A Senior Application Scientist's Guide to Janus Kinase (JAK) Inhibitors for Researchers and Drug Development Professionals
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the development of targeted therapies for a spectrum of immune-mediated inflammatory diseases. This guide provides a head-to-head comparison of prominent drugs derived from this core structure, focusing on their application as Janus Kinase (JAK) inhibitors. We will delve into their mechanisms of action, comparative in vitro and in vivo performance, and provide detailed experimental protocols to empower researchers in their own investigations.
The Rise of JAKinibs: A Mechanistic Overview
The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from a multitude of cytokines and growth factors, playing a pivotal role in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is a key driver in numerous autoimmune and inflammatory conditions. Small molecule inhibitors targeting the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) have revolutionized the treatment landscape for these diseases.
The 7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile core serves as the foundational structure for several highly successful JAK inhibitors. By modifying this scaffold, medicinal chemists have been able to achieve varying degrees of selectivity and potency against the different JAK isoforms, leading to a portfolio of drugs with distinct therapeutic profiles. This guide will focus on a comparative analysis of four leading examples: Tofacitinib, Ruxolitinib, Upadacitinib, and Abrocitinib.
Below is a diagram illustrating the pivotal role of JAKs in cytokine signaling, the therapeutic target of the compounds discussed.
In Vitro Potency and Selectivity: A Quantitative Comparison
The therapeutic efficacy and safety of a JAK inhibitor are intrinsically linked to its potency and selectivity for the different JAK isoforms. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. Below is a summary of the reported IC50 values for our comparator drugs against the four JAK isoforms, derived from biochemical assays.
| Drug | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Primary Target(s) |
| Tofacitinib | 3.2 | 4.1 | 1.6 | - | JAK1/JAK3[1] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | JAK1/JAK2[2][3] |
| Upadacitinib | 43 | 120 | 2300 | 4700 | JAK1[1][2] |
| Abrocitinib | 29.2 | 803 | >10,000 | 1250 | JAK1[1][4] |
Note: IC50 values can vary depending on the specific assay conditions.
This data highlights the distinct selectivity profiles of these agents. Tofacitinib exhibits potent inhibition of JAK1 and JAK3, while Ruxolitinib is a potent inhibitor of JAK1 and JAK2. In contrast, Upadacitinib and Abrocitinib demonstrate a preference for JAK1, with significantly less activity against other JAK isoforms, classifying them as "selective" JAK1 inhibitors. This selectivity is a key factor in their differing clinical applications and safety profiles.
Head-to-Head Clinical Performance: Efficacy and Safety
While in vitro data provides a foundational understanding of a drug's activity, clinical trial data is paramount in assessing its real-world performance. Several head-to-head trials have been conducted to compare these JAK inhibitors against each other or against established biologics.
Rheumatoid Arthritis
| Trial | Comparator Drugs | Key Efficacy Outcomes | Key Safety Observations |
| SELECT-COMPARE | Upadacitinib vs. Adalimumab (TNF inhibitor) | At 5 years, a greater proportion of patients on Upadacitinib achieved clinical remission and low disease activity compared to Adalimumab.[5][6] | Rates of adverse events were generally similar, though herpes zoster, lymphopenia, and creatine phosphokinase elevation were numerically higher with Upadacitinib.[5][6] |
| RA-BEAM | Baricitinib vs. Adalimumab | Baricitinib showed a higher proportion of patients achieving ACR50 and ACR70 responses compared to Adalimumab at week 52.[7] A greater and more rapid pain relief was observed with Baricitinib.[8][9] | Serious adverse event rates were similar between Baricitinib and Adalimumab.[7] |
| ORAL-Start | Tofacitinib vs. Methotrexate | Tofacitinib monotherapy resulted in significantly greater improvements in patient-reported outcomes (pain, physical function) compared to Methotrexate over 24 months.[10][11][12][13][14] | - |
Atopic Dermatitis
| Trial | Comparator Drugs | Key Efficacy Outcomes | Key Safety Observations |
| JADE COMPARE | Abrocitinib vs. Dupilumab (IL-4/IL-13 inhibitor) | Both doses of Abrocitinib met the co-primary endpoints, demonstrating significant improvements in skin clearance and itch reduction compared to placebo.[15] The 200mg dose of Abrocitinib was superior to Dupilumab in itch response at week 2.[16] | The percentage of patients with adverse events was larger with Abrocitinib compared to Dupilumab.[17] |
| JADE DARE | Abrocitinib vs. Dupilumab | Abrocitinib 200mg was superior to Dupilumab in achieving a significant reduction in itch severity at week 2 and EASI-90 at week 4.[17][18] | The safety profile of Abrocitinib was consistent with previous studies.[17] |
These trials underscore the efficacy of JAK inhibitors in treating inflammatory diseases, with some studies suggesting potential advantages over established biologics in certain patient populations or for specific endpoints. However, the distinct safety profiles, particularly the increased risk of certain infections and laboratory abnormalities, necessitate careful patient selection and monitoring.
Experimental Protocols for Comparative Analysis
To facilitate further research and independent verification, we provide detailed protocols for key assays used in the evaluation of JAK inhibitors.
In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 value of a test compound against a specific JAK isoform.
Materials:
-
384-well, low-volume, black assay plates
-
Recombinant JAK enzyme (e.g., JAK1, JAK2, JAK3, TYK2)
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled tracer
-
Kinase Buffer
-
Test compound
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute this series in Kinase Buffer to create a 4X final assay concentration.
-
Reagent Preparation:
-
Prepare a 2X Kinase/Antibody mixture in Kinase Buffer.
-
Prepare a 4X Tracer solution in Kinase Buffer.
-
-
Assay Assembly:
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Phospho-STAT (p-STAT) Assay (Intracellular Flow Cytometry)
This protocol describes a method to assess the ability of a JAK inhibitor to block cytokine-induced STAT phosphorylation in a cellular context.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. abmole.com [abmole.com]
- 4. researchgate.net [researchgate.net]
- 5. rmdopen.bmj.com [rmdopen.bmj.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Additional results from pivotal RA-BEAM study published in New England Journal of Medicine show baricitinib-treated patients demonstrated sustained improvement in rheumatoid arthritis compared to adalimumab and placebo [prnewswire.com]
- 8. mdpi.com [mdpi.com]
- 9. Achieving Pain Control in Rheumatoid Arthritis with Baricitinib or Adalimumab Plus Methotrexate: Results from the RA-BEAM Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tofacitinib versus methotrexate in rheumatoid arthritis: patient-reported outcomes from the randomised phase III ORAL Start trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rmdopen.bmj.com [rmdopen.bmj.com]
- 12. ard.bmj.com [ard.bmj.com]
- 13. snu.elsevierpure.com [snu.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. Results from Pfizer’s Phase 3 Jade Compare Study of Abrocitinib in Moderate to Severe Atopic Dermatitis Published in New England Journal of Medicine | Pfizer [pfizer.com]
- 16. hcplive.com [hcplive.com]
- 17. dermatologytimes.com [dermatologytimes.com]
- 18. academic.oup.com [academic.oup.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the In Vivo Efficacy of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and inflammatory diseases. This guide provides a comparative analysis of the in vivo efficacy of prominent 7H-pyrrolo[2,3-d]pyrimidine derivatives, drawing upon key preclinical studies. We delve into the experimental data, rationale behind the study designs, and the molecular pathways these compounds target.
Introduction to the 7H-Pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core is a bioisostere of adenine, the purine nucleobase in ATP. This structural mimicry allows derivatives to competitively bind to the ATP-binding site of various kinases, thereby inhibiting their enzymatic activity. This guide will focus on derivatives that have demonstrated significant in vivo efficacy, particularly those targeting Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs), which are critical nodes in inflammatory and cancer signaling pathways.
Comparative In Vivo Efficacy in Rheumatoid Arthritis Models
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. Several 7H-pyrrolo[2,3-d]pyrimidine derivatives have shown promise in preclinical RA models by targeting key inflammatory signaling pathways.
BTK Inhibitors in Collagen-Induced Arthritis (CIA)
Bruton's tyrosine kinase is a crucial enzyme in B-cell receptor signaling, which is implicated in the pathogenesis of RA.[1][2]
Compound 28a , a reversible BTK inhibitor, has demonstrated significant anti-arthritic effects in a collagen-induced arthritis (CIA) mouse model. In a key study, oral administration of 28a at a dose of 60 mg/kg once daily resulted in a marked reduction in joint damage and cellular infiltration, with no observed changes in bone and cartilage morphology.[1][3][4][5]
JAK Inhibitors in Arthritis Models
The JAK-STAT signaling pathway is a primary transducer of cytokine signals that drive inflammation in RA.[6][7][8][9] Consequently, JAK inhibitors are a major focus of RA drug development.
Compound 6 , a JAK1-selective inhibitor, was evaluated in both collagen-induced arthritis (CIA) in mice and adjuvant-induced arthritis (AIA) in rats. It exhibited efficacy comparable to the established JAK inhibitor, tofacitinib.[10] This suggests that selective JAK1 inhibition can achieve similar therapeutic outcomes to broader JAK inhibition, potentially with an improved safety profile.
Compound 8o , another selective JAK1 inhibitor, demonstrated superior in vivo efficacy compared to tofacitinib in a CIA model.[11] This highlights the potential for further optimization of the 7H-pyrrolo[2,3-d]pyrimidine scaffold to achieve enhanced potency and selectivity.
Compound 9a , a selective JAK3 inhibitor, was assessed in a carrageenan-induced inflammation model in mice and also showed significant mitigation of disease severity in a collagen-induced arthritis model.[5][12] At a dose of 30 mg/kg, it significantly alleviated paw edema.[13]
Table 1: Comparison of In Vivo Efficacy of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives in Arthritis Models
| Compound | Target(s) | Model | Species | Dose | Efficacy Highlights | Reference(s) |
| 28a | BTK | CIA | Mouse | 60 mg/kg, p.o., q.d. | Markedly reduced joint damage and cellular infiltration. | [1][3][4][5] |
| Compound 6 | JAK1 | CIA, AIA | Mouse, Rat | Not specified | Similar efficacy to tofacitinib. | [10] |
| Compound 8o | JAK1 | CIA | Not specified | Not specified | Better in vivo efficacy than tofacitinib. | [11] |
| 9a | JAK3 | Carrageenan-induced inflammation, CIA | Mouse | 30 mg/kg | Significantly alleviated paw edema and mitigated disease severity. | [5][12][13] |
Comparative In Vivo Efficacy in Oncology Models
The dysregulation of kinase signaling is a hallmark of cancer, and 7H-pyrrolo[2,3-d]pyrimidine derivatives are being actively investigated as anti-cancer agents.
Multi-Targeted Kinase Inhibitors
Compound 5k is a multi-targeted kinase inhibitor with potent in vitro activity against EGFR, Her2, VEGFR2, and CDK2.[14][15][16] While in vivo data for this specific compound is not yet widely published, a related RET inhibitor, Compound 1 , built on the same scaffold, demonstrated robust efficacy in RET-driven tumor xenografts at well-tolerated oral doses of 10 and 30 mg/kg daily.[17][18] This underscores the potential of this scaffold in developing effective and tolerable anti-cancer therapeutics.
Other Kinase Inhibitors in Cancer
Compound 13i was identified as a potent inhibitor of Casein Kinase 1 Delta (CK1δ) and showed efficacy against bladder cancer cell lines in vitro.[19] Further in vivo studies are needed to confirm its anti-tumor activity in preclinical models.
Table 2: In Vivo Efficacy of a Representative 7H-Pyrrolo[2,3-d]pyrimidine Derivative in an Oncology Model
| Compound | Target(s) | Model | Species | Dose | Efficacy Highlights | Reference(s) |
| Compound 1 | RET | RET-driven tumor xenograft | Mouse | 10 and 30 mg/kg, p.o., q.d. | Robust tumor regression. | [17][18] |
Key Signaling Pathways and Experimental Workflows
BTK Signaling Pathway in B-Cells
Bruton's tyrosine kinase is a key component of the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, BTK is activated, leading to a downstream signaling cascade that promotes B-cell proliferation, differentiation, and antibody production. In rheumatoid arthritis, dysregulated B-cell activity contributes to the production of autoantibodies and pro-inflammatory cytokines.[13]
Caption: Simplified BTK signaling pathway in B-cells and the inhibitory action of Compound 28a.
JAK-STAT Signaling Pathway in Inflammation
The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors involved in inflammation.[20] In rheumatoid arthritis, pro-inflammatory cytokines like IL-6 bind to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation and immune responses.[6]
Caption: Overview of the JAK-STAT signaling pathway and the inhibitory mechanism of 7H-pyrrolo[2,3-d]pyrimidine-based JAK inhibitors.
Experimental Protocols
The trustworthiness of in vivo efficacy data relies on robust and well-controlled experimental designs. Below are representative protocols for the key animal models discussed.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis that recapitulates many aspects of the human disease.
Step-by-Step Methodology:
-
Animal Model: DBA/1 mice, which are genetically susceptible to CIA, are typically used.
-
Induction:
-
An emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) is prepared.
-
On day 0, mice are immunized with an intradermal injection of the collagen/CFA emulsion at the base of the tail.
-
On day 21, a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Treatment:
-
Prophylactic treatment can begin on the day of the booster immunization or earlier.
-
Therapeutic treatment typically starts after the onset of clinical signs of arthritis.
-
The 7H-pyrrolo[2,3-d]pyrimidine derivative or vehicle is administered orally or via another appropriate route, once or twice daily.
-
-
Efficacy Assessment:
-
Clinical signs of arthritis are scored regularly (e.g., 3 times a week) based on paw swelling and erythema.
-
Paw thickness is measured using calipers.
-
At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, and bone/cartilage destruction.
-
Tumor Xenograft Model in Mice
Xenograft models are essential for evaluating the in vivo anti-cancer activity of novel compounds.
Step-by-Step Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation:
-
A suspension of human cancer cells (e.g., MDA-MB-231 for breast cancer) is prepared.
-
The cell suspension is injected subcutaneously or orthotopically into the mice.
-
-
Treatment:
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The 7H-pyrrolo[2,3-d]pyrimidine derivative or vehicle is administered according to a predetermined schedule (e.g., daily oral gavage).
-
-
Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., western blotting for target engagement).
-
Caption: Generalized experimental workflows for in vivo efficacy studies in rheumatoid arthritis and cancer models.
Conclusion
Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have demonstrated compelling in vivo efficacy in preclinical models of rheumatoid arthritis and cancer. Their ability to potently and often selectively inhibit key kinases such as BTK and JAKs provides a strong rationale for their continued development. This guide has provided a comparative overview of the in vivo performance of several leading compounds, highlighting the experimental evidence and the underlying mechanistic rationale. As research in this area progresses, further head-to-head comparative studies and the elucidation of detailed structure-activity relationships will be crucial for optimizing the therapeutic potential of this versatile chemical scaffold.
References
- 1. scielo.br [scielo.br]
- 2. Targeting Bruton’s tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments | springermedicine.com [springermedicine.com]
- 3. Bruton’s Tyrosine Kinase (BTK) Pathway Is Active in Synovium at Various Stages of Rheumatoid Arthritis Disease Progression - ACR Meeting Abstracts [acrabstracts.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JAK-STAT Signaling in Autoimmunity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jrheum.org [jrheum.org]
- 8. Frontiers | JAK-STAT Signaling Pathway and Rheumatic Diseases [frontiersin.org]
- 9. The role of the JAK/STAT signal pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Signaling pathways in rheumatoid arthritis: implications for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antitarget selectivity and tolerability of novel pyrrolo[2,3-d]pyrimidine RET inhibitors - OAK Open Access Archive [oak.novartis.com]
- 19. Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. JAK/STAT of all trades: linking inflammation with cancer development, tumor progression and therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile: A Comparative Guide for Kinase Inhibition
In the landscape of kinase inhibitor discovery, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of several approved drugs. This guide provides a comprehensive benchmarking analysis of a novel derivative, 7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile, against established standards in the field, particularly focusing on the Janus kinase (JAK) family. As drug development professionals, understanding the nuanced performance of new chemical entities relative to existing therapies is paramount. This document offers a framework for such an evaluation, grounded in scientific integrity and supported by detailed experimental protocols.
Introduction: The Rationale for Benchmarking
The 7H-pyrrolo[2,3-d]pyrimidine core is a bioisostere of purine, and its derivatives have demonstrated significant potential as inhibitors of various protein kinases by mimicking the ATP binding site.[1][2] The addition of a carbonitrile moiety at the 4-position can significantly alter the electronic properties and binding interactions of the molecule, potentially leading to enhanced potency and selectivity.
This guide will focus on benchmarking this compound against well-characterized JAK inhibitors: Ruxolitinib, Tofacitinib, and Baricitinib.[3][4][5] The JAK-STAT signaling pathway is a critical mediator of immune responses, and its dysregulation is implicated in a variety of autoimmune diseases and cancers.[6] Therefore, potent and selective JAK inhibitors are of high therapeutic interest.
Physicochemical Properties: A Foundation for Drug-likeness
Before delving into biological activity, a thorough characterization of the physicochemical properties of a compound is essential to assess its drug-like potential. The following table compares key properties of this compound with our selected standards.
| Property | This compound (Hypothetical) | Ruxolitinib | Tofacitinib | Baricitinib |
| Molecular Weight ( g/mol ) | 144.14 | 306.37 | 312.36 | 371.42 |
| LogP (Calculated) | 1.2 | 1.7 | 1.1 | 1.5 |
| Topological Polar Surface Area (Ų) | 69.8 | 84.2 | 74.9 | 99.5 |
| Hydrogen Bond Donors | 1 | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 3 | 5 | 5 | 6 |
| Aqueous Solubility (Predicted) | Moderate | Low | High | Moderate |
Note: Properties for this compound are hypothetical and based on computational predictions for the purpose of this guide.
Expert Insight: The predicted low molecular weight and moderate lipophilicity (LogP) of this compound suggest a favorable starting point for oral bioavailability, aligning with Lipinski's rule of five. Its smaller size compared to the established inhibitors could offer advantages in terms of cell permeability and access to the ATP binding pocket.
In Vitro Kinase Inhibition: A Quantitative Comparison
The cornerstone of this benchmarking guide is the direct comparison of inhibitory potency against the target kinases. The following data summarizes the half-maximal inhibitory concentrations (IC50) of our test compound and the standards against the four members of the JAK family.
| Kinase Target | This compound (Hypothetical IC50, nM) | Ruxolitinib (IC50, nM)[3][7] | Tofacitinib (IC50, nM)[5] | Baricitinib (IC50, nM)[4][8] |
| JAK1 | 15 | 3.3 | 1.7 - 3.7 | 5.9 |
| JAK2 | 8 | 2.8 | 1.8 - 4.1 | 5.7 |
| JAK3 | 250 | 428 | 0.75 - 1.6 | >400 |
| TYK2 | 180 | 19 | 16 - 34 | 53 |
Note: IC50 values for this compound are hypothetical and for illustrative purposes.
Analysis of Potency and Selectivity:
Based on this hypothetical data, this compound demonstrates potent inhibition of JAK2 and JAK1, with significantly less activity against JAK3 and TYK2. This profile suggests a degree of selectivity for JAK1/2 over the other family members.
-
Ruxolitinib is a potent JAK1/2 inhibitor with moderate activity against TYK2 and weak activity against JAK3.[3][7]
-
Tofacitinib shows potent inhibition of JAK1, JAK2, and particularly JAK3.[5]
-
Baricitinib is a selective inhibitor of JAK1 and JAK2.[4][8]
The hypothetical profile of our test compound is most similar to that of Ruxolitinib and Baricitinib, suggesting it may have a similar therapeutic window. The causality behind these differences often lies in subtle variations in the ATP-binding pockets of the JAK isoforms, which can be exploited by strategic chemical modifications. For instance, the pyrrolo[2,3-d]pyrimidine scaffold is a common feature in many JAK inhibitors, and substitutions on this core can fine-tune selectivity.[9]
Experimental Protocols: Ensuring Data Integrity
The reliability of any benchmarking study hinges on the robustness of the experimental protocols. Below are detailed, step-by-step methodologies for conducting an in vitro kinase inhibition assay, a foundational experiment in drug discovery.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the IC50 value of a test compound against a specific kinase by measuring the amount of ADP produced, which is directly proportional to kinase activity.[9]
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Poly-Glu,Tyr (4:1) substrate
-
ATP
-
This compound and standard inhibitors (Ruxolitinib, Tofacitinib, Baricitinib)
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Perform a serial 1:3 dilution in DMSO to create a 10-point concentration-response curve.
-
Transfer 1 µL of each dilution to a 384-well assay plate.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in Kinase Assay Buffer. The optimal enzyme concentration should be empirically determined to ensure the reaction is in the linear range.
-
Add 5 µL of the kinase/substrate solution to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 5 µL of ATP solution (at the Km for each respective kinase).
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Self-Validation: The inclusion of known standards (Ruxolitinib, Tofacitinib, Baricitinib) in every assay serves as a critical internal control. The IC50 values obtained for these standards should fall within an acceptable range of historical data, thereby validating the assay's performance.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the JAK-STAT signaling pathway and the experimental workflow.
Caption: The JAK-STAT signaling cascade.
Caption: Workflow for a luminescence-based kinase assay.
Conclusion and Future Directions
This guide provides a foundational framework for benchmarking this compound against established JAK inhibitors. The hypothetical data presented suggests that this novel compound may possess a favorable potency and selectivity profile, warranting further investigation.
Next Steps in the Drug Discovery Cascade:
-
Cellular Assays: The next logical step is to assess the compound's activity in a cellular context, for example, by measuring the inhibition of cytokine-induced STAT phosphorylation in relevant cell lines.
-
Broad Kinase Profiling: To fully understand its selectivity, this compound should be screened against a broad panel of kinases.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro and cellular data would justify advancing the compound to animal models of disease to evaluate its efficacy, safety, and pharmacokinetic properties.
By systematically benchmarking new chemical entities against known standards and employing robust, self-validating experimental protocols, we can make more informed decisions in the complex and challenging process of drug discovery.
References
- 1. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A JAK Inhibitor for Treatment of Rheumatoid Arthritis: The Baricitinib Experience [mdpi.com]
- 5. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of adenine, has emerged as a "privileged" structure in medicinal chemistry, particularly in the design of potent kinase inhibitors.[1][2] Its ability to mimic the purine core of ATP allows it to effectively bind to the hinge region of various protein kinases, a critical interaction for inhibitory activity.[3][4] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 7H-pyrrolo[2,3-d]pyrimidine derivatives, offering insights for researchers and drug development professionals in the fields of oncology and inflammation. We will dissect the impact of substitutions at key positions on the scaffold's inhibitory potency and selectivity against various kinase targets, supported by experimental data and detailed protocols.
The 7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Foundation for Kinase Inhibition
The core 7H-pyrrolo[2,3-d]pyrimidine structure is a versatile template for developing inhibitors against a range of kinases, including Janus kinases (JAKs), epidermal growth factor receptor (EGFR), and focal adhesion kinase (FAK).[1][3][5] The nitrogen atoms at positions 1 and 3, along with the N7-H group, are crucial for forming hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.[3][4] Modifications at the C2, C4, C5, and N7 positions allow for the fine-tuning of inhibitory activity and selectivity, as well as the optimization of pharmacokinetic properties.
Comparative SAR Analysis of 7H-pyrrolo[2,3-d]pyrimidine Derivatives
The following sections provide a comparative analysis of the SAR at different positions of the 7H-pyrrolo[2,3-d]pyrimidine ring.
Substitutions at the C4 Position: The Gateway to Potency
The C4 position is arguably the most critical for achieving potent kinase inhibition, as substituents at this position often extend into the solvent-exposed region of the ATP-binding pocket, allowing for significant interactions with the protein.
A common strategy involves the introduction of an amino linkage to a substituted phenyl ring. The nature and position of substituents on this phenyl ring dramatically influence potency and selectivity. For instance, in a series of EGFR inhibitors, derivatives with a 3-substituted phenylamino group at the C4 position were found to be more potent than their 2- or 4-substituted counterparts.[6]
Table 1: Comparison of C4-Substituted 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors
| Compound ID | C4-Substituent | Target Kinase | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| Tofacitinib | N-methyl-N-(cis-3-methylpiperidin-4-yl)amino | JAK3 | 1 | - | - | [3][4] |
| Ruxolitinib | (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | JAK1/2 | 3.3/2.8 | - | - | [3] |
| Compound 51 | 1,8-naphthyridine-4-one fragment | c-Met | - | A549, Hela, MCF-7 | 0.66, 0.38, 0.44 | [7] |
| Compound 25b | Dimethylphosphine oxide moiety | FAK | 5.4 | A549 | 3.2 | [5] |
| Compound 12i | 4-(3-aminophenoxy)-2-chloro | EGFR (T790M) | 0.21 | HCC827 | - | [8] |
The data in Table 1 highlights the diversity of functional groups that can be tolerated at the C4 position to achieve potent inhibition of various kinases. The piperidinyl side chain of Tofacitinib and the pyrazole-containing moiety of Ruxolitinib are key for their respective JAK inhibitory activities.[3][4] The introduction of a dimethylphosphine oxide group in compound 25b led to a potent FAK inhibitor.[5] Furthermore, compound 12i demonstrates that complex side chains can confer high potency and selectivity against mutant forms of kinases like EGFR.[8]
Substitutions at the C5 and C6 Positions: Modulating Selectivity and Properties
While less explored than the C4 position, substitutions at the C5 and C6 positions of the pyrrole ring can significantly impact inhibitor selectivity and physicochemical properties. Modifications at these positions can be used to probe interactions with the ribose-binding pocket of the kinase.
For instance, a study on FAK inhibitors showed that the integrity of the pyrrolo-pyrimidine core was crucial, as expanding the five-membered ring resulted in a loss of activity.[9] In another study, the introduction of a 5-aryl group on the pyrrolo[2,3-d]pyrimidine scaffold was explored for its antitumor activity.[9]
Substitutions at the N7 Position: Influencing Solubility and Cell Permeability
The N7 position of the 7H-pyrrolo[2,3-d]pyrimidine scaffold is often a site for modification to improve solubility and cell permeability. The hydrogen on the pyrrole ring is often considered essential for biological activity.[8] However, strategic substitution at N7 can lead to improved drug-like properties.
For example, protection of the N7 position with a pivaloyloxymethyl (POM) group is a common synthetic strategy to avoid interference in subsequent reactions.[8] In a series of anticancer agents, diverse groups at the N7 position were investigated, with electron-withdrawing groups on the substituent at N7 and electron-donating groups on the substituent at C4 resulting in excellent cytotoxic activity.[10]
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a core intermediate and a common biological assay.
Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol describes a common starting material for the synthesis of many 7H-pyrrolo[2,3-d]pyrimidine derivatives.
Workflow for the Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Caption: Synthetic workflow for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Step-by-Step Protocol:
-
Protection of the N7 position: To a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent (e.g., DMF), add a mild base (e.g., K2CO3) followed by the protecting group reagent (e.g., pivaloyloxymethyl chloride, POM-Cl).[8] Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up and purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Regioselective nucleophilic substitution: The protected intermediate can then be used for selective substitution at the C4 position. For example, reaction with 3-nitrophenol can be performed to introduce a phenoxy group at the C4 position.[8]
-
Deprotection: The protecting group at the N7 position can be removed under appropriate conditions to yield the desired 4-substituted-7H-pyrrolo[2,3-d]pyrimidine.
In Vitro Kinase Inhibition Assay (Example: EGFR)
This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against a target kinase.
Workflow for In Vitro Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the recombinant kinase (e.g., EGFR), a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound at various concentrations in an appropriate assay buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase and the test compound (or vehicle control). Allow for a pre-incubation period (e.g., 10-15 minutes at room temperature).
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA solution).
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method. For example, a luminescence-based assay can be used where the amount of ATP remaining after the kinase reaction is measured.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor required to inhibit 50% of the kinase activity, is then determined by fitting the data to a dose-response curve.
Key SAR Insights and Future Directions
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a highly versatile and fruitful starting point for the design of potent and selective kinase inhibitors. The extensive SAR studies have revealed several key principles:
-
C4-Substitution is Paramount: The C4 position is the primary handle for modulating potency and selectivity. A wide range of substituents, from simple amines to complex heterocyclic systems, can be employed to target the specific features of a given kinase's ATP-binding pocket.
-
Hinge Binding is Essential: The pyrrolo[2,3-d]pyrimidine core's ability to form hydrogen bonds with the kinase hinge region is a fundamental requirement for high-affinity binding.
-
Fine-Tuning through C5/C6 and N7 Modifications: While not as extensively explored as C4, the other positions on the scaffold offer opportunities to refine selectivity, improve pharmacokinetic properties, and overcome drug resistance.
Future research in this area will likely focus on the development of next-generation inhibitors with improved selectivity profiles to minimize off-target effects and associated toxicities. The design of covalent inhibitors, which form an irreversible bond with a specific cysteine residue in the kinase active site, is another promising avenue for achieving high potency and prolonged duration of action.[11] Furthermore, the application of computational methods, such as molecular dynamics simulations and free energy calculations, will continue to play a crucial role in understanding the molecular basis of inhibitor binding and in guiding the rational design of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives with enhanced therapeutic potential.[12]
References
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sci-hub.box [sci-hub.box]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Biomarker Assays for 7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile-Based JAK Inhibitor Treatment
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on validating biomarker assays for therapies centered around the 7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile scaffold. This chemical structure is the core of several Janus kinase (JAK) inhibitors, a class of drugs transforming the treatment landscape for numerous autoimmune and inflammatory diseases. Our focus will be on establishing robust and reliable assays for pharmacodynamic (PD) biomarkers that are crucial for demonstrating target engagement and downstream pathway modulation.
The narrative that follows is grounded in the principle of "fit-for-purpose" validation, a concept widely endorsed by regulatory bodies, where the level of assay validation is dictated by the intended use of the biomarker data.[1][2] We will move beyond a simple checklist of steps, delving into the scientific rationale behind experimental design and the establishment of a self-validating analytical system.
The Mechanism of Action: Targeting the JAK-STAT Pathway
The this compound core is a key feature of potent JAK inhibitors, such as Tofacitinib.[3] These small molecules act as competitive inhibitors at the ATP-binding site of JAKs, preventing the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[4] This interruption of the JAK-STAT signaling cascade is central to their therapeutic effect, as this pathway is a primary conduit for numerous pro-inflammatory cytokines and growth factors.[5][6]
Key cytokines like Interleukin-6 (IL-6) and Interferon-gamma (IFN-γ) rely on the JAK-STAT pathway to exert their effects.[7][8] For instance, IFN-γ signaling predominantly activates JAK1 and JAK2, leading to the phosphorylation of STAT1 (pSTAT1).[7] IL-6, on the other hand, activates a receptor-associated complex that includes JAK1, JAK2, and TYK2, resulting in the phosphorylation of STAT3 (pSTAT3).[6][8] Therefore, the phosphorylated forms of STAT proteins are direct and highly relevant pharmacodynamic biomarkers for assessing the biological activity of this compound-based JAK inhibitors. Clinical studies with Tofacitinib have demonstrated significant in vivo suppression of pSTAT1, pSTAT3, pSTAT4, and pSTAT5 in patients with rheumatoid arthritis.[9][10]
Below is a diagram illustrating the central role of JAKs in cytokine signaling and the point of intervention for this compound-based inhibitors.
Caption: JAK-STAT signaling pathway and inhibitor mechanism.
Selecting the Right Tool: A Comparison of Biomarker Assay Platforms
The choice of analytical platform is a critical decision that impacts sensitivity, throughput, and the overall validation strategy. Three commonly employed platforms for quantifying protein biomarkers are ELISA, Luminex, and Meso Scale Discovery (MSD).
| Feature | ELISA (Enzyme-Linked Immunosorbent Assay) | Luminex (Bead-based Multiplex) | Meso Scale Discovery (MSD) |
| Principle | Solid-phase colorimetric/chemiluminescent immunoassay. | Bead-based suspension array with color-coded microspheres. | Electrochemiluminescence (ECL) detection on patterned arrays. |
| Multiplexing | Single analyte per well. | High-plex (up to 100+ analytes per well). | Low to mid-plex (up to 10 analytes per well). |
| Sensitivity | Low picogram (pg/mL) range, kit-dependent. | Picogram (pg/mL) range. | Femtogram (fg/mL) to picogram (pg/mL) range. |
| Dynamic Range | Narrow (typically 2-3 logs). | Broad (typically 3-4 logs). | Very broad (typically 4-5 logs). |
| Sample Volume | 50-100 µL per analyte. | ~25-50 µL for a full panel. | ~25-50 µL for a panel. |
| Throughput | Low to medium. | High. | Medium to high. |
| Best For | Single-analyte validation, cost-effective for small studies. | Exploratory biomarker discovery, broad pathway analysis. | High-sensitivity detection, complex matrices, limited sample volume. |
For the purpose of this guide, we will focus on the validation of a phospho-STAT3 (pSTAT3) ELISA, as it represents a common and foundational assay for JAK inhibitor development. The principles discussed, however, are broadly applicable to other platforms and biomarkers.
A Fit-for-Purpose Validation Workflow for a pSTAT3 ELISA
The following workflow outlines the key validation experiments and their underlying rationale, adhering to the principles of bioanalytical method validation as recommended by regulatory agencies.[2][11] This process ensures the data generated is reliable for its intended purpose, such as informing dose selection or confirming target engagement in early-phase clinical trials.
Caption: Fit-for-purpose biomarker assay validation workflow.
Experimental Protocol: Validation of a Phospho-STAT3 (pSTAT3) Sandwich ELISA
This protocol is a synthesized guideline for validating a commercially available pSTAT3 ELISA kit for use with cell lysates or peripheral blood mononuclear cell (PBMC) lysates.
1. Precision Assessment (Intra- and Inter-Assay Variability)
-
Objective: To determine the repeatability and intermediate precision of the assay.
-
Methodology:
-
Prepare at least three levels of Quality Control (QC) samples (low, medium, and high concentrations) by spiking recombinant pSTAT3 into the relevant biological matrix (e.g., cell lysis buffer). The concentrations should span the expected measurement range.
-
Intra-Assay Precision: Analyze five replicates of each QC level on a single plate in one analytical run.
-
Inter-Assay Precision: Analyze five replicates of each QC level across three different analytical runs, preferably on different days and by different operators.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each QC level.
-
-
Acceptance Criteria: %CV should be ≤20% (≤25% for the Lower Limit of Quantitation, LLOQ).
2. Accuracy (Spike Recovery)
-
Objective: To assess the agreement between the measured concentration and the known (spiked) concentration.
-
Methodology:
-
Use the data from the precision experiments.
-
Calculate the percent recovery for each QC sample replicate using the formula: (Mean Observed Concentration / Theoretical Concentration) * 100.
-
-
Acceptance Criteria: The mean percent recovery should be within 80-120% of the nominal value (75-125% for LLOQ).
3. Sensitivity (LLOQ and ULOQ Determination)
-
Objective: To define the lowest (LLOQ) and highest (ULOQ) concentrations of pSTAT3 that can be reliably quantified.
-
Methodology:
-
The LLOQ is the lowest standard on the calibration curve that meets the acceptance criteria for precision (≤25% CV) and accuracy (75-125% recovery).
-
The ULOQ is the highest standard on the calibration curve that meets the acceptance criteria for precision (≤20% CV) and accuracy (80-120% recovery).
-
-
Causality: Establishing a reliable quantitation range is fundamental to ensure that biomarker measurements in study samples are trustworthy.
4. Dilutional Linearity and Parallelism
-
Objective: To ensure that samples with high endogenous pSTAT3 levels can be diluted into the quantifiable range and that the endogenous analyte behaves similarly to the recombinant standard.
-
Methodology:
-
Dilutional Linearity: Prepare a high-concentration sample by spiking pSTAT3 into the matrix. Perform serial dilutions with the assay buffer to bring the concentration within the standard curve range. Analyze each dilution and calculate the concentration, correcting for the dilution factor.
-
Parallelism: Use samples with high endogenous pSTAT3 levels (e.g., from cytokine-stimulated cells). Perform serial dilutions and compare the slope of the dilution curve to the slope of the standard curve.
-
-
Acceptance Criteria: For linearity, the back-calculated concentrations should be within ±20% of the nominal value. For parallelism, the slopes of the curves should be comparable.
5. Specificity and Selectivity
-
Objective: To demonstrate that the assay specifically measures pSTAT3 and is not affected by other related molecules.
-
Methodology:
-
Specificity: Analyze samples containing non-phosphorylated STAT3 to ensure no cross-reactivity.
-
Selectivity: Test for interference by spiking potentially cross-reacting molecules (e.g., other phosphorylated STAT proteins like pSTAT1 or pSTAT5) into the matrix and measuring the effect on pSTAT3 quantification.
-
-
Trustworthiness: This step is crucial for confirming that the assay is measuring the intended pharmacodynamic effect and not an off-target or non-specific signal.
6. Analyte Stability
-
Objective: To determine the stability of pSTAT3 in the biological matrix under various storage and handling conditions.
-
Methodology:
-
Use low and high QC samples for all stability tests.
-
Freeze-Thaw Stability: Subject QC samples to multiple (e.g., three) freeze-thaw cycles before analysis.
-
Bench-Top Stability: Keep QC samples at room temperature for a defined period (e.g., 4-6 hours) to mimic sample handling during the assay procedure.
-
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for an extended period and analyze at different time points.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±20% of the baseline (time zero) concentration.
Conclusion
The validation of biomarker assays is a cornerstone of successful drug development for this compound-based therapies. By understanding the underlying mechanism of action and selecting appropriate pharmacodynamic biomarkers like phosphorylated STAT proteins, researchers can generate reliable data to demonstrate target engagement and guide clinical decisions. A "fit-for-purpose" validation approach, as outlined in this guide, ensures that the analytical methods are robust, reproducible, and ultimately, trustworthy. The detailed comparison of platforms and the step-by-step validation protocol for a pSTAT3 ELISA provide a practical framework for scientists to establish high-quality biomarker assays, thereby accelerating the development of novel JAK inhibitors for patients in need.
References
- 1. bioagilytix.com [bioagilytix.com]
- 2. hhs.gov [hhs.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reversibility Of Pharmacodynamic Effects After Short- and Long-Term Treatment With Tofacitinib In Patients With Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 5. Interferon-γ induces interleukin-6 production by neutrophils via the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Interferon-γ induces interleukin-6 production by neutrophils via the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
A Researcher's Guide to Pyrrolopyrimidine Analogs: A Comparative Analysis of ADME Properties
The pyrrolopyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as the core of numerous clinically relevant molecules, particularly protein kinase inhibitors.[1][2] Its structural resemblance to the purine nucleus allows it to function as a versatile "hinge-binding" motif, leading to potent and selective therapeutic agents.[1] However, achieving high potency is only one part of the drug discovery puzzle. The ultimate success of a pyrrolopyrimidine analog, or any drug candidate, is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A compound with stellar potency but poor bioavailability or rapid metabolic clearance is destined for failure.
This guide provides an in-depth comparative analysis of the ADME properties of various pyrrolopyrimidine analogs reported in the literature. We will dissect the structure-ADME relationships (SAR) that govern their behavior in vivo, present comparative data in a clear format, and provide detailed protocols for key in vitro assays. The objective is to equip researchers and drug development professionals with the insights needed to rationally design next-generation pyrrolopyrimidine derivatives with optimized, drug-like properties.
The ADME Gauntlet: A Workflow for Success
The journey from a potent "hit" to a viable drug candidate involves rigorous ADME profiling. This process is typically tiered, starting with high-throughput in vitro assays to enable rapid SAR exploration and progressing to more complex in vivo studies for the most promising leads.[3][4] Understanding this workflow is essential for contextualizing the data presented in this guide.
Caption: General ADME workflow in drug discovery.
Absorption and Permeability: The Gateway to Efficacy
For an orally administered drug, absorption from the gastrointestinal (GI) tract is the first major hurdle. This process is governed by a delicate balance between aqueous solubility and membrane permeability. Highly lipophilic compounds, while often permeable, suffer from poor solubility, whereas highly polar compounds are soluble but may struggle to cross the lipid bilayer of intestinal cells.[5]
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a widely used high-throughput, non-cell-based method for predicting passive, transcellular permeability.[6] It provides a clean measure of a molecule's intrinsic ability to diffuse across a lipid membrane, making it an excellent tool for early-stage SAR studies.
Comparative Permeability Data for Pyrrolopyrimidine Analogs
| Compound Class | Analog Example | Target | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Key Structural Features | Reference |
| EGFR Inhibitors | Analog with hydroxymethyl substituent | EGFR | Low (< 1.0) | Increased polarity from -OH group | |
| PNC Inhibitors | Metarrestin (5f) | PNC | High (> 5.0) | Optimized lipophilicity | [7] |
| PNC Inhibitors | Analog 5a (HTS Hit) | PNC | High (> 5.0) | High lipophilicity, but poor solubility | [7] |
| Pyrazolo[3,4-d]pyrimidines | Compound 5 | c-Src/Abl | Excellent | Balanced lipophilicity and polarity | [8] |
Insights and Causality: The data clearly illustrates the classic trade-off. In the EGFR inhibitor series, the introduction of polar groups like hydroxymethyl or amides intended to improve target engagement or solubility led to a predictable decrease in permeability. Conversely, the optimization of PNC inhibitor 5a into Metarrestin (5f) involved fine-tuning lipophilicity to maintain high permeability while simultaneously improving aqueous solubility, a critical step for achieving a better overall ADME profile.[7]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of Lipid Solution: A solution of 2% (w/v) lecithin in dodecane is prepared.
-
Plate Coating: The filter of a 96-well donor plate (e.g., Millipore MultiScreen-IP) is coated with 5 µL of the lipid solution and allowed to impregnate for 5-10 minutes.
-
Compound Preparation: Test compounds are dissolved in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 100-200 µM. This will be the donor solution.
-
Assay Setup:
-
Add 300 µL of buffer to each well of a 96-well acceptor plate.
-
Add 150 µL of the donor solution (containing the test compound) to each well of the coated donor plate.
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich" where the lipid-impregnated filter is the only interface between the two wells.
-
-
Incubation: The plate sandwich is incubated at room temperature for 4-16 hours with gentle shaking.
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using an established formula that accounts for the volume of the wells, the surface area of the filter, and the incubation time.
Distribution: Reaching the Target
Once absorbed into the bloodstream, a drug's distribution determines its concentration at the site of action versus other tissues. Two key parameters are plasma protein binding (PPB) and the volume of distribution (Vd).[9] The "free drug hypothesis" states that only the unbound fraction of a drug is available to cross membranes, interact with its target, and be cleared.[9] High PPB can limit efficacy and necessitates higher dosing.
Comparative Distribution Data for Pyrrolopyrimidine Analogs
| Compound Class | Analog Example | Plasma Protein Binding (%) | Key Structural Features | Reference |
| Tricyclic Pyrrolo[2,3-d]pyrimidines | Compound 8f | Moderate (Predicted) | High lipophilicity (QPlogPo/w = 6.95) | [10] |
| Tricyclic Pyrrolo[2,3-d]pyrimidines | Compound 8g | Moderate (Predicted) | High lipophilicity (QPlogPo/w = 7.19) | [10] |
Insights and Causality: Lipophilicity is a major driver of plasma protein binding, as hydrophobic compounds tend to associate with albumin in the blood. The tricyclic pyrrolopyrimidines 8f and 8g, with their high predicted octanol/water partition coefficients (QPlogPo/w > 6.0), were predicted to have moderate plasma protein binding.[10] While this may ensure balanced tissue exposure, very high lipophilicity can lead to excessive PPB, reducing the free drug concentration to sub-therapeutic levels.
Metabolism: The Body's Defense
Metabolism, primarily occurring in the liver, is the body's mechanism for converting foreign substances (xenobiotics) into more water-soluble compounds that can be easily excreted.[11] For drug developers, the key is to design molecules that are not cleared too quickly, a property known as metabolic stability. In vitro assays using human liver microsomes (HLM), which contain the crucial Cytochrome P450 (CYP) enzymes, are the industry standard for assessing this property.[6]
A significant breakthrough in optimizing pyrrolopyrimidine analogs came from identifying and addressing metabolic liabilities. A study on DPP-IV inhibitors demonstrated that replacing a thienopyrimidine scaffold with a pyrrolopyrimidine core dramatically improved metabolic stability.[12]
Comparative Metabolic Stability Data for Pyrrolopyrimidine Analogs
| Compound Class | Analog Example | HLM Stability (% remaining after 60 min) | Key Structural Features | Reference |
| DPP-IV Inhibitors | Thienopyrimidine Precursor (Cmpd 6) | 4% | Thienopyrimidine core | [12] |
| DPP-IV Inhibitors | Pyrrolopyrimidine Analog (21a) | 65% | Pyrrolopyrimidine core | [12] |
| EGFR Inhibitors | Analog with (S)-2-methoxy-1-phenylethan-1-amine | High Lability | Methoxy group susceptible to O-demethylation | |
| PNC Inhibitors | Metarrestin (5f) | Good Stability | Structure optimized to block metabolic hotspots | [7] |
Insights and Causality: The switch from a thienopyrimidine to a pyrrolopyrimidine scaffold in the DPP-IV inhibitor series resulted in a >15-fold increase in metabolic stability, highlighting how a seemingly minor change to the core heterocycle can have a profound impact.[12] This is often because the electronic properties of the ring system are altered, making it less susceptible to oxidative metabolism by CYP enzymes. Similarly, certain substituents, like the methoxy group on the EGFR inhibitor, are well-known metabolic "hotspots" that are rapidly cleaved by the liver. Successful drug design often involves replacing these labile groups with more robust alternatives.
Caption: Conceptual Structure-ADME Relationships for a pyrrolopyrimidine scaffold.
Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase).
-
Thaw pooled HLM on ice and dilute to a working concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the HLM suspension.
-
Add the test compound to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of this line provides the elimination rate constant (k).
-
From this, the in vitro half-life (t½) can be calculated (t½ = 0.693/k). The percentage remaining at the final time point is often reported for direct comparison.
-
Conclusion: Designing for Success
The pyrrolopyrimidine scaffold remains an exceptionally fruitful starting point for the design of potent therapeutic agents. However, the journey to the clinic is paved with ADME challenges. This comparative guide underscores that successful drug design is a multi-parameter optimization problem.
The key takeaways for researchers are:
-
Balance is Everything: A delicate balance between lipophilicity and polarity is essential for achieving good oral absorption.
-
Know Your Liabilities: Be aware of common metabolic hotspots (e.g., unsubstituted phenyl rings, methoxy groups) and proactively design them out of your molecules.
-
The Core Matters: Even subtle changes to the core heterocyclic scaffold can have a dramatic impact on metabolic stability.
-
Screen Early, Screen Often: Employing high-throughput in vitro ADME assays early in the discovery process allows for the rapid generation of SAR data, guiding the design of analogs with a higher probability of success.
By integrating these principles and leveraging the comparative data and protocols provided, scientists can more effectively navigate the complexities of ADME and accelerate the development of novel pyrrolopyrimidine-based medicines.
References
- 1. Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of pyrrolopyrimidine inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. elearning.uniroma1.it [elearning.uniroma1.it]
- 5. pharmtech.com [pharmtech.com]
- 6. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. clinicalpub.com [clinicalpub.com]
- 10. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 12. Novel pyrrolopyrimidine analogues as potent dipeptidyl peptidase IV inhibitors based on pharmacokinetic property-driven optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile: A Comprehensive Guide for Laboratory Professionals
Researchers and scientists working with novel compounds like 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile are at the forefront of innovation. Integral to this pioneering work is a steadfast commitment to safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a proactive approach to laboratory waste management.
Hazard Identification and Risk Assessment
-
Acute Toxicity (Oral): Likely to be harmful or toxic if swallowed.[2][3]
-
Skin Irritation: May cause skin irritation upon contact.[2]
-
Eye Irritation: May cause serious eye irritation.[2]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2]
The pyrrolopyrimidine core is found in many biologically active molecules, and heterocyclic compounds, in general, can be persistent in the environment and exhibit toxicity to aquatic life.[4][5] Therefore, it is imperative to treat this compound as a hazardous substance and ensure it does not enter the environment through improper disposal.
Table 1: Hazard Profile of Structurally Related Pyrrolopyrimidines
| Hazard Statement | GHS Classification | Source |
| Toxic if swallowed | Acute Toxicity, Oral (Category 3) | [2][3] |
| Causes skin irritation | Skin Irritation (Category 2) | [2] |
| Causes serious eye irritation | Eye Irritation (Category 2A) | [2] |
| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) | [2] |
Personal Protective Equipment (PPE)
Prior to handling this compound in any capacity, including for disposal, all personnel must be equipped with the appropriate PPE. This serves as the primary barrier against potential exposure.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.[6]
-
Eye Protection: Chemical safety goggles are mandatory.
-
Skin and Body Protection: A standard laboratory coat should be worn. For larger quantities or in the event of a spill, additional protective clothing may be necessary.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[7]
Spill Management
Accidental spills should be managed promptly and safely to prevent exposure and environmental contamination.
For small spills (a few grams):
-
Evacuate and Ventilate: If the spill occurs in a poorly ventilated area, evacuate personnel and increase ventilation.
-
Containment: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Collection: Carefully sweep the absorbed material into a designated, labeled hazardous waste container. Avoid creating dust.[1][6]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
For large spills:
-
Evacuate Immediately: Evacuate all personnel from the affected area.
-
Alert Authorities: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Restrict Access: Prevent entry into the spill area.
Waste Disposal Procedures
The disposal of this compound must comply with all local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8][9] Under no circumstances should this compound be disposed of down the drain or in the regular trash. [9][10]
Waste Segregation and Containerization
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[11]
-
Solid Waste:
-
Place pure this compound, contaminated absorbents, and disposable labware (e.g., weigh boats, pipette tips) into a clearly labeled, sealable, and chemically compatible container.[12]
-
The container must be labeled "Hazardous Waste" and include the full chemical name ("this compound"), the date of accumulation, and the appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).[9]
-
-
Liquid Waste:
-
If the compound is dissolved in a solvent, the entire solution must be treated as hazardous waste.
-
Collect the liquid waste in a sealed, leak-proof, and chemically compatible container.
-
The container must be labeled "Hazardous Waste" and list all chemical components with their approximate concentrations.[9]
-
Do not mix this waste stream with other incompatible chemical wastes.[11]
-
Step-by-Step Disposal Protocol
-
Waste Characterization: Identify all waste containing this compound. This includes unused product, reaction byproducts, and contaminated materials.
-
Segregation: As outlined above, separate solid and liquid waste streams into their respective, properly labeled containers.
-
Container Management:
-
Keep waste containers securely closed at all times, except when adding waste.[12]
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.[11][13]
-
The SAA should be in a well-ventilated area, away from sources of ignition, and have secondary containment to capture any potential leaks.[12]
-
-
Arrange for Pickup: Once the waste container is full, or before the designated accumulation time limit is reached (typically 90-180 days, depending on your generator status), contact your institution's EHS department to arrange for pickup.[13]
-
Documentation: Complete all required hazardous waste manifests or pickup request forms accurately and completely.[9]
-
Professional Disposal: The collected waste will be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposition, which may include incineration or other approved methods.[13]
Conclusion
The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. By adhering to the procedures outlined in this guide for the disposal of this compound, researchers can mitigate risks to themselves, their colleagues, and the environment. A proactive and informed approach to waste disposal not only ensures regulatory compliance but also reinforces a culture of safety and sustainability within the laboratory.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. capotchem.com [capotchem.com]
- 7. fishersci.com [fishersci.com]
- 8. danielshealth.com [danielshealth.com]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. Laboratory chemical waste [watercorporation.com.au]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
